Acitretin sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H26NaO3 |
|---|---|
分子量 |
349.4 g/mol |
InChI |
InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/b9-7+,11-10+,14-8+,15-12+; |
InChIキー |
QTGFSGVSWOBQLB-WMOHYEITSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Acitretin Sodium: A Deep Dive into its Core Mechanism of Action in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis. Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond the simple regulation of epithelial cell growth. This technical guide provides a comprehensive exploration of the molecular and cellular pathways through which acitretin exerts its anti-psoriatic effects. By delving into its interaction with nuclear receptors, its profound impact on keratinocyte proliferation and differentiation, and its nuanced immunomodulatory activities, this document offers an in-depth perspective for researchers, scientists, and drug development professionals. Detailed summaries of quantitative data and experimental protocols from key studies are presented to facilitate a deeper understanding and further investigation into this critical dermatological therapy.
Molecular Mechanism: Targeting the Nuclear Receptor Superfamily
The primary mechanism of action of acitretin is mediated through its interaction with nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors are ligand-inducible transcription factors that form heterodimers (RAR-RXR) upon activation.[2][3]
Acitretin itself is the active metabolite of etretinate (B1671770) and, upon entering the cell, it is transported to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[2][4] In the nucleus, it binds to and activates RARs, which are present in three subtypes: alpha (α), beta (β), and gamma (γ).[5][6] While acitretin does not bind directly to RXRs with high affinity, its influence on RARs is central to the formation of the functional RAR-RXR heterodimer.[1][7]
This activated heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2][8] This binding event initiates a cascade of transcriptional regulation, either activating or repressing the expression of numerous genes involved in cellular proliferation, differentiation, and inflammation.[6][8] This modulation of gene expression is the foundational step through which acitretin normalizes the pathological processes observed in psoriasis.[8][9]
Effects on Keratinocyte Homeostasis
Psoriasis is characterized by hyperproliferation and aberrant differentiation of keratinocytes. Acitretin directly counteracts these pathological features by promoting a more normalized epidermal turnover.[9][10]
Inhibition of Proliferation
By modulating gene expression, acitretin has a potent anti-proliferative effect on the hyperproliferative keratinocytes found in psoriatic plaques.[5][8] This action helps to reduce the characteristic thickening of the skin (acanthosis) and scaling associated with the disease.[1] The antiproliferative effect is a key component of its therapeutic action, leading to a reduction in desquamation, erythema, and the overall thickness of psoriatic lesions.[5]
Normalization of Differentiation
In addition to curbing proliferation, acitretin promotes the terminal differentiation of keratinocytes.[2][9] This helps to restore the normal structure and function of the epidermis, which is disrupted in psoriasis.[8] The drug influences the expression of various keratins and other proteins involved in the cornification process, leading to a more organized and functional stratum corneum.[9][11]
Immunomodulatory and Anti-inflammatory Actions
While not considered a classical immunosuppressant, acitretin possesses significant immunomodulatory and anti-inflammatory properties that contribute to its efficacy in psoriasis.[5][12]
Inhibition of Pro-inflammatory Cytokines
Acitretin has been shown to hinder the expression of several pro-inflammatory cytokines that play a crucial role in the pathogenesis of psoriasis.[2] These include:
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and keratinocyte proliferation.[2][4]
-
Interleukin-17A (IL-17A) induced Interleukin-36 (IL-36): IL-36 is a key cytokine in aggravating psoriatic inflammation, and acitretin has been shown to inhibit its expression in keratinocytes by down-regulating IκBζ.[13][14] This effect is particularly relevant to its rapid efficacy in generalized pustular psoriasis.[13]
-
Interferon-gamma (IFN-γ): A potent pro-inflammatory cytokine that contributes to the Th1-mediated immune response in psoriasis.[2][4]
Effects on Immune Cells
Acitretin also influences the function and trafficking of various immune cells implicated in psoriasis:
-
Neutrophils: It inhibits the chemotaxis of neutrophils into the epidermis, thereby reducing the formation of microabscesses, a histological hallmark of psoriasis.[9][15]
-
T-cells: Some studies suggest a modulatory role on the T-cell response, although it is not considered to have a direct immunosuppressive effect on these cells.[5][16]
-
Myeloid-Derived Suppressor Cells (MDSCs): Recent research indicates that acitretin can promote the differentiation of MDSCs.[10][16] An increase in MDSCs is observed in psoriasis patients, and acitretin appears to reduce their numbers by inducing their differentiation, potentially through the ERK1/2 MAPK signaling pathway and subsequent glutathione (B108866) accumulation.[10][16]
Quantitative Data Summary
The clinical efficacy of acitretin has been evaluated in numerous studies, often using the Psoriasis Area and Severity Index (PASI) as a primary endpoint. The following tables summarize key quantitative data from selected clinical trials.
Table 1: Efficacy of Acitretin Monotherapy in Plaque Psoriasis
| Study (Reference) | Dosage | Duration | PASI 50 Response Rate | PASI 75 Response Rate |
| Olsen et al., 1989[17] | 25-75 mg/day | ≥ 20 weeks | - | 44% reduction in involved surface area |
| Canadian Multicenter Trial[18] | 50 mg/day initial | 12 weeks | 66% | 34% |
| Canadian Multicenter Trial[18] | 50 mg/day initial | 12 months | 89% | 78.4% |
| European Nordic Trial[18] | 40 mg/day | 8 weeks | 57% | 24% |
| Dogra et al.[9] | 35 mg/day | 12 weeks | - | 69% |
Table 2: Dose-Dependent Efficacy of Acitretin
| Study (Reference) | Dosage | Duration | PASI 75 Response Rate |
| Gupta et al.[9] | 50 and 75 mg/day | - | ≥ 75% improvement in 25% of patients |
| Dogra et al.[9] | 25 mg/day | 12 weeks | 47% |
| Dogra et al.[9] | 35 mg/day | 12 weeks | 69% |
| Dogra et al.[9] | 50 mg/day | 12 weeks | 53% |
Key Experimental Protocols
Understanding the methodologies behind the key findings is crucial for researchers. Below are detailed protocols from a representative in vitro study investigating the effect of acitretin on cytokine expression in keratinocytes.
Experimental Protocol: Inhibition of IL-17A-induced IL-36 Expression in Keratinocytes (Adapted from a study by Li et al.[13])
-
Cell Culture:
-
Human immortalized keratinocytes (HaCaT cells) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
HaCaT cells were seeded in 6-well plates and grown to 80-90% confluence.
-
Cells were then treated with 100 ng/mL of recombinant human IL-17A in the presence or absence of varying concentrations of acitretin (0.1, 1, and 10 µmol/L) for 24 hours. A vehicle control (DMSO) was also included.
-
-
Gene Expression Analysis (Real-time quantitative PCR - RT-qPCR):
-
Total RNA was extracted from the treated cells using a TRIzol reagent according to the manufacturer's instructions.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR was performed using a SYBR Green master mix on a real-time PCR system.
-
The relative mRNA expression of IL-36β, IL-36γ, and IκBζ was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
-
-
Protein Expression Analysis (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Cell culture supernatants were collected after treatment.
-
The concentrations of IL-36β and IL-36γ proteins in the supernatants were measured using commercially available ELISA kits according to the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against IκBζ and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The mechanism of action of acitretin in psoriasis is a complex interplay of genomic regulation, cellular modulation, and anti-inflammatory effects. Its ability to normalize keratinocyte proliferation and differentiation through the activation of RARs, coupled with its capacity to dampen the pro-inflammatory cytokine cascade and influence immune cell behavior, underscores its unique and enduring role in the therapeutic armamentarium for severe psoriasis. Further research into the specific downstream targets of acitretin-mediated gene regulation and its broader immunomodulatory effects will continue to refine our understanding of this potent therapeutic agent and may unveil novel avenues for the treatment of psoriasis and other hyperproliferative and inflammatory skin disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 4. nextstepsinderm.com [nextstepsinderm.com]
- 5. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. researchgate.net [researchgate.net]
- 7. Retinoids and psoriasis: novel issues in retinoid pharmacology and implications for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 9. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Frontiers | Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis [frontiersin.org]
- 11. Regulation of keratin expression by retinoids [ouci.dntb.gov.ua]
- 12. staging.jddonline.com [staging.jddonline.com]
- 13. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A double-blind, placebo-controlled trial of acitretin for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. skintherapyletter.com [skintherapyletter.com]
Acitretin's Molecular Targets in Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy stems from its profound effects on keratinocyte proliferation, differentiation, and inflammation. This technical guide delves into the core molecular targets of acitretin in keratinocytes, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Acitretin's primary mechanism of action is the modulation of gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Upon entering the keratinocyte, acitretin binds to these receptors, which then form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction can either activate or repress gene transcription, leading to a normalization of epidermal cell growth and differentiation.[2] Beyond this central mechanism, acitretin influences a multitude of signaling pathways, contributing to its anti-proliferative, pro-differentiative, and anti-inflammatory effects.
Quantitative Data on Acitretin's Effects in Keratinocytes
The following tables summarize the quantitative effects of acitretin on various parameters in keratinocytes, providing a clear comparison of its dose-dependent activities.
Table 1: Effect of Acitretin on Keratinocyte Proliferation
| Cell Line | Acitretin Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| HaCaT | 0.01 µmol/L | Not Specified | 13.70% | [4] |
| HaCaT | 50 µmol/L | Not Specified | 67.73% | [4] |
| Human Sebocytes | 10⁻⁵ M | Not Specified | Significant Inhibition | [5] |
| Normal Human Keratinocytes | 0.1 µmol/L | 12 hours | 10.2% | [6] |
| Normal Human Keratinocytes | 1 µmol/L | 12 hours | 14.4% | [6] |
Table 2: Modulation of Gene and Protein Expression by Acitretin in Keratinocytes
| Target | Cell Line/Model | Acitretin Concentration | Effect | Reference |
| Cytokines & Chemokines | ||||
| IL-36β (Gene & Protein) | HaCaT (IL-17A stimulated) | 0.1, 1, 10 µmol/L | Significant down-regulation | [7] |
| IL-36γ (Gene & Protein) | HaCaT (IL-17A stimulated) | 0.1, 1, 10 µmol/L | Significant down-regulation | [7] |
| RANTES (Protein) | HaCaT (TNF-α & IFN-γ stimulated) | 0.1 µmol/L | 25% reduction | [4] |
| RANTES (Protein) | HaCaT (TNF-α & IFN-γ stimulated) | 1 µmol/L | 18% reduction | [4] |
| RANTES (Protein) | HaCaT (TNF-α & IFN-γ stimulated) | 5 µmol/L | 12% reduction | [4] |
| RANTES (mRNA) | HaCaT | 1 µmol/L | Significant decrease | [4] |
| Signaling Molecules | ||||
| IκBζ | HaCaT (IL-17A stimulated) | Not Specified | Inhibition of expression | [7] |
| STAT1 | HaCaT | Not Specified | Decreased expression | [8] |
| STAT3 | HaCaT | Not Specified | Decreased expression | [8] |
| Keratins & Growth Factors | ||||
| Keratin (B1170402) 5 | Human Sebocytes | Not Specified | Down-regulated | [5] |
| Keratin 17 | Human Sebocytes | Not Specified | Up-regulated | [5] |
| HB-EGF (mRNA) | Normal Human Keratinocytes | 0.1 µmol/L | 3.2-fold induction | [6] |
| HB-EGF (mRNA) | Normal Human Keratinocytes | 1 µmol/L | 7.1-fold induction | [6] |
Signaling Pathways Modulated by Acitretin in Keratinocytes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by acitretin in keratinocytes.
Caption: Acitretin's canonical signaling pathway via RAR/RXR activation in keratinocytes.
Caption: Acitretin inhibits IL-17A-induced IL-36 expression by down-regulating IκBζ.
Caption: Acitretin's inhibitory effect on the JAK-STAT signaling pathway in keratinocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of acitretin's effects on keratinocytes.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To quantify the effect of acitretin on the proliferation of keratinocytes.
Methodology:
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) in appropriate keratinocyte growth medium.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Acitretin Treatment:
-
Prepare a stock solution of acitretin in a suitable solvent (e.g., DMSO).
-
Dilute the acitretin stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µmol/L).
-
Replace the culture medium in the 96-well plate with the medium containing different concentrations of acitretin. Include a vehicle control (medium with the same concentration of DMSO without acitretin).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the effect of acitretin on the mRNA expression of target genes in keratinocytes.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat keratinocytes with acitretin as described in the proliferation assay protocol.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the secretion of cytokines and other proteins from keratinocytes following acitretin treatment.
Methodology:
-
Sample Collection:
-
Culture and treat keratinocytes with acitretin as previously described.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a series of known concentrations of the recombinant target protein (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target protein and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant protein.
-
Determine the concentration of the target protein in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Conclusion
Acitretin exerts its therapeutic effects on keratinocytes through a multi-faceted mechanism of action. Its primary molecular targets are the nuclear retinoid receptors RAR and RXR, which upon activation, modulate the transcription of a vast array of genes involved in cellular proliferation, differentiation, and inflammation. Furthermore, acitretin influences key signaling pathways, including the JAK-STAT and IL-17/IL-36 axes, to exert its anti-inflammatory and anti-proliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate molecular pharmacology of acitretin and to develop novel therapeutic strategies for hyperproliferative and inflammatory skin diseases.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of acitretin and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Acitretin: A Technical Guide for Researchers
1.0 Introduction
Acitretin (B1665447) is a second-generation, oral aromatic retinoid, structurally similar to vitamin A, primarily indicated for the treatment of severe, resistant psoriasis and other disorders of keratinization.[1][2] It is the principal active metabolite of etretinate (B1671770), a first-generation retinoid that was largely discontinued (B1498344) due to its challenging pharmacokinetic profile, notably an extremely long elimination half-life of up to 120 days.[1][3] Acitretin was developed to offer a shorter half-life, approximately 50-60 hours, thereby providing a more manageable safety and dosing profile.[2][4]
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of acitretin. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual pathways to support advanced research and clinical understanding.
2.0 Pharmacokinetic Profile
The pharmacokinetic profile of acitretin is characterized by variable absorption influenced by food, high protein binding, extensive metabolism, and a critical interaction with ethanol (B145695) that has significant clinical implications.
2.1 Absorption Acitretin is administered orally and its absorption is optimized when taken with food.[5][6] The presence of a meal, particularly a fatty one, significantly enhances its bioavailability.[7][8]
-
Bioavailability: The mean absolute bioavailability of acitretin when taken with food is approximately 59-60%.[9][10][11]
-
Food Effect: Co-administration with food can increase the area under the curve (AUC) by approximately 90% and the maximum plasma concentration (Cmax) by 70%.[7] This is likely due to increased solubility and lymphatic absorption.[7] Food also reduces inter-subject variability in absorption.[9]
-
Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached within 2 to 5 hours after oral administration with food.[3][6][12]
-
Dose Proportionality: The oral absorption of acitretin is linear and proportional with increasing doses from 25 mg to 100 mg.[5][6]
2.2 Distribution Following absorption, acitretin is widely distributed throughout the body.[1][11]
-
Protein Binding: It is highly bound to plasma proteins, exceeding 99.9%, primarily to albumin.[5][12]
-
Lipophilicity: Acitretin is about 50 times less lipophilic than its parent compound, etretinate.[8][10] This significantly reduces its sequestration into deep fatty tissue stores, contributing to its shorter half-life compared to etretinate.[4][13]
-
Tissue Distribution: Despite lower lipophilicity, acitretin distributes into tissues, with studies in psoriatic patients showing that skin concentrations can be approximately 10 times higher than those in plasma at steady state.[14]
2.3 Metabolism Acitretin undergoes extensive hepatic metabolism.[8][15] The primary metabolic processes are isomerization and glucuronidation.
-
Isomerization: The initial and main metabolic pathway is the isomerization of acitretin (all-trans) to its 13-cis isomer, known as cis-acitretin or isoacitretin.[5][8][12]
-
Conjugation and Breakdown: Both acitretin and cis-acitretin are further metabolized into chain-shortened products and glucuronide conjugates, which facilitates their excretion.[5][12]
-
Enzymatic Pathways: Cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, are implicated in its hepatic metabolism.[15]
-
Reverse Metabolism to Etretinate: A clinically critical metabolic event occurs when acitretin is co-ingested with ethanol. Alcohol induces the enzymatic re-esterification of acitretin back to the highly lipophilic etretinate.[12][16][17][18] Given etretinate's extremely long half-life (up to 168 days), this conversion significantly prolongs the teratogenic risk, necessitating a longer post-therapy contraception period for female patients.[2][12][19]
2.4 Excretion Acitretin is completely eliminated via metabolism. The resulting metabolites are excreted through both renal and biliary routes.[11][13]
-
Routes of Elimination: Metabolites are excreted in both the feces (via bile, ranging from 34% to 54%) and urine (16% to 53%).[5][12]
-
Elimination Half-Life:
-
Acitretin: The terminal elimination half-life is approximately 47 to 50 hours, though it can range widely from 16.5 to 111.1 hours.[3][12][13][15]
-
Cis-acitretin: The primary metabolite has a longer half-life, averaging around 63 to 119 hours.[3][12]
-
Etretinate (if formed): Has a terminal half-life of approximately 120 days, and in some cases up to 168 days.[1][2]
-
Data Presentation: Summary of Pharmacokinetic Parameters
Table 1: Key Pharmacokinetic Parameters of Acitretin in Adults
| Parameter | Value (Fasted) | Value (Fed) | Reference(s) |
|---|---|---|---|
| Bioavailability (Absolute) | Not well-characterized; significantly lower | ~60% (Range: 36-95%) | [9][10][11] |
| Tmax (Time to Peak) | ~2-5 hours | ~2-5 hours | [3][6][12] |
| Cmax (Peak Concentration) | Mean: 245 ng/mL | Mean: 416 ng/mL | [7][9] |
| AUC (Total Exposure) | Mean: 1175 ng·hr/mL | Mean: 2249 ng·hr/mL | [7] |
| Protein Binding | >99.9% | >99.9% | [5][12] |
| Elimination Half-life (t½) | ~49 hours | ~49 hours (Range: 39-96 h) | [9][12] |
| Metabolite (Cis-acitretin) t½ | ~63 hours | ~63 hours (Range: 28-157 h) |[9][12] |
Mandatory Visualization: Metabolic Pathways
Caption: Metabolic pathways of acitretin.
Factors Influencing Pharmacokinetics
3.1 Drug-Drug Interactions Acitretin is subject to several clinically significant drug interactions that can increase the risk of toxicity.
Table 2: Clinically Significant Drug Interactions with Acitretin
| Interacting Agent | Pharmacokinetic/Pharmacodynamic Effect | Clinical Recommendation | Reference(s) |
|---|---|---|---|
| Ethanol (Alcohol) | Induces metabolic conversion of acitretin to etretinate, a teratogen with a very long half-life. | Strict avoidance of alcohol is required during and for at least 2 months after therapy in female patients of childbearing potential. | [12][16][18][20] |
| Methotrexate | Concomitant use increases the risk of hepatotoxicity. | Co-administration is contraindicated. | [8][12][21][22] |
| Tetracyclines (e.g., Doxycycline, Minocycline) | Increased risk of benign intracranial hypertension (pseudotumor cerebri). | Co-administration is contraindicated. | [12][21][22][23] |
| Phenytoin (B1677684) | Acitretin may enhance the effects of phenytoin by displacing it from plasma protein binding sites. | Monitor for signs of phenytoin toxicity. | [21][23] |
| Progestin-only Contraceptives ("Mini-pills") | The efficacy of progestin-only oral contraceptives may be reduced. | Not a recommended method of contraception during acitretin therapy; two effective forms of contraception should be used. | [5][21] |
| Vitamin A & other Retinoids | Additive toxic effects can lead to hypervitaminosis A. | Concomitant use should be avoided. |[12][21] |
3.2 Special Populations
-
Renal Impairment: In patients with end-stage renal disease, plasma concentrations of acitretin were observed to be lower compared to healthy subjects. Acitretin is not removed by hemodialysis.[9][24]
-
Hepatic Impairment: As acitretin is extensively metabolized by the liver and can be hepatotoxic, its use is contraindicated in patients with severe hepatic impairment.[12][24]
Experimental Protocols: Quantification of Acitretin in Plasma
The quantification of acitretin and its metabolites in biological matrices is predominantly performed using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[25][26]
4.1 Sample Collection and Handling
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Processing: Centrifuge the blood to separate plasma.
-
Storage: Store plasma samples at -20°C or lower until analysis.
-
Light Protection: Acitretin is a retinoid and is sensitive to light. All procedures, from collection to analysis, should be performed under yellow or amber light to prevent photodegradation.[25]
4.2 Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To a 1 mL aliquot of plasma in a light-protected tube, add a known concentration of an internal standard (e.g., tretinoin).[25]
-
Add 0.1 mL of a phosphate (B84403) buffer (pH 7.0) and vortex briefly.[25]
-
Add 2 mL of an extraction solvent mixture (e.g., diethyl ether:ethyl acetate, 50:50 v/v).[25]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at approximately 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase (e.g., methanol).[25]
-
Vortex to dissolve the residue, and transfer the solution to an HPLC vial for injection.
4.3 Analytical Method: HPLC-UV
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[27]
-
Mobile Phase: An isocratic mixture of methanol (B129727) and 1% aqueous acetic acid (e.g., 85:15 v/v).[25]
-
Flow Rate: 1.0 - 1.2 mL/min.[25]
-
Column Temperature: Ambient.
-
Detection Wavelength: 350-360 nm.[25]
-
Injection Volume: 25 µL.
-
Quantification: Calculate the concentration of acitretin by comparing the peak height (or area) ratio of the analyte to the internal standard against a standard curve prepared in a blank matrix.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for acitretin quantification in plasma.
Conclusion
The pharmacokinetics of acitretin are well-defined, highlighting its advantages over its predecessor, etretinate, primarily due to a significantly shorter elimination half-life. Key characteristics for researchers to consider include its food-dependent absorption, extensive hepatic metabolism via isomerization and conjugation, and high protein binding. The most critical aspect of its metabolism is the potential for reverse conversion to etretinate in the presence of alcohol, a reaction that profoundly impacts its safety profile and prescribing information for women of childbearing potential. A thorough understanding of its pharmacokinetic profile, metabolic pathways, and potential drug interactions is essential for its safe and effective use in clinical practice and for the development of future retinoid-based therapies.
References
- 1. Acitretin - Wikipedia [en.wikipedia.org]
- 2. [Acitretine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Food increases the bioavailability of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. karger.com [karger.com]
- 10. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 11. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Determination of acitretin and 13-cis-acitretin in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. academic.oup.com [academic.oup.com]
- 17. [Trans-acitretin is metabolized back to etretinate. Importance for oral retinoid therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acitretin is converted to etretinate only during concomitant alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acitretin dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 21. Acitretin: Uses, side effects, and interactions [medicalnewstoday.com]
- 22. Acitretin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 25. tandfonline.com [tandfonline.com]
- 26. publications.iarc.who.int [publications.iarc.who.int]
- 27. media.neliti.com [media.neliti.com]
Acitretin's Role in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin (B1665447), a second-generation systemic retinoid, is a critical therapeutic agent in dermatology, primarily for severe psoriasis and other disorders of keratinization. Its clinical efficacy is rooted in its profound ability to regulate cellular proliferation, differentiation, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning acitretin's role in cell differentiation. We will dissect the core signaling pathways, present quantitative data from pivotal studies in clearly structured tables, and provide detailed experimental protocols for key assays. Visualizations of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Acitretin, the active metabolite of etretinate, exerts its effects by modulating gene expression, thereby normalizing epidermal cell growth and differentiation.[1][2] It is the only FDA-approved systemic retinoid for psoriasis and is effective as a monotherapy.[3] Beyond its established use, acitretin shows promise in the chemoprevention of skin cancers.[1] Understanding the precise molecular interactions and cellular consequences of acitretin treatment is paramount for optimizing its therapeutic use and for the development of novel retinoid-based therapies. This guide synthesizes current knowledge on acitretin's mechanism of action, with a focus on cellular differentiation.
Mechanism of Action: The Retinoid Signaling Pathway
Acitretin's primary mechanism of action is the regulation of gene transcription through nuclear retinoid receptors.[4] Upon entering the cell, acitretin binds to cytosolic retinoic acid-binding protein (CRABP), which transports it to the nucleus.[3][5] In the nucleus, acitretin binds to and activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4]
These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][6] This binding initiates a cascade of events, including the dissociation of corepressors and the recruitment of coactivators, leading to the modulation of gene transcription.[7] The subsequent up- or down-regulation of specific genes governs the cellular processes of differentiation, proliferation, and apoptosis.[4]
Quantitative Effects of Acitretin on Cell Differentiation and Proliferation
The therapeutic effects of acitretin are dose-dependent and have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data on the impact of acitretin on cell lines and clinical outcomes.
Table 1: In Vitro Effects of Acitretin on Cell Lines
| Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| SCL-1 (Squamous Cell Carcinoma) | 10⁻⁵ M acitretin for 1, 3, 5 days | Cell Proliferation (MTT Assay) | Time-dependent inhibition of cell growth. | [8] |
| 10⁻⁹ to 10⁻⁵ M acitretin for 3 days | Cell Proliferation (MTT Assay) | Dose-dependent inhibition of cell growth. | [8] | |
| 10⁻⁵ M acitretin | Apoptosis (ELISA) | Time-dependent induction of apoptosis. | [8] | |
| HaCaT (Non-malignant Keratinocytes) | 10⁻⁵ M acitretin | Cell Proliferation (MTT Assay) | Minimal inhibitory effect on proliferation. | [8] |
| 1 µM acitretin | Cell Proliferation | Marked inhibition of proliferation. | [9] | |
| Human Sebocytes | 10⁻⁵ M acitretin | Cell Proliferation | Inhibition of proliferation. | [10] |
| Acitretin | Lipid Synthesis | 27.5% reduction in lipid synthesis. | [10] | |
| Myeloid-Derived Suppressor Cells (MDSCs) | 100 ng/mL or 500 ng/mL acitretin for 4 days | Differentiation into Macrophages (F4/80⁺) | Increased differentiation. | [11][12] |
| 100 ng/mL or 500 ng/mL acitretin for 4 days | Differentiation into M2 Macrophages (CD206⁺) | Increased differentiation. | [11][12] | |
| 100 ng/mL or 500 ng/mL acitretin for 4 days | Differentiation into Dendritic Cells (CD11c⁺MHC II⁺) | Increased differentiation. | [11][12] |
Table 2: Clinical Efficacy of Acitretin in Psoriasis
| Study Design | Number of Patients | Acitretin Dosage | Duration | Key Efficacy Endpoint (PASI 75*) | Result | Reference |
| Randomized, double-blind | 61 | 25 mg/day | 12 weeks | % of patients achieving PASI 75 | 47% | [1][13] |
| 35 mg/day | 12 weeks | 69% | [1][13] | |||
| 50 mg/day | 12 weeks | 53% | [1][13] | |||
| Multicenter Canadian trial | 63 | 50 mg/day initially, then adjusted | 12 weeks | % of patients achieving PASI 75 | 34% | [2] |
| 37 (completed 12 months) | 12 months | 78.4% | [2] | |||
| Multicenter, double-blind | 127 | 40 mg/day initially, then adjusted | 12 weeks | % of patients achieving PASI 75 | 52% | [2] |
| Observational study | 18 | 50 mg/day for 2 weeks, then 25 mg/day for 2 weeks | 4 weeks | % of patients achieving PASI 75 | 100% | [14] |
| Retrospective analysis | Not specified | Mean of 25.01 mg/day | Not specified | % of patients achieving PASI 75 | 48% | [15] |
*PASI 75 indicates a 75% or greater reduction in the Psoriasis Area and Severity Index score from baseline.
Table 3: Immunohistochemical Changes in Psoriatic Skin with Acitretin Treatment
| Parameter | Before Acitretin | After Acitretin (4 months) | p-value | Reference |
| Epidermal Thickness | Increased | Reduced | < 0.01 | [16][17] |
| Cytokeratin 16 (CK16) Positivity | High | Reduced | < 0.01 | [16][17] |
| Ki67-positive Cell Index | High | Reduced | < 0.01 | [16][17] |
| CD1a-positive Cell Index (Langerhans cells) | High | Reduced | < 0.01 | [16][17] |
| Cytokeratin 10 (CK10) Positivity | Lower | Higher | < 0.01 | [16][17] |
Acitretin's Influence on Myeloid-Derived Suppressor Cell Differentiation
Recent studies have unveiled a novel mechanism of acitretin's action involving the differentiation of myeloid-derived suppressor cells (MDSCs).[11] In psoriatic patients, there is an expansion of MDSCs, which are immature myeloid cells with immunosuppressive functions.[11] Acitretin has been shown to promote the differentiation of these MDSCs into mature myeloid cells, specifically macrophages (especially M2 macrophages) and dendritic cells.[11][12] This action is mediated through the activation of the ERK1/2 MAPK signaling pathway, which leads to an increase in glutathione (B108866) synthase (GSS) expression and glutathione (GSH) accumulation in MDSCs.[11][18] The elevated GSH levels are crucial for the differentiation process.[11]
Experimental Protocols
To facilitate further research, this section provides a representative experimental protocol for assessing the in vitro effects of acitretin on keratinocyte proliferation and gene expression. This protocol is a synthesis of methodologies reported in the literature.[9][19][20]
Cell Culture and Acitretin Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT) are a commonly used cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Acitretin Stock Solution: Prepare a stock solution of acitretin in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed HaCaT cells in appropriate culture plates. Once they reach a desired confluency (e.g., 70-80%), replace the medium with fresh medium containing various concentrations of acitretin (e.g., 0.1, 1, 10 µmol/L) or vehicle control (DMSO).
Cell Proliferation Assay (MTS/MTT Assay)
-
Seed HaCaT cells in a 96-well plate.
-
Treat the cells with different concentrations of acitretin for specified time points (e.g., 24, 48, 72 hours).
-
At each time point, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (RT-qPCR)
-
Culture and treat HaCaT cells with acitretin as described above.
-
After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., cytokeratins, proliferation markers) and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
Acitretin's role in regulating cell differentiation is multifaceted, primarily driven by its interaction with the nuclear retinoid receptors RAR and RXR. This interaction triggers a cascade of transcriptional changes that normalize keratinocyte proliferation and differentiation, induce apoptosis in hyperproliferative cells, and modulate immune responses by promoting the differentiation of MDSCs. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of acitretin and other retinoids. A deeper understanding of these molecular mechanisms will undoubtedly pave the way for more targeted and effective treatments for a range of dermatological and oncological conditions.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. nextstepsinderm.com [nextstepsinderm.com]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis [frontiersin.org]
- 13. Efficacy and safety of acitretin in three fixed doses of 25, 35 and 50 mg in adult patients with severe plaque type psoriasis: a randomized, double blind, parallel group, dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fixed Tapering Dosage of Acitretin in Patients with Psoriasis: A Short-Term Analysis of Clinical Efficacy and its Effects on Biochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing acitretin use in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative study of histopathological and immunohistochemical findings in skin biopsies from patients with psoriasis before and after treatment with acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Mechanisms of Acitretin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is an established therapeutic agent for severe psoriasis and other disorders of keratinization. Its mechanism of action is primarily attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification. In recent years, extensive in vitro research has focused on elucidating the specific anti-proliferative effects of acitretin at a cellular and molecular level. This technical guide provides an in-depth overview of these studies, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Concepts: Mechanism of Action
Acitretin exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to a cascade of cellular events that ultimately inhibit proliferation and promote differentiation of keratinocytes.[1]
Quantitative Data on Anti-proliferative Effects
The anti-proliferative activity of acitretin has been quantified in various cell lines, primarily keratinocytes and carcinoma cells. The following tables summarize the key findings from in vitro studies.
| Cell Line | Assay Type | Acitretin Concentration (µM) | Inhibition Rate (%) | Reference |
| HaCaT (Human Keratinocytes) | MTT Assay | 0.01 | 13.70 | [1] |
| 0.1 | Not Specified | |||
| 1 | Not Specified | |||
| 5 | Not Specified | |||
| 10 | Not Specified | |||
| 50 | 67.73 | [1] | ||
| HaCaT (IL-22 Stimulated) | CCK-8 Assay | 20 µg/mL (equivalent µM not specified) | 38.23 | |
| SCL-1 (Human Cutaneous Squamous Cell Carcinoma) | MTT Assay | 10⁻³ | ~15 | |
| 10⁻² | ~25 | |||
| 10⁻¹ | ~40 | |||
| 1 | ~55 | |||
| 10 | ~70 | |||
| MCF-7 (Human Breast Adenocarcinoma) | WST-1 Assay | 0.1 | ~10 | [2] |
| 0.5 | ~20 | [2] | ||
| 1 | ~35 | [2] | ||
| 5 | ~50 | [2] | ||
| 10 | ~65 | [2] |
Note: Specific IC50 values for acitretin in these cell lines were not explicitly stated in the reviewed literature. The data presented reflects the reported percentage of proliferation inhibition at various concentrations.
Key Signaling Pathways Modulated by Acitretin
In vitro studies have identified several key signaling pathways that are modulated by acitretin, contributing to its anti-proliferative effects.
Jak/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is crucial in regulating cell proliferation and differentiation. Acitretin has been shown to inhibit this pathway in epidermoid carcinoma cells (A431), leading to growth inhibition and apoptosis.[3]
CD95 (Fas) Signaling Pathway
Acitretin can induce apoptosis in human cutaneous squamous cell carcinoma cells (SCL-1) through the activation of the CD95 (Fas) death receptor pathway.[4] This extrinsic apoptotic pathway is initiated by the binding of Fas ligand (FasL) to the Fas receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to assess the anti-proliferative effects of acitretin.
Cell Culture and Acitretin Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Acitretin Preparation: Acitretin is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then diluted in culture medium to the desired final concentrations for treatment.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]
References
- 1. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
From Predecessor to Successor: A Technical Guide to the History and Development of Acitretin from Etretinate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic retinoids, derivatives of vitamin A, represent a cornerstone in the systemic treatment of severe keratinization disorders, most notably psoriasis. Their mechanism of action involves the regulation of gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates cellular differentiation, proliferation, and inflammation.[1][2] Etretinate (B1671770), a second-generation aromatic retinoid, was approved in 1986 and demonstrated significant efficacy.[3][4] However, its clinical utility was hampered by a challenging pharmacokinetic profile. This guide provides a detailed technical overview of the development of its successor, acitretin (B1665447), from its origins as the active metabolite of etretinate to its establishment as a preferred, albeit complex, therapeutic agent.
Etretinate: The Efficacious Predecessor with a Critical Flaw
Etretinate was a significant advancement in dermatological therapy, offering an effective oral treatment for severe psoriasis.[4] Its therapeutic action stems from its conversion to its active metabolite, acitretin, which then influences gene transcription.[2] The primary drawback of etretinate lies in its chemical nature as an ethyl ester.
-
High Lipophilicity: Etretinate is highly lipophilic, causing it to be sequestered in adipose tissue.[4][5]
-
Prolonged Elimination Half-Life: This storage in a deep fatty compartment results in a very slow release back into circulation, leading to an extremely long terminal elimination half-life of approximately 120 days.[4][6][7]
-
Severe Teratogenicity: Like all systemic retinoids, etretinate is a potent teratogen.[8][9] The prolonged half-life meant that the teratogenic risk persisted for up to three years after treatment discontinuation, necessitating an extended period of contraception for female patients of childbearing potential.[4][7]
This significant clinical limitation was the primary driver for the development of a successor compound with a more favorable safety and pharmacokinetic profile.
The Developmental Rationale: From Pro-Drug to Active Metabolite
The development of acitretin was a logical progression based on metabolic understanding. Acitretin is the free carboxylic acid and the major, pharmacologically active metabolite of etretinate.[3][10][11] The central hypothesis was that by administering the active metabolite directly, the issues associated with the lipophilic parent ester (etretinate) could be circumvented. Etretinate was, in essence, a pro-drug for acitretin.[5] The expectation was that acitretin, being less lipophilic, would not accumulate in adipose tissue to the same extent, leading to a much shorter elimination half-life and a correspondingly shorter window of teratogenic risk post-treatment.[5][6]
Caption: Developmental logic from etretinate to acitretin.
Comparative Pharmacokinetics: The Decisive Advantage
Pharmacokinetic studies confirmed the primary advantage of acitretin over etretinate. Acitretin is approximately 50 times less lipophilic than its predecessor.[3][5] This fundamental chemical difference translates directly into a more manageable clinical profile, as detailed in the comparative data below.
| Parameter | Etretinate | Acitretin |
| Terminal Elimination Half-Life | ~120 days[7][11] | ~50-60 hours[5][6] |
| Lipophilicity | High[4] | Low (approx. 50x less than etretinate)[3][5] |
| Systemic Bioavailability | Variable | ~60% (highly variable, increased with food)[5][6] |
| Protein Binding | High | >99.9% (primarily albumin)[6] |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours[12] | ~1-4 hours[5][6] |
| Tissue Storage | Significant sequestration in adipose tissue[4][5] | Little deposition in adipose tissue[10][13] |
| Table 1: Comparative Pharmacokinetic Properties of Etretinate and Acitretin. |
The dramatically shorter half-life of acitretin was the key finding, suggesting that the drug would be cleared from the body much faster, thereby reducing the post-treatment teratogenic risk period.[5][14]
A Clinical Complication: The Reverse Metabolism of Acitretin
While acitretin largely replaced etretinate, a critical discovery complicated its safety profile. It was found that acitretin can undergo reverse metabolism via re-esterification to form etretinate in the body.[7][15][16] This reaction is significantly facilitated by the concurrent consumption of ethanol (B145695).[10][17][18]
Caption: Metabolic interconversion of acitretin and etretinate.
This finding had profound implications. The formation of even small amounts of etretinate from acitretin reintroduces the problem of a long-acting teratogen.[17] Consequently, the initial recommendation of a 2-month post-treatment contraception period for acitretin was extended to 2-3 years, similar to that for etretinate, and female patients are strictly advised to avoid alcohol during and for 2 months after therapy.[7][10][19]
Comparative Clinical Efficacy: A Profile of Equivalence
| Study | Condition | Treatment Arms & Dosing | Key Efficacy Outcome | Results |
| Nordic Multicentre Study[20] | Severe Psoriasis | Acitretin (n=127) vs. Etretinate (n=41). 40 mg/day for 4 wks, then adjusted. | PASI Score Improvement at 12 wks | 75.8% for Acitretin vs. 70.8% for Etretinate (no significant difference). |
| German Multicenter Study[14] | Psoriasis | Acitretin (10, 25, 50 mg) vs. Etretinate (50 mg). | >50% PSI Score Improvement at 8 wks | 53.8% (50mg Acitretin) vs. 61.1% (50mg Etretinate) (no statistical difference). |
| Christophersen et al. (1992)[21] | Darier's Disease | Acitretin (n=13) vs. Etretinate (n=11). 30 mg/day for 4 wks, then 10-50 mg/day. | Remission or Marked Improvement at 16 wks | 10/13 for Acitretin vs. 8/11 for Etretinate (no significant difference). |
| Kragballe et al. (1991)[22] | Extensive Psoriasis | Acitretin + Bath PUVA vs. Etretinate + Bath PUVA. | PASI Score Reduction | Both groups achieved >90% improvement with no significant difference in final PASI scores. |
| Table 2: Summary of Key Clinical Trials Comparing Acitretin and Etretinate. |
Side effect profiles were also found to be similar and are characteristic of hypervitaminosis A, including cheilitis, xerosis (dry skin), hair loss, and elevations in liver enzymes and triglycerides.[3][6][11] Some studies noted a trend towards more mucocutaneous side effects like peeling of palms and soles with acitretin, potentially due to higher peak plasma concentrations.[20][23]
Key Experimental Protocols
Protocol 1: Representative Phase III Clinical Trial Methodology (Based on Nordic Multicentre Study[20])
Caption: Workflow for a comparative clinical trial.
-
Study Design: A double-blind, randomized, multicenter, parallel-group clinical trial.
-
Patient Population: Adult patients with severe, extensive psoriasis. Key exclusion criteria included women of childbearing potential not using effective contraception, significant hepatic or renal impairment, and hyperlipidemia.
-
Treatment and Dosing: Patients were randomized to receive either acitretin or etretinate. An initial fixed dose (e.g., 40 mg/day) was administered for the first 4 weeks. For the subsequent 8 weeks, the dose was individually adjusted based on a balance of therapeutic response and tolerability.
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Psoriasis Area and Severity Index (PASI) score from baseline to the end of the 12-week treatment period. PASI scores assess the extent and severity of erythema, induration, and scaling.
-
Safety Monitoring: Safety was evaluated through regular clinical monitoring, patient reporting of adverse events, and laboratory tests at baseline and specified intervals. Monitored parameters included a complete blood count, liver function tests (AST, ALT), and serum lipids (cholesterol, triglycerides).
Protocol 2: Pharmacokinetic Analysis of Retinoids in Plasma via HPLC
-
Sample Collection and Handling: Venous blood samples are drawn into heparinized tubes. To prevent degradation and isomerization of the light-sensitive retinoid compounds, samples must be protected from light immediately after collection and during all subsequent steps.[24][25] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[24][26]
-
Sample Preparation (Extraction): A liquid-liquid extraction method is typically employed. An internal standard (e.g., a related but distinct retinoid analog) is added to a known volume of plasma. A protein precipitant and extraction solvent, such as ethanol followed by hexane, is added.[25] The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous layers. The organic layer containing the retinoids is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Chromatographic Analysis: The dried residue is reconstituted in the mobile phase and injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase C18 column is commonly used.[12][24]
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile, water, and an acid modifier (e.g., formic or acetic acid) is used to separate the compounds.[27]
-
Detection: Analytes are detected using a UV detector at a wavelength specific to retinoids (typically around 350-360 nm).
-
-
Quantification: The concentration of acitretin and etretinate in the plasma sample is determined by comparing the peak area of each analyte to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.
Conclusion
The development of acitretin from etretinate is a classic example of rational drug design aimed at optimizing a compound's pharmacokinetic profile to improve its clinical utility and safety. By administering the active metabolite directly, the problem of an extremely long elimination half-life associated with the parent pro-drug was solved. Acitretin replaced etretinate by offering equivalent therapeutic efficacy with a much more manageable pharmacokinetic profile.[3][13] However, the subsequent discovery of its reverse esterification to etretinate in the presence of alcohol served as a critical lesson on the complexities of in vivo drug metabolism.[16] This finding underscored the necessity of strict patient counseling on alcohol avoidance and maintained the requirement for long-term contraception post-therapy, mitigating some of the anticipated safety advantages. Acitretin remains an important agent in the dermatological armamentarium for severe keratinization disorders, but its history highlights the intricate interplay between pharmacology, metabolism, and clinical practice.
References
- 1. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 2. What is the mechanism of Etretinate? [synapse.patsnap.com]
- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Etretinate - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teratogenic risk with etretinate and acitretin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acitretin. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acitretin versus etretinate in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and drug interactions of etretinate and acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Trans-acitretin is metabolized back to etretinate. Importance for oral retinoid therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conversion of acitretin to etretinate in psoriatic patients is influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uktis.org [uktis.org]
- 20. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A double-blind comparison of acitretin and etretinate in the treatment of Darier's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A double-blind comparison of acitretin and etretinate in combination with bath PUVA in the treatment of extensive psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acitretin versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. | Semantic Scholar [semanticscholar.org]
- 24. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scilit.com [scilit.com]
- 27. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin sodium's potential applications in oncology research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin (B1665447), a second-generation systemic retinoid, is an orally active metabolite of etretinate (B1671770) with established applications in dermatology.[1] Emerging research has illuminated its potential as an antineoplastic and chemopreventive agent, warranting a deeper investigation into its applications in oncology. This technical guide provides a comprehensive overview of acitretin's core mechanisms of action, summarizes key preclinical and clinical findings, and offers detailed experimental protocols for its investigation. The document focuses on its effects on cell proliferation, apoptosis, and angiogenesis, with a particular emphasis on its role in modulating critical signaling pathways such as the CD95 (Fas) death receptor and Jak/STAT3 pathways.
Introduction
Acitretin, a synthetic analog of retinoic acid, exerts its biological effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These ligand-activated transcription factors modulate the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.[3] While primarily utilized for the treatment of psoriasis, acitretin's ability to normalize keratinocyte differentiation and its anti-proliferative and anti-inflammatory properties have positioned it as a candidate for cancer chemoprevention and therapy, particularly in the context of non-melanoma skin cancers.[2][4] This guide aims to provide researchers with a detailed understanding of acitretin's oncological applications and the methodologies to explore its therapeutic potential further.
Mechanism of Action in Oncology
Acitretin's anticancer effects are multifaceted, stemming from its ability to regulate gene expression, induce apoptosis, and inhibit angiogenesis.
Regulation of Gene Expression via Nuclear Receptors
Upon entering the cell, acitretin binds to cytosolic retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.[2] In the nucleus, acitretin interacts with RARs and RXRs. These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction can either activate or repress gene transcription, leading to:
-
Induction of Cell Differentiation: Acitretin promotes the differentiation of cancer cells, leading to a less proliferative and more mature phenotype.[2]
-
Inhibition of Cell Proliferation: By modulating the expression of genes involved in the cell cycle, acitretin can arrest cell growth.[2]
Induction of Apoptosis
Acitretin has been shown to induce programmed cell death in cancer cells through various mechanisms, most notably the activation of the extrinsic apoptosis pathway.
Research has demonstrated that acitretin can induce apoptosis in human cutaneous squamous cell carcinoma (SCC) cells, such as the SCL-1 cell line, through the CD95 (Fas) death receptor pathway.[5][6] This pathway is initiated by the upregulation of both the Fas receptor (CD95) and its ligand (FasL), leading to the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8.[5][6] Activated caspase-8 then triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptosis.[5][6]
Modulation of the Jak/STAT3 Signaling Pathway
Acitretin has been shown to hinder the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6).[4] IL-6 is a known upstream activator of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. By downregulating IL-6, acitretin may indirectly inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of STAT3 target genes involved in tumorigenesis. However, direct inhibition of STAT3 phosphorylation by acitretin requires further investigation.
Anti-Angiogenic Effects
Acitretin has demonstrated the ability to inhibit tumor cell-induced angiogenesis.[7] Studies have shown that it can suppress the formation of new blood vessels evoked by human epidermoid carcinoma cells (A431) and other keratinocyte tumor cell lines in murine models.[7] This anti-angiogenic activity may be one of the mechanisms contributing to its anticancer effects.
Preclinical and Clinical Data
In Vitro Efficacy
Acitretin has been shown to inhibit the growth of the human cutaneous squamous cell carcinoma cell line SCL-1 in a dose- and time-dependent manner.[5] While specific IC50 values across a broad range of cancer cell lines are not widely reported in publicly available databases, the dose-dependent inhibitory effect on SCL-1 cells is evident from published growth curves.[5]
Table 1: In Vitro Efficacy of Acitretin
| Cell Line | Cancer Type | Effect | Quantitative Data (Concentration) | Reference |
| SCL-1 | Cutaneous Squamous Cell Carcinoma | Dose-dependent growth inhibition | Significant inhibition at 10⁻⁵ M | [5] |
| A431 | Epidermoid Carcinoma | Inhibition of angiogenesis | Not specified | [7] |
| Pam 212 | Murine Keratinocyte Carcinoma | Inhibition of angiogenesis | Not specified | [7] |
| SKv | HPV16-harboring Tumorigenic Cells | Inhibition of angiogenesis | Not specified | [7] |
Clinical Trials in Cancer Chemoprevention
Acitretin has been investigated in several clinical trials for the chemoprevention of non-melanoma skin cancers, particularly in high-risk populations such as organ transplant recipients.
Table 2: Summary of Key Clinical Trials of Acitretin in Skin Cancer Chemoprevention
| Trial Name / Identifier | Patient Population | Dosage | Key Findings | Reference(s) |
| North Central Cancer Treatment Group Study 969251 | High-risk for basal or squamous cell carcinoma (non-transplant) | 25 mg/day, 5 days/week for 2 years | No statistically significant reduction in the rate of new primary NMSCs (p=0.13). However, a significant trend favored acitretin in reducing the incidence of new NMSCs, time to new NMSC, and total NMSC counts. | [8] |
| NCT00003611 | Organ transplant recipients with a history of skin cancer | Daily acitretin for 2 years | The study aimed to determine the chemopreventive efficacy of acitretin in this high-risk group. Results of this specific trial are not readily available in the provided search results. | |
| Bavinck et al. (1995) | Renal transplant recipients | 30 mg/day for 6 months | A 36% risk reduction in the development of cSCC compared to placebo. | [7] |
| Open-label, randomized crossover trial (2002) | Renal transplant recipients | 25-50 mg/day | Statistically significant reduction in cSCC incidence compared to the drug-free interval. | [7] |
| Badri et al. (2021) - Systematic Review | Renal transplant recipients | Varied | An overall 54% risk reduction in the annual development of cSCC and a 73% risk reduction in the development of BCC across relevant studies. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the oncological applications of acitretin.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of acitretin on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Acitretin sodium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of acitretin in culture medium. Remove the old medium from the wells and add 100 µL of the acitretin solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve acitretin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression and cleavage of key apoptotic proteins following acitretin treatment.
Materials:
-
Cancer cells treated with acitretin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Fas, anti-FasL, anti-FADD)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
In Vivo Tumor Angiogenesis Assay (Matrigel Plug Assay)
This protocol is used to assess the anti-angiogenic effects of acitretin in a preclinical model.
Materials:
-
Matrigel
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Acitretin
-
Syringes and needles
-
Mice (e.g., C57BL/6 or nude mice)
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Plugs: Thaw Matrigel on ice and mix with an angiogenic factor and either acitretin or a vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of the mice.
-
Incubation: Allow the plugs to solidify and become vascularized over a period of 7-14 days.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Conclusion
This compound holds considerable promise as a therapeutic agent in oncology, particularly in the chemoprevention and treatment of non-melanoma skin cancers. Its well-defined mechanism of action, involving the regulation of gene expression through nuclear retinoid receptors and the induction of apoptosis via the CD95 signaling pathway, provides a strong rationale for its further investigation. While its effects on the Jak/STAT3 pathway and its anti-angiogenic properties require more detailed quantitative analysis, the existing preclinical and clinical data support its continued exploration as a monotherapy or in combination with other anticancer agents. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the oncological potential of acitretin and contribute to the development of novel cancer therapies. Further research is warranted to establish comprehensive dose-response relationships in a wider range of cancer types and to fully elucidate the molecular intricacies of its anticancer activities.
References
- 1. Evaluation of microvessel density with CD31 and CD105 in patients with psoriasis under methotrexate and acitretin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of microvessel density with CD31 and CD105 in patients with psoriasis under methotrexate and acitretin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acitretin decreases tumor cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Basic Research on the Teratogenicity of Acitretin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin (B1665447), a second-generation systemic retinoid, is a potent teratogen with well-documented risks of severe congenital malformations. This technical guide provides a comprehensive overview of the fundamental research into the teratogenicity of acitretin. It consolidates quantitative data from pivotal animal studies, details common experimental protocols for assessing retinoid embryopathy, and elucidates the core molecular signaling pathways implicated in its teratogenic mechanisms. The primary mechanisms involve the disruption of normal embryonic development through interference with retinoic acid receptor signaling, leading to dysregulation of critical developmental genes, such as the Hox genes, and the induction of apoptosis in vital embryonic cell populations, most notably the neural crest cells. This guide is intended to serve as a foundational resource for researchers in toxicology, developmental biology, and drug development.
Introduction
Acitretin is the active metabolite of etretinate (B1671770), a retinoid previously used for severe psoriasis.[1] While effective in treating keratinization disorders, its use is severely restricted in females of childbearing potential due to its profound teratogenic effects.[2] Exposure during the first trimester of pregnancy carries a high risk of spontaneous abortion and a pattern of severe birth defects, often termed "retinoid embryopathy".[3][4] The characteristic malformations affect the development of the cranium, face, heart, central nervous system, and limbs.[4][5] Understanding the dose-response relationship and the underlying molecular mechanisms is critical for risk assessment and the development of safer therapeutic alternatives.
Quantitative Teratogenicity Data from Animal Studies
Animal models have been instrumental in characterizing the teratogenic potential of acitretin. A variety of species have been studied, revealing differences in sensitivity. The following tables summarize key quantitative findings from these studies.
Table 1: Teratogenic Doses of Acitretin in Various Animal Models
| Animal Model | Route of Administration | Teratogenic Dose | Reported Malformations | Reference(s) |
| Rabbit | Oral | 0.6 mg/kg | Embryotoxic and/or teratogenic | [6] |
| Mouse | Oral | 3 mg/kg | Embryotoxic and/or teratogenic | [6] |
| Rat | Oral | 15 mg/kg | Embryotoxic and/or teratogenic | [6] |
Table 2: Comparative Teratogenicity of Retinoids in Animal Models
| Compound | Animal Model | Highest Non-Teratogenic Dose (mg/kg/day) | Relative Potency Notes | Reference(s) |
| Acitretin (all-trans) | Rat, Rabbit | Similar to Tretinoin | Iso-acitretin (13-cis) is equally teratogenic in rats and rabbits but less so in mice. | [7] |
| Etretinate | Rat | 1 mg/kg | Acitretin was found to be about 8 times less potent as a teratogen than etretinate in a mouse model. | [7][8] |
| Tretinoin (all-trans RA) | Mouse | 2 | - | [7] |
| Isotretinoin (13-cis RA) | Mouse | 100 | Mouse and rat are relatively refractory compared to rabbits. | [7] |
| Tretinoin (all-trans RA) | Rat | 2 | - | [7] |
| Isotretinoin (13-cis RA) | Rat | 10 | - | [7] |
| Tretinoin (all-trans RA) | Rabbit | 0.3 | - | [7] |
| Isotretinoin (13-cis RA) | Rabbit | 0.6 | - | [7] |
| Tretinoin (all-trans RA) | Monkey | 2 | - | [7] |
| Isotretinoin (13-cis RA) | Monkey | 2.5 | - | [7] |
Experimental Protocols for Teratogenicity Assessment
The evaluation of retinoid teratogenicity typically follows standardized developmental and reproductive toxicology (DART) study designs. Below is a generalized protocol based on methodologies cited in the literature.
Animal Model Selection and Husbandry
-
Species: Multiple species are used, including rodents (e.g., CD-1 mice, Sprague-Dawley rats) and non-rodents (e.g., New Zealand white rabbits), to assess inter-species variability.[7][9] Non-human primates (e.g., Macaca fascicularis) are used for studies requiring closer physiological similarity to humans, though less common.[7]
-
Health Status: Animals are specific-pathogen-free and acclimated to laboratory conditions.
-
Mating: Females are mated, and the day of vaginal plug or sperm detection is designated as Gestational Day (GD) 0.[10]
Test Substance Administration
-
Compound: Acitretin or other retinoids are typically administered.
-
Vehicle: The compound is suspended in a suitable vehicle, such as corn oil or a mixture with methylcellulose.
-
Dosing: Administration is performed daily via oral gavage during the period of major organogenesis.[7]
-
Mice/Rats: GD 6 through GD 15.
-
Rabbits: GD 6 through GD 18.
-
-
Dose Selection: A dose-range-finding study is first conducted to determine the maternally toxic dose. Definitive studies use multiple dose levels, including a non-teratogenic dose and doses that elicit teratogenic effects.[11]
Evaluation Parameters
-
Maternal Assessment: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Assessment: On a specific gestational day (e.g., GD 18 for mice, GD 29 for rabbits), dams are euthanized, and the uterus is examined.[10]
-
Endpoints: Number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
External Examination: Fetuses are weighed and examined for external malformations (e.g., craniofacial defects, limb abnormalities).
-
Visceral and Skeletal Examination: A subset of fetuses undergoes visceral examination (e.g., using Wilson's sectioning technique) and skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue) to detect internal and skeletal abnormalities.
-
Molecular Mechanisms and Signaling Pathways
The teratogenicity of acitretin is a direct consequence of its interaction with the endogenous retinoic acid (RA) signaling pathway, which is essential for normal embryonic development.[12] Excess signaling from an exogenous source like acitretin disrupts this finely tuned system.
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling
The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes.[13] Acitretin, an all-trans-retinoic acid analogue, primarily functions as a ligand for RARs.
-
Ligand Binding: Acitretin enters the embryonic cells and binds to RARs in the nucleus.
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with an RXR.[13]
-
RARE Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding of the complex to RAREs modulates the transcription of these genes, leading to either activation or repression. This aberrant gene expression disrupts normal cellular processes like differentiation, proliferation, and apoptosis.[12]
Dysregulation of Hox Genes
A critical set of downstream targets for RA signaling are the Hox (homeobox) genes. These genes are master regulators that specify the identity of embryonic segments along the anterior-posterior axis.[14][15]
-
Normal Function: During development, Hox genes are expressed in a precise, collinear fashion, where their spatial and temporal expression pattern in the embryo corresponds to their arrangement on the chromosome. This "Hox code" is crucial for patterning structures like the hindbrain, branchial arches, and limbs.[16]
-
Acitretin-Induced Disruption: Excess retinoic acid signaling from acitretin alters the expression domains of Hox genes.[14] This can lead to a "posteriorization" of embryonic tissues, where anterior structures adopt characteristics of more posterior ones. For example, disruption of Hox gene expression in the developing hindbrain is linked to the craniofacial and ear malformations seen in retinoid embryopathy.
Induction of Apoptosis in Neural Crest Cells
Neural crest cells are a migratory, multipotent cell population essential for the development of a vast array of structures, including the craniofacial skeleton, peripheral nervous system, and cardiac outflow tract.[17] These cells are particularly sensitive to retinoids.
-
Mechanism: Acitretin and other retinoids induce excessive apoptosis (programmed cell death) in neural crest cell populations.[9] This cell death depletes the pool of progenitor cells needed to form critical structures.
-
Signaling Pathway: Studies suggest that retinoid-induced apoptosis can be mediated through the CD95 (Fas) death receptor signaling pathway.[18][19] This involves the activation of a caspase cascade, starting with initiator caspases like caspase-8 and leading to the activation of executioner caspases like caspase-3, which dismantle the cell.[19]
-
Consequences: The loss of neural crest cells directly contributes to many of the hallmark defects of retinoid embryopathy, including microtia (small ears), micrognathia (small jaw), and conotruncal heart defects.[20]
References
- 1. Assessment of acitretin-treated female patients of childbearing age and subsequent risk of teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Teratogenic risk with etretinate and acitretin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Acitretin induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin embryopathy: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Signaling through retinoic acid receptors is essential for mammalian uterine receptivity and decidualization [insight.jci.org]
- 7. karger.com [karger.com]
- 8. Teratogenicity of etretinate during early pregnancy in the rat and its correlation with maternal plasma concentrations of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Transplacental pharmacokinetics and teratogenicity of a single dose of retinol (vitamin A) during organogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response of retinoic acid induced stress protein synthesis and teratogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoic acid signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoids and Hox genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinoic acid and homeobox gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]
- 17. The role of teratogens in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Properties of Acitretin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447) is a second-generation, systemic retinoid, representing a synthetic analog of retinoic acid. It is the pharmacologically active metabolite of etretinate (B1671770), which has been largely replaced in clinical practice due to acitretin's more favorable pharmacokinetic profile, specifically a shorter elimination half-life. Approved for medical use in the United States in 1996, acitretin is primarily indicated for the treatment of severe, resistant psoriasis, including erythrodermic and generalized pustular forms. Its therapeutic effects stem from its ability to normalize epidermal cell proliferation, differentiation, and cornification in hyperkeratotic disorders. This document provides a comprehensive technical overview of the chemical synthesis of acitretin, its conversion to the sodium salt, its physicochemical and pharmacological properties, and its mechanism of action.
Chemical Synthesis and Purification
The synthesis of acitretin, chemically known as (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoic acid, is a multi-step process that typically involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to construct the characteristic polyene side chain. This key step establishes the carbon framework by coupling an aryl-containing component with a side-chain building block.
General Synthesis Scheme
A common synthetic route involves the reaction of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (a C15 phosphonium (B103445) salt) with 3-formyl-crotonic acid butyl ester (a C5 aldehyde). This reaction, however, often produces a mixture of the desired all-trans isomer and undesired cis isomers, necessitating subsequent purification and isomerization steps.
An alternative synthesis involves the reaction of an aryl-substituted pentadienal with a diester in the presence of a base. The resulting dicarboxylic acid is then decarboxylated. This process can primarily yield the 13-cis isomer, which then requires an isomerization step, often using catalytic amounts of iodine, to yield the final all-trans acitretin product.
The final step in preparing the active pharmaceutical ingredient often involves converting the acitretin free acid to its sodium salt to improve its properties for formulation.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Acitretin Butyl Ester (Wittig Reaction)
-
Under a nitrogen atmosphere, add 5-(4-methoxy-2,3,6-trimethyl-phenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (1 equivalent) to a suitable solvent such as dimethylformamide (DMF) or toluene.
-
Add a base, such as sodium hydride or sodium carbonate (1.1-1.5 equivalents), to the mixture at a controlled temperature (e.g., 5-10°C for NaH, room temperature for Na2CO3).
-
Stir the mixture for approximately 1 hour to form the ylide.
-
Add 3-formylcrotonic acid butyl ester (1 equivalent) dropwise, maintaining a controlled temperature.
-
After the addition is complete, heat the reaction mixture (e.g., 60-70°C) for several hours until completion, as monitored by HPLC.
-
Cool the reaction mixture and quench it by pouring it into ice water.
-
Extract the product with a nonpolar solvent like hexane.
-
Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude butyl ester of acitretin.
Protocol 2: Hydrolysis and Purification of Acitretin
-
Dissolve the crude butyl acitretin ester in ethanol.
-
Add an aqueous solution of a strong base, such as potassium or sodium hydroxide (B78521).
-
Heat the mixture to reflux for 30-60 minutes to facilitate hydrolysis of the ester.
-
After cooling, pour the reaction mixture into ice water.
-
Acidify the solution with a mineral acid like hydrochloric acid to a pH of 2-4 to precipitate the crude acitretin free acid.
-
Filter the suspension, wash the solid with water until neutral, and dry.
-
For purification, the crude acitretin can be recrystallized from a suitable solvent like tetrahydrofuran (B95107) (THF) or hexane. Alternatively, an acid-base purification can be performed.
-
Dissolve the crude product in a water-soluble solvent (e.g., ethanol, THF) under alkaline conditions (using NaOH or an organic base).
-
Filter the solution to remove insoluble impurities.
-
Acidify the filtrate to the appropriate pH to re-precipitate the purified acitretin.
-
Filter, wash, and dry the final product to obtain substantially pure acitretin (purity >98% by HPLC).
Protocol 3: Preparation of this compound
-
Suspend pure acitretin in a suitable solvent.
-
Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide.
-
Stir the mixture until a clear solution is obtained, indicating the formation of the sodium salt.
-
The solvent can be removed under reduced pressure, or the salt can be precipitated by the addition of an anti-solvent to yield this compound as a solid.
Physicochemical and Pharmacokinetic Properties
Acitretin is a lipophilic molecule, a property that governs its absorption and distribution. Its sodium salt form is often prepared to enhance its suitability for pharmaceutical formulations.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Name | (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
| Molecular Formula | C₂₁H₂₆O₃ | |
| Molecular Weight | 326.43 g/mol | |
| Appearance | Green-yellow crystalline powder | |
| Melting Point | 228-230 °C | |
| Water Solubility | 0.000478 mg/mL (practically insoluble) | |
| Other Solubilities | Sparingly soluble in THF; slightly soluble in acetone (B3395972) and ethanol; soluble in DMSO and DMF. | |
| pKa (Strongest Acidic) | 4.77 | |
| LogP | 5.2 - 6.4 |
Pharmacokinetic Data
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% (highly variable, improved with food) | |
| Peak Plasma Conc. | Reached in 2 to 5 hours | |
| Protein Binding | >99.9% (primarily to albumin) | |
| Metabolism | Isomerization to 13-cis-acitretin; glucuronidation. Reverse metabolism to etretinate with concurrent alcohol use. | |
| Elimination Half-life | Acitretin: ~49 hours |
Methodological & Application
Application Notes and Protocols for Acitretin Sodium in In Vivo Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acitretin (B1665447), a second-generation retinoid, in preclinical mouse models of psoriasis. This document details recommended dosages, experimental protocols, and the underlying signaling pathways, offering a valuable resource for the in vivo evaluation of this compound.
Overview of Acitretin in Psoriasis Mouse Models
Acitretin is an established oral therapy for severe psoriasis in humans.[1] Its efficacy is attributed to its ability to normalize epidermal cell proliferation and differentiation.[2] In preclinical research, mouse models are indispensable for elucidating its mechanisms of action and evaluating novel formulations. The most common models include the imiquimod (B1671794) (IMQ)-induced psoriasis model, which recapitulates key aspects of the human inflammatory pathways, and the rhino mouse model, used to assess retinoid activity.
Quantitative Data Summary of Acitretin Dosage
The following tables summarize the dosages of acitretin used in various mouse models of psoriasis, providing a comparative overview for study design.
Table 1: Oral Administration of Acitretin
| Mouse Strain | Psoriasis Induction Model | Acitretin Dosage | Treatment Duration | Key Outcomes |
| BALB/c | Imiquimod (IMQ)-induced | 10 mg/kg/day | 6 days | Significantly alleviated scaling and skin thickness; decreased PASI score.[3] |
| C57BL/6J | Imiquimod (IMQ)-induced | Not specified | 7 days | Not specified |
| Not specified | Imiquimod (IMQ)-induced | Not specified | Not specified | Partially restored glucose homeostasis and alleviated weight loss.[4] |
Table 2: Topical Administration of Acitretin
| Mouse Strain | Psoriasis Induction Model | Acitretin Formulation | Treatment Duration | Key Outcomes |
| Rhino (RHJ/LeJ) | Not applicable (utricle reduction assay) | Dose-dependent | 7 daily doses | Dose-dependent reduction in utricle diameter.[5][6] |
| Swiss Albino | Mouse tail model | 0.1% w/w niosomal gel | Not specified | Higher orthokeratosis, increased drug activity, and reduction in epidermal thickness compared to control.[7] |
| Not specified | Imiquimod (IMQ)-induced | Proniosomal gel (APG3) | 14 days | Significant fall in PASI scores and skin irritation.[8][9] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to mimic the inflammatory characteristics of human psoriasis.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Acitretin
-
Vehicle for acitretin (e.g., corn oil for oral gavage)
-
Calipers for measuring ear/skin thickness
-
Scoring system for Psoriasis Area and Severity Index (PASI)
Protocol:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear for 5-7 consecutive days.[10][11]
-
Acitretin Administration (Oral):
-
Acitretin Administration (Topical):
-
Prepare the topical formulation of acitretin (e.g., 0.1% w/w gel).[7]
-
Apply a standardized amount of the formulation to the affected skin area daily.
-
-
Efficacy Evaluation:
-
PASI Scoring: Daily, score the severity of erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the cumulative PASI score.[3]
-
Skin Thickness: Measure the thickness of the ear or a fold of the dorsal skin daily using calipers.
-
Histology: At the end of the experiment, collect skin samples for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
Biomarker Analysis: Analyze skin or blood samples for relevant cytokines (e.g., IL-17, IL-23) and cell markers.
-
Rhino Mouse Model for Retinoid Activity
The rhino mouse model is characterized by horn-filled utriculi and is used to assess the topical activity of retinoids.
Materials:
-
Rhino mice (RHJ/LeJ)
-
Acitretin topical formulation
-
Vehicle control
Protocol:
-
Acclimatization: House mice as described above.
-
Topical Application: Apply the acitretin formulation and vehicle control to designated areas on the dorsal skin of the mice for seven consecutive days.[5][6]
-
Efficacy Evaluation: After the treatment period, collect skin biopsies for histological analysis to measure the diameter of the utricles. A reduction in utricle size indicates retinoid activity.
Signaling Pathways and Experimental Workflows
Acitretin Signaling Pathway in Keratinocytes
Acitretin exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors. This binding modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation.
Caption: Acitretin binds to nuclear receptors RAR and RXR, modulating gene expression.
Experimental Workflow for Imiquimod-Induced Psoriasis Model
The following diagram illustrates the typical workflow for an in vivo study using the imiquimod-induced psoriasis model to evaluate acitretin.
Caption: Workflow for evaluating acitretin in an imiquimod-induced psoriasis mouse model.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of acitretin in regulating glucose and lipid homeostasis in an imiquimod-induced psoriasis model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Pivotal role of Acitretin nanovesicular gel for effective treatment of psoriasis: ex vivo–in vivo evaluation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Acitretin on Brain Lipidomics in Adolescent Mice—Implications for Pediatric and Adolescent Dermatological Therapy [mdpi.com]
Application Notes and Protocols for HPLC Quantification of Acitretin in Plasma
These application notes provide detailed protocols for the quantification of acitretin (B1665447) in plasma using two distinct High-Performance Liquid Chromatography (HPLC) methods: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a more widely accessible HPLC with Ultraviolet (UV) detection method. These protocols are intended for researchers, scientists, and drug development professionals.
Method 1: High-Sensitivity Quantification of Acitretin and its Metabolite Isoacitretin (B1672207) in Human Plasma by LC-MS/MS
This method provides a sensitive and specific approach for the simultaneous determination of acitretin and its metabolite, isoacitretin, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision.
Experimental Protocol
1. Sample Preparation:
The extraction of acitretin and its metabolite from plasma is performed using a combination of protein precipitation and liquid-liquid extraction with a flash freezing technique to enhance recovery and sample cleanliness.[1][2]
-
Materials:
-
Human plasma samples
-
Acitretin-d3 (internal standard)
-
Tert-butyl methyl ether (TBME)
-
-
Procedure:
-
Thaw frozen plasma samples in an ice-water bath under red light to prevent photodegradation.[2]
-
Spike the plasma samples with the internal standard, acitretin-d3.
-
Perform protein precipitation by adding acetonitrile.
-
Follow with liquid-liquid extraction using TBME as the organic solvent.[2]
-
Employ a flash freezing technique to minimize sample loss during transfer and improve recovery.[2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2. Chromatographic Conditions:
-
HPLC System: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm).[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.6 ±0.2) and acetonitrile in a ratio of 5:95 (v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 25 µL.[2]
-
Autosampler Temperature: 5°C.[2]
3. Mass Spectrometric Detection:
Quantitative Data Summary
| Parameter | Acitretin | Isoacitretin | Reference |
| Linearity Range | 1.025 - 753.217 ng/mL | 0.394 - 289.234 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.025 ng/mL | 0.394 ng/mL | [1][2] |
| Intra-day Precision (%CV) | < 8.1% | < 13.8% | [1][2] |
| Inter-day Precision (%CV) | < 8.1% | < 13.8% | [1][2] |
| Accuracy | ±7.0% | ±10.6% | [1][2] |
Experimental Workflow
Method 2: Simultaneous Determination of Acitretin and Etretinate (B1671770) in Plasma by HPLC-UV
This method is suitable for the simultaneous quantification of acitretin and its parent drug, etretinate, using a standard HPLC system with UV detection.
Experimental Protocol
1. Sample Preparation:
This protocol utilizes a straightforward liquid-liquid extraction procedure for sample clean-up.
-
Materials:
-
Plasma samples or calibrators
-
Retinyl acetate (internal standard)
-
Acetonitrile
-
Butanol
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
-
Procedure:
-
Mix plasma samples or calibrators with acetonitrile and the internal standard, retinyl acetate.[3][4][5]
-
Add a mixture of butanol and acetonitrile (1:1 v/v) and K₂HPO₄.[3][4][5]
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the layers.
-
Inject an aliquot of the supernatant directly into the HPLC system.[3][4]
-
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: Specific composition not detailed in the provided abstract, but would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Not specified.
Quantitative Data Summary
| Parameter | Acitretin | Etretinate | Reference |
| Linearity Range | Up to 500 ng/mL (R² = 0.9937) | Up to 500 ng/mL (R² = 0.9923) | [3][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Not Specified | [3][4] |
| Within-run Precision (%CV) | 4.4 - 15.8% | Not Specified | [3][4] |
| Between-run Precision (%CV) | 3.3 - 17.4% | Not Specified | [3][4] |
| Accuracy | 89.5 - 113.5% | Not Specified | [3][4] |
| Extraction Recovery | 75.1 - 91.5% | Not Specified | [3][4] |
Note on Stability: Acitretin and etretinate concentrations can decrease significantly (26.0-66.5%) when stored at room temperature for 24 hours under light exposure.[3][4] Therefore, samples should be protected from light and stored appropriately.
Experimental Workflow
References
- 1. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Acitretin and Phototherapy in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and clinical application of combining acitretin (B1665447) with phototherapy for the treatment of psoriasis. Detailed protocols derived from published literature are included to guide preclinical and clinical research in this area.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes. Acitretin, a second-generation oral retinoid, is a systemic therapy approved for severe psoriasis.[1] It normalizes epidermal cell proliferation, differentiation, and cornification.[2] Phototherapy, utilizing ultraviolet (UV) radiation, is a cornerstone of psoriasis treatment. The main forms are narrowband UVB (NB-UVB), broadband UVB (BB-UVB), and psoralen (B192213) plus UVA (PUVA).[3][4]
The combination of acitretin with phototherapy is a well-established therapeutic strategy that offers synergistic benefits, leading to enhanced efficacy, reduced treatment duration, and lower cumulative doses of both the drug and UV radiation compared to monotherapy.[5][6][7] This approach, often referred to as "Re-phototherapy" (e.g., Re-PUVA or Re-UVB), is particularly valuable for patients with moderate-to-severe plaque psoriasis that is resistant to other treatments.[8][9]
Mechanism of Action and Synergy
Acitretin's therapeutic effects in psoriasis are mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXR), which are involved in the transcription of genes that control cellular proliferation and differentiation.[1][2][10] By modulating these pathways, acitretin helps to reduce the thickness and scaling of psoriatic plaques.[11] This reduction in hyperkeratosis is believed to enhance the penetration of UV light, thereby increasing the effectiveness of phototherapy.[1]
Phototherapy, on the other hand, exerts its effects through various mechanisms, including the induction of apoptosis in pathogenic T-cells and the modulation of cytokine production. The combination of acitretin and phototherapy appears to have a synergistic effect, leading to faster and more significant clinical improvement than either treatment alone.[8][12]
Below is a diagram illustrating the proposed synergistic mechanism of action.
Quantitative Data Summary
The following tables summarize the efficacy of acitretin in combination with various forms of phototherapy based on data from several clinical studies.
Table 1: Efficacy of Acitretin in Combination with UVB Phototherapy
| Study/Reference | Acitretin Dose | Phototherapy | Treatment Duration | Key Efficacy Outcome |
| Iest et al.[13][14] | 0.34-0.44 mg/kg/day | UVB | - | 89% of patients achieved 80-100% improvement. |
| Ruzicka et al.[1] | 50 mg/day | UVB | - | 75% clearance rate with Re-UVB vs. 42% with acitretin alone and 35-41% with UVB alone. |
| Spuls et al.[13] | - | UVB | - | 75% of patients found the combination effective. |
| Muchenberger et al.[13] | - | UVB | - | 90% efficacy in psoriasis patients. |
| Qadeer F, et al.[15] | - | NB-UVB | 8 weeks | 92% of patients achieved PASI 50 with combination therapy vs. 38% with NB-UVB alone. |
| Unnamed Study[16] | - | UVB | 12 weeks | 71.9% of patients achieved PASI 75 with combination therapy vs. 31.3% with acitretin alone. |
Table 2: Efficacy of Acitretin in Combination with NB-UVB Phototherapy
| Study/Reference | Acitretin Dose | Phototherapy | Treatment Duration | Key Efficacy Outcome |
| Spuls et al.[8][12] | 25 mg/day | NB-UVB (3x/week) | - | In a difficult-to-treat group, 72.5% of patients had >75% improvement. |
| Unnamed Study[17] | 25 mg/day | NB-UVB | - | In patients who failed other therapies, 72.5% showed >75% improvement. |
| Unnamed Study[18] | 25 mg/day | NB-UVB | - | Marked improvement; lower number of irradiations and cumulative UVB dose (not statistically significant). |
Table 3: Efficacy of Acitretin in Combination with PUVA Phototherapy
| Study/Reference | Acitretin Dose | Phototherapy | Treatment Duration | Key Efficacy Outcome |
| Unnamed Study[2] | - | PUVA | - | 96% of patients had marked or complete clearing with combination vs. 80% with PUVA alone. 42% less cumulative UVA dose. |
| Unnamed Study[19] | - | Bath PUVA | 4 weeks | >90% improvement in all four patients with severe psoriasis. |
Experimental Protocols
The following are generalized protocols for conducting studies on the combined use of acitretin and phototherapy for psoriasis. These protocols are based on methodologies reported in the cited literature.
Protocol 1: Acitretin in Combination with Narrowband UVB (NB-UVB) Phototherapy
1. Study Population:
-
Inclusion Criteria: Adult patients (18-60 years) with moderate-to-severe chronic plaque psoriasis.[16]
-
Exclusion Criteria: Patients with contraindications to acitretin (e.g., pregnancy, severe hepatic or renal impairment) or phototherapy (e.g., history of skin cancer, photosensitive disorders).[1][20]
2. Treatment Regimen:
-
Acitretin Dosing: A low dose of 10 to 25 mg of acitretin is administered orally once daily.[21] Treatment with acitretin may begin approximately two weeks before the initiation of phototherapy to allow for its plaque-thinning effects.[21]
-
NB-UVB Phototherapy:
-
Initial Dose: The starting dose of NB-UVB is typically determined based on the patient's minimal erythema dose (MED) or skin phototype. For patients on acitretin, it is recommended to reduce the initial phototherapy dose by 25%.[22]
-
Frequency: NB-UVB treatments are administered two to three times per week.[4]
-
Dose Escalation: The UVB dose is gradually increased with each session, depending on the patient's response and tolerance (erythema).
-
-
Duration: The treatment continues for a predefined period, typically 8 to 12 weeks, or until a desired clinical endpoint is reached.[15][16]
3. Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint is often the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) from baseline.[16]
-
Secondary Outcomes:
The workflow for a typical clinical trial is depicted below.
Protocol 2: Acitretin in Combination with PUVA Phototherapy (Re-PUVA)
1. Study Population:
-
Inclusion Criteria: Patients with severe, widespread psoriasis.[2]
-
Exclusion Criteria: Similar to Protocol 1, with additional contraindications for psoralens (e.g., severe liver disease).
2. Treatment Regimen:
-
Acitretin Dosing: Similar to the Re-UVB protocol, a daily dose of acitretin is administered.
-
PUVA Phototherapy:
-
Psoralen Administration: An oral dose of 8-methoxypsoralen (8-MOP) is given, followed by UVA irradiation after a specified time. Alternatively, bath PUVA can be used, where the patient soaks in a psoralen solution before UVA exposure.[19]
-
UVA Dose: The initial UVA dose is based on the minimal phototoxic dose (MPD) or skin type, with gradual increments in subsequent sessions.
-
Frequency: Treatments are typically given 2-3 times per week.
-
-
Duration: Treatment continues until clearance of psoriatic lesions.
3. Outcome Measures:
-
Primary Outcome: Percentage of patients achieving marked or complete clearing of psoriasis.[2]
-
Secondary Outcomes:
The logical relationship between combination therapy and improved outcomes is illustrated in the following diagram.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Light Therapy for Psoriasis: Types, Home Therapy, and More [healthline.com]
- 5. Acitretin in combination with UVB or PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consensus conference: acitretin in combination with UVB or PUVA in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Retrospective study of the efficacy of narrowband UVB and acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. Combined treatment of psoriasis with acitretin and UVB phototherapy compared with acitretin alone and UVB alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Narrowband ultraviolet B in the treatment of psoriasis: The journey so far! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 18. The efficacy of combination treatment with narrowband UVB (TL-01) and acitretin vs narrowband UVB alone in plaque-type psoriasis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The combination of oral acitretin and bath PUVA for the treatment of severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acitretin Plus UVB Phototherapy in the Treatment of Psoriasis | MDedge [mdedge.com]
- 21. skintherapyletter.com [skintherapyletter.com]
- 22. The Patient’s Guide to Psoriasis Treatment. Part 1: UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin Sodium: A Versatile Tool for Interrogating Retinoid Signaling Pathways
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction Acitretin (B1665447), a second-generation synthetic retinoid, is a powerful pharmacological tool for investigating the intricate signaling pathways governed by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). As a metabolite of etretinate, acitretin modulates gene expression, thereby influencing a wide array of cellular processes including proliferation, differentiation, and inflammation.[1] Its utility in dermatological applications, particularly for hyperproliferative skin disorders like psoriasis, stems from its ability to normalize keratinocyte function.[2][3] This document provides detailed protocols and application notes for utilizing acitretin to study retinoid signaling in a research setting.
Mechanism of Action
Acitretin exerts its biological effects by binding to and activating nuclear retinoid receptors.[1][2] These receptors, which are ligand-activated transcription factors, form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][2][4] This interaction initiates a cascade of molecular events that leads to either the activation or repression of gene transcription, ultimately altering cellular phenotype.[1] Acitretin is known to be an agonist for all three subtypes of nuclear retinoic acid receptors (RARα, RARβ, and RARγ).[5]
Data Presentation
Table 1: Effect of Acitretin on Keratinocyte Proliferation
| Cell Line | Assay | Acitretin Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| HaCaT | MTS Assay | 5 | Significant inhibition observed | [6] |
| SCL-1 | MTT Assay | 10 | Time-dependent inhibition | |
| HaCaT | MTT Assay | 0.01 - 50 | 13.70 - 67.73 |
Table 2: Regulation of Gene Expression by Acitretin in Keratinocytes
| Cell Line | Target Gene | Acitretin Concentration (µM) | Regulation | Fold Change/Effect | Reference |
| HaCaT | IL-36β | 0.1, 1, 10 | Downregulation | Significant decrease | [7] |
| HaCaT | IL-36γ | 0.1, 1, 10 | Downregulation | Significant decrease | [7] |
| HaCaT | STAT1 | 5 | Downregulation | Significant decrease | [6] |
| HaCaT | STAT3 | 5 | Downregulation | Significant decrease | [6] |
| SCC-13 | Cytokeratins | 0.02, 0.2 | Downregulation | Transcriptional suppression | [8] |
| Rhino Mouse Skin | CRABP-II mRNA | Topical Application | Upregulation | 3- to 4.5-fold increase | [9] |
Visualizing the Retinoid Signaling Pathway
The following diagrams illustrate the mechanism of acitretin action and a typical experimental workflow for its study.
Caption: Acitretin signaling pathway.
Caption: Experimental workflow for studying acitretin.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for RARE Activity
This protocol is designed to quantify the activation of the retinoid signaling pathway by acitretin through a RARE-driven luciferase reporter.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
RARE-luciferase reporter plasmid (containing tandem repeats of a RARE sequence upstream of a luciferase gene)
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization
-
Transient transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
-
Acitretin sodium
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transient Transfection: a. Prepare the transfection mixture according to the manufacturer's protocol. Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid. b. Incubate the cells for 24 hours to allow for plasmid expression.
-
Acitretin Treatment: a. Prepare a stock solution of acitretin in DMSO. b. Prepare serial dilutions of acitretin in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (DMSO). c. Replace the medium in the wells with the medium containing the different concentrations of acitretin or vehicle. d. Incubate for an additional 24 hours.
-
Luciferase Assay: a. Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit. b. Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. b. Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the acitretin-treated cells by that of the vehicle-treated cells.
Protocol 2: Quantitative PCR (qPCR) for Retinoid Target Gene Expression
This protocol details the measurement of changes in the expression of retinoid target genes in response to acitretin treatment.
Materials:
-
Human keratinocytes
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., CRABP2, TGM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
6-well tissue culture plates
Procedure:
-
Cell Culture and Treatment: a. Seed keratinocytes in 6-well plates and grow to 80-90% confluency. b. Treat the cells with various concentrations of acitretin or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).
-
RNA Extraction: a. Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. b. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
cDNA Synthesis: a. Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA. b. Perform the qPCR reaction in a qPCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the acitretin-treated samples to the vehicle-treated control.
Protocol 3: Keratinocyte Differentiation Assay (Involucrin Staining)
This protocol assesses the effect of acitretin on keratinocyte differentiation by measuring the expression of the differentiation marker involucrin via immunofluorescence.
Materials:
-
Human keratinocytes
-
This compound
-
DMSO
-
Cell culture-treated chamber slides or coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against involucrin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Seed keratinocytes on chamber slides or coverslips. b. Once the cells have adhered, treat them with different concentrations of acitretin or vehicle (DMSO) for an appropriate duration to induce differentiation (e.g., 3-5 days).
-
Immunofluorescent Staining: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Permeabilize the cells with permeabilization buffer for 10 minutes. c. Block non-specific antibody binding with blocking solution for 1 hour. d. Incubate with the primary anti-involucrin antibody (diluted in blocking solution) overnight at 4°C. e. Wash the cells three times with PBS. f. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light. g. Wash the cells three times with PBS. h. Counterstain the nuclei with DAPI for 5 minutes. i. Mount the coverslips onto microscope slides with mounting medium.
-
Imaging and Analysis: a. Visualize the stained cells using a fluorescence microscope. b. Capture images of multiple random fields for each treatment condition. c. Quantify the percentage of involucrin-positive cells or the mean fluorescence intensity per cell to assess the extent of differentiation.
This compound is an invaluable tool for dissecting the complex mechanisms of retinoid signaling. The protocols outlined in this document provide a framework for researchers to investigate the effects of acitretin on gene expression, cell proliferation, and differentiation. By employing these methods, scientists can gain deeper insights into the therapeutic potential of retinoids and the fundamental biology of the pathways they regulate.
References
- 1. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 6. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoid-dependent transcriptional suppression of cytokeratin gene expression in human epidermal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cellular retinoic acid binding protein expression in rhino mouse skin by all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Acitretin Sodium Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of topical acitretin (B1665447) for research purposes. Acitretin, a second-generation retinoid, is an established oral treatment for severe psoriasis; however, its systemic use is associated with significant side effects.[1][2] Topical application aims to deliver the drug directly to the affected skin, potentially increasing local efficacy while minimizing systemic exposure and adverse effects.[3] Recent research has focused on developing advanced formulations to enhance the topical delivery of this poorly water-soluble drug.[1]
Mechanism of Action
Acitretin's therapeutic effects stem from its ability to modulate keratinocyte proliferation and differentiation, as well as its anti-inflammatory properties.[4][5] It is the active metabolite of etretinate.[6][7] Acitretin and its metabolites bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell nucleus.[2] This binding leads to the formation of heterodimers (RAR/RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs).[2] This interaction modulates the transcription of target genes, resulting in the normalization of epidermal cell growth and differentiation in hyperproliferative skin disorders like psoriasis.[2][4]
Formulation Approaches
Due to acitretin's lipophilic nature and poor aqueous solubility, various formulation strategies have been explored to enhance its skin penetration and stability. These include nanoformulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), niosomes, and ethosomes.
Table 1: Overview of Topical Acitretin Formulations
| Formulation Type | Key Components | Typical Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid (e.g., Compritol ATO 888, Dynasan-116), Surfactant (e.g., Tween 80, Poloxomer-188) | 181 - 409 | 78 - 86 | [8][9] |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid (e.g., Stearic Acid), Liquid Lipid (e.g., Oleic Acid), Surfactants (e.g., Tween 80, Sodium Lauryl Sulphate) | ~363 | N/A | [10][11] |
| Niosomes | Non-ionic Surfactant (e.g., Span 60), Cholesterol | ~370 | ~90 | [1][12] |
| Ethosomes | Phospholipids, Ethanol (B145695), Water | N/A | N/A | [13] |
| Proniosomal Gel | Non-ionic Surfactants (Tween 80, Span 60), Cholesterol, Soya Lecithin, Gelling Agent | ~346 | ~95 | [14] |
| Simple Gel | Gelling Agent (e.g., Carbopol 934), Solvents (e.g., Ethanol, Propylene (B89431) Glycol), Emulsifiers (e.g., Span 20, Tween 20) | N/A | N/A | [15] |
Experimental Protocols
Protocol 1: Preparation of Acitretin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies described in the literature.[8][16]
Materials:
-
Acitretin
-
Solid Lipid: Compritol ATO 888
-
Surfactant: Tween 80
-
Purified Water
Procedure:
-
Melt the solid lipid (Compritol ATO 888) by heating it to approximately 70-80°C.
-
Dissolve the accurately weighed amount of acitretin in the molten lipid.
-
Heat the aqueous phase, containing the surfactant (Tween 80) dissolved in purified water, to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-speed homogenizer for a specified duration to form a coarse emulsion.
-
The resulting pre-emulsion is then further processed to reduce particle size.
-
Allow the nanoemulsion to cool down to room temperature, leading to the solidification of the lipid and the formation of SLNs.
-
The resulting SLN dispersion can be incorporated into a gel base (e.g., Carbopol 940) for topical application.
Protocol 2: Preparation of a Simple Acitretin Topical Gel
This protocol provides a method for preparing a basic gel formulation for preliminary research, based on common gel formulation techniques.[15]
Materials:
-
Acitretin
-
Gelling Agent: Carbopol 934
-
Solvent: Ethanol
-
Co-solvent/Penetration Enhancer: Propylene Glycol
-
Neutralizing Agent: Triethanolamine (B1662121)
-
Preservatives: Methylparaben, Propylparaben (B1679720)
-
Purified Water
Procedure:
-
Disperse the gelling agent (Carbopol 934) in purified water and allow it to swell.
-
In a separate container, dissolve the accurately weighed acitretin, methylparaben, and propylparaben in ethanol and propylene glycol with the aid of gentle stirring.
-
Slowly add the drug solution to the aqueous Carbopol dispersion with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.
-
Avoid introducing air bubbles during the mixing process.
In Vitro and Ex Vivo Evaluation
In Vitro Drug Release Studies
Objective: To determine the rate and extent of acitretin release from the topical formulation.
Typical Method (using Franz Diffusion Cells):
-
A synthetic membrane (e.g., cellophane) is mounted between the donor and receptor compartments of a Franz diffusion cell.
-
The receptor compartment is filled with a suitable medium (e.g., phosphate (B84403) buffer with a surfactant to ensure sink conditions) and maintained at 32 ± 0.5°C.
-
A known quantity of the acitretin formulation is applied to the membrane in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
-
The concentration of acitretin in the samples is quantified using a suitable analytical method (e.g., HPLC).
Table 2: Comparative In Vitro Release Data
| Formulation | Time (hours) | Cumulative Drug Release (%) | Release Kinetics Model | Reference |
| SLN-based Gel | 8 | 86.83 (sustained) | N/A | [8][16] |
| Plain Acitretin Gel | 4 | 92.5 (rapid) | N/A | [8][16] |
| NLC-based Gel (F3G2) | 8 | 96.85 | Korsmeyer-Peppas | [10][11] |
| Gel (ActG-4) | 8 | 81.95 | N/A | [15] |
Ex Vivo Skin Permeation and Deposition Studies
Objective: To assess the ability of the formulation to deliver acitretin into and through the skin.
Typical Method (using animal or human skin):
-
Excised skin (e.g., rat abdominal skin) is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The experimental setup is similar to the in vitro release study.
-
At the end of the experiment, the amount of drug that has permeated through the skin into the receptor medium is quantified.
-
The skin is removed from the cell, washed, and the amount of drug deposited within the different skin layers (stratum corneum, epidermis, dermis) is extracted and quantified.
Table 3: Ex Vivo Skin Deposition Data
| Formulation | Skin Type | Drug Deposition (mg/cm²) | Duration (hours) | Reference |
| SLN-based Gel | Rat Skin | 0.056 | 8 | [8][16] |
| Commercial/Plain Gel | Rat Skin | 0.012 | 8 | [8][16] |
In Vivo Efficacy Assessment
Mouse Tail Model for Psoriasis
Objective: To evaluate the antipsoriatic efficacy of the topical acitretin formulation in a relevant animal model.
Typical Protocol:
-
The model relies on the observation that the mouse tail epidermis has parakeratotic (psoriasiform) differentiation.
-
Topical formulations (test formulation, placebo, and positive control) are applied daily to the tails of the mice for a specified period (e.g., 2 weeks).
-
At the end of the treatment period, the animals are euthanized, and the tails are excised.
-
Histological analysis is performed on skin sections to assess the degree of orthokeratosis (a measure of normal keratinization).
-
The efficacy of the treatment is determined by the increase in the percentage of orthokeratosis in the treated groups compared to the control group. A higher percentage of orthokeratosis indicates a greater antipsoriatic effect.[12]
Concluding Remarks for Researchers
The development of topical acitretin formulations, particularly those based on nanotechnology, shows considerable promise for the localized treatment of skin disorders like psoriasis.[1][8] These advanced delivery systems can enhance drug deposition in the skin while potentially offering a sustained release profile.[8][16] The protocols and data presented here serve as a foundational guide for researchers in this field. It is crucial to conduct thorough characterization and stability testing for any new formulation. Further in vivo studies are necessary to establish the safety and efficacy of these novel topical therapies.
References
- 1. Pivotal role of Acitretin nanovesicular gel for effective treatment of psoriasis: ex vivo–in vivo evaluation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid Lipid Nanoparticles for Topical Delivery of Acitretin for the Treatment of Psoriasis by Design of Experiment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Pivotal role of Acitretin nanovesicular gel for effective treatment of psoriasis: ex vivo-in vivo evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bepls.com [bepls.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Acitretin Sodium Clinical Trials in Dermatology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic effects are attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1][3] This document provides a comprehensive guide to the experimental design of clinical trials for acitretin sodium in dermatology, complete with detailed protocols for key assessments and data presentation.
Acitretin's mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are part of the steroid-thyroid hormone superfamily.[3][4] This interaction modulates gene transcription, leading to anti-proliferative, anti-inflammatory, and antikeratinizing effects.[1] Notably, acitretin is not considered to be cytotoxic or immunosuppressive.
These application notes are intended to provide a framework for designing robust clinical trials to evaluate the efficacy, safety, and pharmacokinetics of acitretin and its formulations in dermatological indications.
Experimental Design
A well-structured clinical trial is paramount to generating high-quality data. The following outlines a typical experimental design for an acitretin clinical trial in patients with moderate to severe plaque psoriasis.
Study Design and Phases
A randomized, double-blind, placebo-controlled, multi-center study is the gold standard for evaluating the efficacy and safety of acitretin. The trial can be designed with multiple phases:
-
Screening Period (up to 4 weeks): To assess patient eligibility based on inclusion and exclusion criteria.
-
Treatment Period (12 weeks): Patients are randomized to receive either acitretin or a placebo.
-
Follow-up Period (4 weeks): To monitor for any delayed adverse events and assess the durability of the response.
Patient Population
Clearly defined inclusion and exclusion criteria are crucial for a homogenous study population.
Inclusion Criteria:
-
Male or female patients, 18 years of age or older.
-
Diagnosed with chronic stable plaque psoriasis for at least 6 months.[5]
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.[6]
-
Body Surface Area (BSA) involvement ≥ 10%.[6]
-
Static Physician's Global Assessment (sPGA) score of moderate to severe (≥ 3).[6]
-
For females of childbearing potential, a negative pregnancy test is mandatory, and they must agree to use two forms of effective contraception for 1 month before, during, and for at least 3 years after discontinuing treatment.[7][8]
Exclusion Criteria:
-
Pregnant or breastfeeding women.[7]
-
Patients with severe hepatic or renal impairment.[9]
-
History of hypersensitivity to retinoids.
-
Concurrent use of methotrexate (B535133) or tetracyclines.[4]
-
Uncontrolled hyperlipidemia.
-
Significant alcohol consumption.
Dosage and Administration
Acitretin is administered orally and should be taken with a main meal to enhance absorption.[7][9]
-
Initial Dose: 25 to 50 mg once daily.[9]
-
Maintenance Dose: The dose should be adjusted based on clinical efficacy and tolerability, typically ranging from 25 to 50 mg daily.[9]
Efficacy and Safety Endpoints
Primary Efficacy Endpoint:
-
The proportion of patients achieving a 75% reduction in PASI score from baseline (PASI 75) at week 12.[10]
Secondary Efficacy Endpoints:
-
Proportion of patients achieving PASI 50 and PASI 90 at week 12.
-
Change from baseline in the Dermatology Life Quality Index (DLQI) score at week 12.[11][12]
-
Change from baseline in the sPGA score at week 12.
Safety Endpoints:
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in laboratory parameters (hematology, clinical chemistry, and urinalysis).
-
Changes in vital signs and physical examination findings.
Data Presentation
Quantitative data from the clinical trial should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Acitretin (N=...) | Placebo (N=...) | Total (N=...) |
| Age (years), Mean (SD) | |||
| Gender, n (%) | |||
| - Male | |||
| - Female | |||
| Race, n (%) | |||
| - Caucasian | |||
| - African American | |||
| - Asian | |||
| - Other | |||
| Weight (kg), Mean (SD) | |||
| Duration of Psoriasis (years), Mean (SD) | |||
| Baseline PASI Score, Mean (SD) | |||
| Baseline DLQI Score, Mean (SD) | |||
| Baseline sPGA Score, n (%) | |||
| - Moderate | |||
| - Severe |
Table 2: Efficacy Outcomes at Week 12
| Outcome | Acitretin (N=...) | Placebo (N=...) | p-value |
| PASI 75, n (%) | |||
| PASI 50, n (%) | |||
| PASI 90, n (%) | |||
| Mean Change from Baseline in DLQI (SD) | |||
| sPGA 'Clear' or 'Almost Clear', n (%) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (Preferred Term) | Acitretin (N=...) n (%) | Placebo (N=...) n (%) |
| Any TEAE | ||
| Cheilitis | ||
| Dry Mouth | ||
| Alopecia | ||
| Hypertriglyceridemia | ||
| Elevated Liver Enzymes | ||
| Arthralgia | ||
| Headache |
Experimental Protocols
Detailed methodologies for key experiments are essential for the reproducibility and validity of the clinical trial results.
Psoriasis Area and Severity Index (PASI) Assessment
The PASI is a quantitative rating scale that measures the severity of psoriasis.[5][10]
Protocol:
-
Divide the body into four regions: head (10% of BSA), upper extremities (20% of BSA), trunk (30% of BSA), and lower extremities (40% of BSA).[10]
-
Assess the severity of three clinical signs (erythema, induration, and scaling) for each region on a 5-point scale:
-
0 = None
-
1 = Slight
-
2 = Moderate
-
3 = Severe
-
4 = Very severe
-
-
Sum the severity scores for the three clinical signs for each body region.
-
Assess the percentage of BSA affected by psoriasis in each region and assign a score from 0 to 6:[10]
-
0 = 0% involvement
-
1 = <10% involvement
-
2 = 10-29% involvement
-
3 = 30-49% involvement
-
4 = 50-69% involvement
-
5 = 70-89% involvement
-
6 = 90-100% involvement
-
-
Calculate the PASI score using the following formula:
-
PASI = 0.1 (Erythemahead + Indurationhead + Scalinghead) x Areahead + 0.2 (Erythemaarms + Indurationarms + Scalingarms) x Areaarms + 0.3 (Erythematrunk + Indurationtrunk + Scalingtrunk) x Areatrunk + 0.4 (Erythemalegs + Indurationlegs + Scalinglegs) x Arealegs
-
Dermatology Life Quality Index (DLQI) Assessment
The DLQI is a 10-item questionnaire that assesses the impact of a skin condition on a patient's quality of life over the previous week.[11][12][13]
Protocol:
-
Provide the patient with the DLQI questionnaire.
-
Instruct the patient to answer each of the 10 questions based on their experiences in the last week.
-
Each question has four possible answers, scored as follows:[14]
-
"Very much" = 3
-
"A lot" = 2
-
"A little" = 1
-
"Not at all" / "Not relevant" = 0
-
-
Sum the scores for all 10 questions to obtain the total DLQI score (ranging from 0 to 30). A higher score indicates a greater impairment of quality of life.[12][14]
Safety Monitoring
Regular monitoring is crucial to ensure patient safety throughout the clinical trial.
Protocol:
-
Adverse Event Monitoring: Record all AEs and SAEs at each study visit, including onset, duration, severity, and relationship to the study drug.
-
Laboratory Assessments:
-
Frequency: Perform at screening, baseline, and then every 2-4 weeks for the first 2 months, and every 3 months thereafter.[15]
-
Parameters:
-
Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[15] Discontinue acitretin if transaminases are elevated to three times their upper normal limit.[16]
-
Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL).[15]
-
Hematology: Complete blood count (CBC) with differential.[9]
-
Renal Function: Serum creatinine.[8]
-
Blood Glucose: For diabetic patients, more frequent monitoring is required.[15]
-
-
Sample Collection and Handling:
-
Collect venous blood samples in appropriate collection tubes (e.g., serum separator tubes for chemistry, EDTA tubes for hematology).
-
Process samples according to the central laboratory's manual of operations.
-
Store and ship samples at the specified temperature to maintain sample integrity.
-
-
-
Pregnancy Testing: For females of childbearing potential, a serum pregnancy test with a sensitivity of at least 25 mIU/mL must be performed monthly during treatment and for at least 3 years after discontinuation.[15]
Pharmacokinetic Assessment
Pharmacokinetic (PK) analysis helps to understand the absorption, distribution, metabolism, and excretion of acitretin.
Protocol:
-
Sample Collection:
-
Collect blood samples at pre-defined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) after the first dose and at steady-state.
-
-
Analytes to Measure: Measure concentrations of acitretin (all-trans-acitretin) and its main metabolite, 13-cis-acitretin, in plasma.[17]
-
Sample Processing and Storage:
-
Collect blood in heparinized tubes.
-
Centrifuge to separate plasma.
-
Store plasma samples at -70°C or colder until analysis.
-
-
Analytical Method:
-
Use a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the quantification of acitretin and 13-cis-acitretin in plasma.
-
-
PK Parameters to Calculate:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental design.
Caption: Acitretin's mechanism of action in keratinocytes.
Caption: Key signaling pathways modulated by acitretin.
Caption: Workflow for an acitretin clinical trial.
References
- 1. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. nextstepsinderm.com [nextstepsinderm.com]
- 9. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Dermatology Life Quality Index - Wikipedia [en.wikipedia.org]
- 13. cardiff.ac.uk [cardiff.ac.uk]
- 14. imperial.nhs.uk [imperial.nhs.uk]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. pharmadesk.com [pharmadesk.com]
Application Notes and Protocols for Analyzing Acitretin Sodium-Induced Changes in Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing changes in protein expression induced by acitretin (B1665447) sodium, a synthetic retinoid used in the treatment of severe psoriasis. The methodologies described herein are essential for elucidating the molecular mechanisms of acitretin's therapeutic and adverse effects, facilitating drug development and biomarker discovery.
Introduction
Acitretin, the active metabolite of etretinate, modulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This interaction influences a wide array of cellular processes including proliferation, differentiation, and inflammation by altering the expression of numerous proteins.[3] Understanding these protein expression changes is critical for optimizing therapeutic strategies and identifying potential biomarkers for treatment response and toxicity.
This document outlines protocols for two primary methodologies for analyzing protein expression: Western Blotting for targeted protein analysis and Mass Spectrometry-based proteomics for global protein profiling. Additionally, it provides examples of signaling pathways affected by acitretin and a summary of reported protein expression changes.
Data Presentation: Summary of Acitretin-Induced Protein Expression Changes
The following tables summarize quantitative and qualitative changes in protein expression observed in response to acitretin treatment from various studies.
Table 1: Changes in Proteins Involved in Cell Proliferation and Differentiation
| Protein | Cell/Tissue Type | Change in Expression | Method of Analysis | Reference |
| Ki-67 | Psoriatic Skin | Statistically significant decrease | Immunohistochemistry | [4] |
| Involucrin | Psoriatic Skin | Statistically significant decrease | Immunohistochemistry | [4] |
| Filaggrin | Psoriatic Skin | No significant change (expression was already decreased in untreated psoriatic skin) | Immunohistochemistry | [4] |
| Cyclin D1 | Psoriatic Skin Lesions | Markedly decreased | Western Blot, Immunohistochemistry | [5] |
| Cyclin E | Psoriatic Skin Lesions | Markedly decreased | Western Blot, Immunohistochemistry | [5] |
| pRb | Psoriatic Skin Lesions | Markedly decreased | Western Blot, Immunohistochemistry | [5] |
Table 2: Changes in Proteins Involved in Inflammation and Apoptosis
| Protein | Cell/Tissue Type | Change in Expression | Method of Analysis | Reference |
| STAT1 | HaCaT cells | Decreased | Western Blot | [6] |
| STAT3 | HaCaT cells | Decreased | Western Blot | [6] |
| CD95 (Fas) | SCL-1 cells | Increased | Western Blot | [7] |
| CD95L (FasL) | SCL-1 cells | Increased | Western Blot | [7] |
| FADD | SCL-1 cells | Increased | Western Blot | [7] |
| Interleukin-6 (IL-6) | Not specified | Hindered expression | Not specified | [3] |
| Interferon-γ (IFN-γ) | Not specified | Hindered expression | Not specified | [3] |
| Retinol-Binding Protein 4 (RBP-4) | Psoriasis Patients (Serum) | Significantly decreased | Not specified | [8] |
Experimental Workflows and Signaling Pathways
Acitretin's General Mechanism of Action
Acitretin modulates gene expression by binding to nuclear retinoid receptors. This process is initiated by its transport into the nucleus, followed by the formation of heterodimers which then bind to specific DNA sequences to regulate transcription.
Figure 1. General mechanism of acitretin action.
JAK/STAT Signaling Pathway Modulation
Acitretin has been shown to modulate the JAK/STAT signaling pathway, which is crucial in psoriasis pathogenesis. It can down-regulate the expression of STAT1 and STAT3, key mediators in this pathway.[6]
Figure 2. Acitretin's modulation of the JAK/STAT pathway.
CD95 (Fas)-Mediated Apoptosis Pathway
Acitretin can induce apoptosis in certain cancer cells through the CD95 (Fas) death receptor pathway by increasing the expression of CD95, its ligand (CD95L), and the adaptor protein FADD.[7]
Figure 3. Acitretin's induction of the CD95-mediated apoptosis pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Proteins
This protocol describes the detection of specific protein changes in cell lysates or tissue homogenates after acitretin treatment.
1. Sample Preparation
-
Cell Culture:
-
Treat cells with the desired concentration of acitretin for a specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Samples:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer using a mechanical homogenizer.
-
Follow steps 1.4 and 1.5 for cell culture.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Gel Electrophoresis
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
6. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Mass Spectrometry-Based Proteomic Analysis
This protocol provides a general workflow for identifying and quantifying global protein expression changes in response to acitretin using techniques like 2D-DIGE or shotgun proteomics.[2]
1. Sample Preparation
-
Prepare protein lysates from control and acitretin-treated cells or tissues as described in Protocol 1, ensuring high purity.
-
Quantify protein concentration accurately.
2. For 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis)
-
Label protein samples (e.g., control, acitretin-treated, and an internal standard) with different fluorescent CyDyes (Cy2, Cy3, Cy5).
-
Mix the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) on an IPG strip.
-
Equilibrate the IPG strip and perform the second-dimension separation on an SDS-PAGE gel.
-
Scan the gel at the appropriate wavelengths for each CyDye to generate separate images for each sample.
-
Analyze the images to identify and quantify differences in protein spot intensities between samples.
-
Excise protein spots of interest from a preparative gel, digest with trypsin, and identify the proteins by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS).
3. For Shotgun Proteomics (LC-MS/MS)
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Clean up the peptide mixture using a desalting column.
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Identify and quantify the peptides (and corresponding proteins) using database search algorithms and quantification software.
4. Data Analysis
-
For both approaches, perform statistical analysis to identify proteins with significantly altered expression levels.
-
Utilize bioinformatics tools for pathway analysis and functional annotation of the differentially expressed proteins to gain insights into the biological effects of acitretin.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of protein changes using two-dimensional difference gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Response of the clinically uninvolved skin of psoriatic patients to tape stripping during acitretin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential expression of cyclin D1, Ki-67, pRb, and p53 in psoriatic skin lesions and normal skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of acitretin treatment on insulin resistance, retinol-binding protein-4, leptin, and adiponectin in psoriasis vulgaris: a noncontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acitretin Sodium Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of acitretin (B1665447) sodium in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of acitretin in solution?
A1: Acitretin is a photosensitive oral retinoid, and its stability in solution is significantly influenced by several factors.[1] The most critical factors are exposure to light (photodegradation) and acidic pH conditions.[2][3][4] It is also sensitive to air, heat, and moisture, necessitating careful handling and storage.[5][6]
Q2: Under which conditions is acitretin most unstable?
A2: Forced degradation studies have demonstrated that acitretin is most susceptible to degradation under acidic and photolytic conditions.[2][3][4] Significant degradation occurs when acitretin is exposed to acidic solutions (e.g., 1M HCl), leading to the formation of impurities.[1] Similarly, exposure to both sunlight and UV light results in notable degradation.[2][3][4]
Q3: What are the known degradation products of acitretin?
A3: Under acidic stress, a major degradation product identified is impurity-A. Photolytic degradation also leads to the formation of specific degradation products.[2] Furthermore, acitretin can isomerize to form isoacitretin (B1672207) (13-cis-acitretin), which is also considered a metabolite.[7][8] The European Pharmacopoeia mentions the formation of acitretin related compound A and the 6Z-isomer as potential degradation products.[9]
Q4: What is the recommended way to store acitretin solutions?
A4: To minimize degradation, acitretin solutions should be protected from light by using amber-colored glassware or by wrapping containers with aluminum foil.[9] All experiments should ideally be performed in dimmed light.[2] It is also recommended to store solutions in airtight containers at refrigerated temperatures (2°C to 8°C) to limit degradation from air and heat.[5][6] For long-term storage of solutions, it is generally not recommended; they should be used as soon as possible after preparation.[10]
Q5: Can standard HPLC methods be used for stability studies of acitretin?
A5: Official HPLC methods described in pharmacopoeias have been found to be insufficient for resolving the degradation products of acitretin generated during stability studies.[2][3][4] Therefore, it is crucial to develop and validate a stability-indicating HPLC method that can separate the parent drug from all potential degradation products and impurities.
Troubleshooting Guide
Issue 1: Rapid loss of acitretin concentration in solution during experiments.
-
Question: My acitretin solution is losing potency much faster than expected. What could be the cause?
-
Answer: This is a common issue due to the inherent instability of acitretin.
-
Photodegradation: Are you protecting your solution from light? Acitretin is highly photosensitive.[1][4] Ensure all containers are light-protected (amber vials or foil-wrapped) and conduct experiments under subdued lighting.
-
Acidic Conditions: What is the pH of your solution? Acitretin degrades significantly in acidic environments.[2][3] If your experimental conditions require a low pH, be aware of this instability and consider minimizing the time the solution is held under these conditions.
-
Oxidation: Is your solution exposed to air for extended periods? While less pronounced than photo- and acid-degradation, oxidation can contribute to instability.[5][6] Consider preparing solutions fresh and minimizing headspace in your storage vials.
-
Temperature: Are your solutions being stored at room temperature? Elevated temperatures can accelerate degradation.[5][6] Store stock solutions and samples at refrigerated temperatures (2-8°C) when not in use.
-
Issue 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
-
Question: I am seeing unexpected peaks in my HPLC analysis of an acitretin stability sample. What are they and is my method suitable?
-
Answer: The appearance of new peaks is indicative of degradation.
-
Identify the Stress Condition: Correlate the appearance of specific peaks with the stress condition applied (e.g., acid, light, heat). This can help in identifying the degradation pathway. For instance, a major peak eluting at a relative retention time of 0.60 has been observed under acidic degradation.[1]
-
Method Specificity: Your HPLC method may not be stability-indicating. A suitable method must be able to resolve acitretin from all its degradation products.[2][3] If peaks are co-eluting, you will need to redevelop and validate your method. Consider adjusting the mobile phase composition, column type, or gradient to improve separation.
-
Issue 3: Poor recovery of acitretin from formulated products.
-
Question: I am having trouble achieving good recovery of acitretin from a gel formulation during assay. What could be the issue?
-
Answer: Low recovery from formulations can be due to both degradation and extraction issues.
-
In-use Stability: The degradation of acitretin can be influenced by the excipients in the formulation.[11] Ensure that the formulation is stored under appropriate conditions (protected from light and heat) throughout its lifecycle.
-
Extraction Efficiency: Acitretin is practically insoluble in water.[5] Your extraction procedure may not be efficient. Ensure the solvent used for extraction can fully solubilize the acitretin from the formulation matrix. Ethanol has been successfully used in some HPLC mobile phases for acitretin analysis.[12][13]
-
Quantitative Data Summary
The following tables summarize the quantitative data on acitretin degradation under various stress conditions as reported in the literature.
Table 1: Summary of Acitretin Degradation under Forced Conditions
| Stress Condition | Reagent/Exposure | Time | Temperature | % Degradation | Major Degradation Products/Observations |
| Acid Hydrolysis | 1mol/L HCl | 6h | Room Temp | ~40% | Impurity-A (major) |
| Base Hydrolysis | 0.1mol/L NaOH | 6h | Room Temp | Stable | - |
| Oxidative | 30% H₂O₂ | 24h | Room Temp | Stable | - |
| Thermal | Heat | 7 days | 80°C | Stable | - |
| Photolytic (Sunlight) | Sunlight | - | - | Degradation observed | Photolytic degradation products |
| Photolytic (UV Light) | UV Light | - | - | Degradation observed | Photolytic degradation products |
Table 2: Degradation Kinetics of Acitretin
| Condition | Degradation Rate Constant (k) | Half-life (t₁/₂) | t₉₀ |
| Photolytic (Sunlight) | 0.002698% min⁻¹ | - | - |
| Photolytic (UV Light) | 0.0008402% min⁻¹ | - | - |
The degradation of acitretin has been reported to follow pseudo-first-order kinetics.[2][3][4] Data from[2][3][4].
Experimental Protocols
Protocol 1: Forced Degradation Study of Acitretin
This protocol is a generalized procedure based on methodologies described in the literature.[1][2][11][14]
-
Preparation of Stock Solution: Prepare a stock solution of acitretin in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep the solution at room temperature for 6 hours. After the incubation period, neutralize the solution with 1M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at room temperature for 6 hours. After the incubation period, neutralize the solution with 0.1M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a petri dish and expose it to a temperature of 80°C for 7 days in a hot air oven. After exposure, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of acitretin (100 µg/mL) to direct sunlight and another solution to UV light (in a photostability chamber) for a specified period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Acitretin
The following is an example of a reported stability-indicating HPLC method.[2][3][4]
-
Chromatographic System:
-
Column: Thermo beta-basic C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.3% (v/v) glacial acetic acid with acetonitrile (ACN) and isopropyl alcohol (IPA) in an isocratic ratio of 70:30.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water.
-
Standard Solution: Prepare a solution of Acitretin Reference Standard at a concentration of 100 µg/mL in the diluent.
-
Sample Solution: Prepare the sample solution from the forced degradation studies at a target concentration of 100 µg/mL of acitretin in the diluent.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004103346A1 - Pharmaceutical compositions of acitretin - Google Patents [patents.google.com]
- 6. US20070099996A1 - Pharmaceutical compositions of acitretin - Google Patents [patents.google.com]
- 7. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. uspnf.com [uspnf.com]
- 10. apexbt.com [apexbt.com]
- 11. longdom.org [longdom.org]
- 12. jopcr.com [jopcr.com]
- 13. jopcr.com [jopcr.com]
- 14. rjptonline.org [rjptonline.org]
Overcoming poor solubility of acitretin sodium in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor aqueous solubility of acitretin (B1665447) sodium.
Frequently Asked Questions (FAQs)
Q1: Why is acitretin sodium poorly soluble in aqueous media?
A1: Acitretin is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. Its chemical structure, which includes a long hydrocarbon chain, contributes to its low water solubility. This characteristic poses a significant challenge for developing aqueous-based formulations for both oral and topical delivery.
Q2: What are the common strategies to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of this compound. These include:
-
Solid Dispersions: Dispersing acitretin in a hydrophilic carrier matrix at a molecular level can improve its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of acitretin to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution.
-
Niosome Encapsulation: Encapsulating acitretin within niosomal vesicles, which are non-ionic surfactant-based bilayers, can improve its stability and solubility in aqueous solutions.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of acitretin and increase its aqueous solubility.
-
pH Adjustment: The solubility of acitretin, an acidic compound, can be influenced by the pH of the medium.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of acitretin.
Q3: What is the mechanism of action of acitretin?
A3: Acitretin is a synthetic retinoid that functions by modulating gene expression. It binds to cytosolic retinoic acid-binding proteins (CRABP), which transport it into the nucleus.[1] Inside the nucleus, acitretin and its metabolites bind to and activate two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These activated receptor complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This binding regulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation, leading to the normalization of epidermal cell growth in conditions like psoriasis.[2][3]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
Problem: You are preparing acitretin-loaded nanoparticles using a precipitation method, but the drug loading efficiency is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of acitretin in the chosen organic solvent. | Select a solvent in which acitretin has high solubility. Refer to the solubility data table below. |
| Drug precipitating out before nanoparticle formation. | Optimize the addition rate of the organic phase to the aqueous phase. A slower, controlled addition can facilitate efficient encapsulation. |
| Inappropriate polymer-to-drug ratio. | Experiment with different ratios of polymer to acitretin. A higher polymer concentration may be required to effectively encapsulate the drug. |
| Suboptimal surfactant concentration. | The surfactant is crucial for stabilizing the newly formed nanoparticles. Vary the concentration of the surfactant to find the optimal level that prevents particle aggregation and enhances drug encapsulation. |
Issue 2: Instability of Acitretin Solid Dispersion
Problem: The prepared solid dispersion of acitretin shows signs of drug recrystallization over time, leading to decreased solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incompatible carrier. | Ensure the chosen hydrophilic carrier is compatible with acitretin. Perform differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to check for interactions. |
| Insufficient amount of carrier. | Increase the ratio of the carrier to the drug to ensure acitretin is molecularly dispersed and to prevent the drug molecules from re-crystallizing. |
| Hygroscopicity of the formulation. | Store the solid dispersion in a desiccator or under controlled humidity conditions to prevent moisture-induced crystallization. |
| Inappropriate preparation method. | The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion) can impact its stability. Consider trying an alternative preparation method. |
Data Presentation
Table 1: Solubility of Acitretin in Various Solvents
| Solvent | Solubility (mg/mL) | Classification |
| Water | 2.0 | Very slightly soluble |
| Methanol (B129727) | 1.2 | Very slightly soluble |
| Ethanol | 1.0 | Very slightly soluble |
| Acetone | 0.8 | Very slightly soluble |
| Phosphate Buffer (pH 7.4) | 3.0 | Very slightly soluble |
| Dimethylformamide (DMF) | 5.0 | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | 1.0 | Slightly soluble |
Data compiled from publicly available literature.
Experimental Protocols
Protocol 1: Preparation of Acitretin-Loaded Nanoparticles by Precipitation
Objective: To prepare acitretin-loaded polymeric nanoparticles to enhance aqueous solubility.
Materials:
-
Acitretin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of acitretin and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension overnight at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 2: Preparation of Acitretin Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of acitretin with a hydrophilic carrier to improve its dissolution rate.
Materials:
-
Acitretin
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
Procedure:
-
Solution Preparation: Dissolve both acitretin and PVP K30 in a suitable volume of methanol.
-
Solvent Evaporation: Evaporate the methanol from the solution using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Protocol 3: Quantification of Acitretin by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of acitretin in a given sample.
HPLC System and Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (B95107) (12:85:3 v/v/v)[4]
-
Detection Wavelength: 354 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of acitretin in the mobile phase and perform serial dilutions to create a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the acitretin-containing sample (e.g., from a solubility study or formulation) in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of acitretin in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Acitretin signaling pathway in keratinocytes.
Caption: Experimental workflow for overcoming poor acitretin solubility.
References
Troubleshooting inconsistent results in acitretin sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with acitretin (B1665447) sodium.
Frequently Asked Questions (FAQs)
1. How should I prepare and store my acitretin stock solution to ensure stability?
Acitretin is susceptible to degradation, particularly from light and acidic conditions.[1][2] Proper preparation and storage are critical for reproducible results.
-
Solvent Selection: Acitretin is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4] DMSO is the most common solvent for preparing stock solutions for in vitro experiments.[5][6]
-
Stock Solution Preparation:
-
Warm a vial of fresh, anhydrous DMSO to room temperature. Hygroscopic (water-absorbing) DMSO can significantly reduce acitretin's solubility.[6][7]
-
Under yellow or red light to prevent photodegradation, dissolve acitretin powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[8] Gentle warming or ultrasonic agitation may be necessary to fully dissolve the compound.[6]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Working Solution Preparation:
2. I'm observing high variability in my cell viability/proliferation assay results. What could be the cause?
Inconsistent results in cell proliferation assays (e.g., MTT, MTS) are a common issue. Several factors related to acitretin's properties and experimental technique can contribute to this.
-
Acitretin Degradation: As mentioned above, acitretin is light-sensitive. Exposure of your stock solutions, working solutions, or even the cell culture plates to light during incubation can lead to degradation of the compound and reduced efficacy, causing variability between experiments.[1][10] Ensure all steps are performed with minimal light exposure.
-
Inconsistent Seeding Density: Uneven cell seeding across the wells of your microplate will lead to variability in the final readout. Ensure you have a single-cell suspension and use proper pipetting techniques to dispense a consistent number of cells into each well.
-
Interaction with Serum Proteins: Retinoids, including acitretin, are known to bind to serum proteins like albumin.[11][12] This binding can affect the bioavailability and stability of the compound in the culture medium.[11] Variations in the lot or concentration of fetal bovine serum (FBS) in your medium can alter the free concentration of acitretin, leading to inconsistent effects. It's recommended to use the same batch of FBS for a set of experiments.
-
Cell Line Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Assay Incubation Time: The signal in tetrazolium-based assays (like MTT and MTS) develops over time.[13] If incubation times are not precisely controlled, this can introduce variability. Additionally, long incubation times may not capture early cytotoxic or cytostatic effects.
3. My Western blot results for RAR/RXR are weak or inconsistent after acitretin treatment. How can I troubleshoot this?
Weak or inconsistent Western blot signals for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can be frustrating. Here are some potential causes and solutions:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer is appropriate for nuclear proteins. RARs and RXRs are nuclear receptors, and inefficient nuclear lysis will result in low protein yield. Consider using a buffer specifically designed for nuclear extraction.
-
Insufficient Treatment Time or Dose: The transcriptional regulation of RARs and RXRs by acitretin may be time and dose-dependent. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for seeing a change in protein expression in your specific cell line.
-
Antibody Quality: The quality of your primary antibodies is paramount. Ensure they are validated for Western blotting and recognize the specific receptor isoforms you are interested in. Run positive controls, such as cell lysates from a cell line known to express high levels of the target protein, to confirm antibody performance.
-
Protein Loading: Inconsistent protein loading between lanes is a common source of variability. Use a reliable protein quantification method (e.g., BCA assay) and ensure equal amounts of protein are loaded for each sample. Always use a loading control (e.g., β-actin, GAPDH, or a nuclear-specific protein like Lamin B1) to normalize your results.
-
Sample Handling: Retinoid-treated cells should be handled consistently. Ensure that all samples are processed in parallel and under the same conditions to minimize technical variability.
4. I suspect my acitretin is degrading during my experiment. How can I confirm this?
If you suspect degradation is affecting your results, you can use High-Performance Liquid Chromatography (HPLC) to assess the stability of your acitretin solutions.
-
Methodology: Several validated reverse-phase HPLC (RP-HPLC) methods have been published for the quantification of acitretin and its degradation products.[1][10][14] A typical method involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or ethanol) and an acidic aqueous buffer, with UV detection at around 360 nm.[1][14]
-
Sample Analysis: You can analyze samples of your stock solution and working solutions at different time points during your experiment (e.g., before and after incubation with cells) to determine the extent of degradation.
-
Interpreting Results: A decrease in the peak area corresponding to acitretin and the appearance of new peaks would indicate degradation. By comparing the chromatograms of your experimental samples to a freshly prepared standard, you can quantify the percentage of degradation.
Quantitative Data Summary
The following tables summarize key quantitative data related to acitretin's properties and experimental parameters.
Table 1: Acitretin Solubility
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [3][6] |
| DMSO | ~1 mg/mL to 65 mg/mL | [4][7] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [4] |
| Ethanol:Water:Glacial Acetic Acid (7:2.97:0.03 v/v) | Mobile phase for HPLC | [14] |
Table 2: Acitretin Stability Under Stress Conditions
| Condition | Observation | Reference |
| Acidic (Hydrolytic) | Less stable | [1][2] |
| Photolytic (Sunlight) | Degradation constant: 0.002698% min⁻¹ | [1][2] |
| Photolytic (UV light) | Degradation constant: 0.0008402% min⁻¹ | [1][2] |
| Room Temperature (24h, light exposure) | 26.0 - 66.5% decrease in concentration | [10] |
Experimental Protocols
Protocol 1: Preparation of Acitretin Stock Solution
-
Materials: Acitretin powder, anhydrous DMSO, sterile microcentrifuge tubes, 0.22 µm DMSO-compatible syringe filter.
-
Procedure:
-
Work under subdued or yellow light.
-
Allow anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of acitretin powder and dissolve it in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into single-use volumes in light-protected tubes.
-
Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Cell Proliferation (MTS) Assay
-
Materials: 96-well cell culture plates, HaCaT cells (or other cell line of interest), complete culture medium, acitretin stock solution, MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well for HaCaT cells) and allow them to adhere overnight.[15]
-
Prepare serial dilutions of acitretin in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of acitretin or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂, protected from light.
-
At the end of the incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
- 1. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 14. jopcr.com [jopcr.com]
- 15. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acitretin Sodium Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of acitretin (B1665447) sodium to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of acitretin sodium?
A1: this compound is a photosensitive oral retinoid that is susceptible to degradation under several conditions. The primary factors leading to its degradation are:
-
Light: Exposure to both sunlight and UV light causes significant photolytic degradation.
-
Acidic Conditions: Acitretin is unstable in acidic environments, leading to hydrolytic degradation.
-
Oxidation: The presence of oxidizing agents can degrade acitretin.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the stability of solid this compound, it should be stored in a cool, dry, and well-ventilated place. Specific recommendations include:
-
Temperature: Store at 20 to 25 °C (68 to 77 °F).
-
Light: Protect from light by using an opaque or amber-colored, airtight container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture: Keep the container tightly closed to protect from moisture.
Q3: How should I handle this compound in the laboratory to minimize degradation during experiments?
A3: All experiments involving this compound should be performed in dimmed light to prevent photodegradation. When preparing solutions, use solvents that are free of peroxides and dissolved oxygen. If possible, prepare solutions fresh for each experiment. For short-term storage of solutions, protect
Acitretin Sodium Drug Interactions: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Acitretin (B1665447) Sodium. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of acitretin's drug interactions during experimental design. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical drug interactions to consider when designing experiments with acitretin?
A1: When designing experiments involving acitretin, it is crucial to consider its interactions with several classes of drugs. Co-administration with alcohol is of paramount importance due to the formation of etretinate (B1671770), a highly teratogenic metabolite with a prolonged half-life.[1][2][3] Other significant interactions include increased hepatotoxicity with methotrexate (B535133), risk of pseudotumor cerebri with tetracyclines, additive toxic effects with vitamin A or other retinoids, and potential interference with progestin-only hormonal contraceptives.[1][4][5]
Q2: How does alcohol consumption affect acitretin in an experimental setting?
A2: Concurrent exposure to ethanol (B145695) and acitretin leads to the metabolic formation of etretinate.[1][2] Etretinate has a much longer elimination half-life (approximately 120 days) compared to acitretin (about 49 hours), significantly extending the period of teratogenic risk.[2][3] This interaction is crucial to control for in both preclinical and clinical studies, especially those involving female subjects of childbearing potential. In animal studies, it is essential to ensure that any vehicle used for drug administration is free of ethanol.
Q3: Can acitretin be co-administered with methotrexate in animal models of psoriasis?
A3: Co-administration of acitretin and methotrexate is generally contraindicated due to an increased risk of hepatotoxicity.[1][6][7] While some clinical reports suggest that combination therapy can be managed with careful monitoring, for preclinical experimental design, this combination should be approached with extreme caution.[8] If the experimental design necessitates their combined use, incorporating rigorous liver function monitoring (e.g., serum ALT, AST, and bilirubin (B190676) levels) and histopathological analysis of liver tissue is mandatory.
Q4: What is the mechanism behind the interaction between acitretin and tetracyclines?
A4: Both acitretin and tetracycline (B611298) antibiotics can independently increase intracranial pressure.[5] Their concomitant use is contraindicated as it can lead to a condition known as pseudotumor cerebri (benign intracranial hypertension).[1][9] When designing studies, it is critical to avoid this combination. If an antibiotic is required, an alternative class should be selected.
Q5: How does acitretin affect hormonal contraceptives in experimental models?
A5: Acitretin has been shown to interfere with the efficacy of progestin-only oral contraceptives ("minipills").[4][10][11][12] The exact mechanism is not fully understood, but it is a critical consideration in clinical trial design. For preclinical studies involving animal models, if hormonal manipulation is part of the experimental design, the potential for acitretin to interfere with progestins should be considered. It is not known if acitretin affects combined oral contraceptives, but caution is advised.[11][12]
Troubleshooting Guide for Experimental Design
| Potential Issue | Troubleshooting Steps |
| Unexpectedly high teratogenicity in animal studies. | 1. Verify that all solvents and vehicles used for acitretin administration are completely free of ethanol.[1][2] 2. Analyze plasma samples from experimental animals for the presence of etretinate, the highly teratogenic metabolite formed in the presence of alcohol.[13][14] |
| Elevated liver enzymes in animals treated with acitretin and a co-administered drug. | 1. Review the literature to determine if the co-administered drug is known to be hepatotoxic. 2. Consider the possibility of a pharmacodynamic interaction with acitretin, which can also be hepatotoxic. 3. If the co-administered drug is methotrexate, this interaction is known to increase the risk of liver damage.[1][6][7] Reduce the dose of one or both drugs, or select an alternative agent if possible. 4. Incorporate regular monitoring of liver function tests and terminal histopathology of the liver in the study design. |
| Animals exhibiting neurological symptoms (e.g., headache, visual disturbances) during co-administration of acitretin and an antibiotic. | 1. Immediately identify the antibiotic being used. If it is a tetracycline, the symptoms may be indicative of pseudotumor cerebri.[5][9] 2. Cease administration of both drugs and consult with a veterinarian. 3. For future experiments, select an antibiotic from a different class. |
| Inconsistent results in studies involving hormonal modulation. | 1. If using a progestin-only hormonal agent, be aware that acitretin may reduce its effectiveness.[4][10][11][12] 2. Consider alternative methods of hormonal regulation that are not reliant on progestin-only compounds. 3. If unavoidable, increase the dose of the progestin and monitor relevant hormonal markers to ensure the desired effect is achieved. |
| Higher than expected plasma concentrations of acitretin. | 1. Review all co-administered compounds. Check if any are known inhibitors of cytochrome P450 enzymes, which are involved in acitretin metabolism. 2. Consider performing an in vitro CYP inhibition assay to assess the potential for metabolic interactions. |
Data on Key Acitretin Drug Interactions
| Interacting Drug/Substance | Potential Effect | Clinical/Experimental Significance | Management in Experimental Design |
| Ethanol | Formation of etretinate, a metabolite with a significantly longer half-life and higher teratogenicity.[1][2] | High. Critically important in studies involving females of childbearing potential. | Strictly avoid ethanol in all vehicles and diets. Monitor for etretinate in plasma samples. |
| Methotrexate | Increased risk of hepatotoxicity.[1][6][7] | High. Both drugs are independently hepatotoxic. | Avoid co-administration if possible. If necessary, use lower doses and implement rigorous liver function monitoring. |
| Tetracyclines (e.g., doxycycline, minocycline) | Increased risk of pseudotumor cerebri (benign intracranial hypertension).[5][9] | High. Can lead to serious neurological adverse events. | Avoid co-administration. Use alternative classes of antibiotics if required. |
| Vitamin A and other retinoids (e.g., isotretinoin) | Additive toxic effects, leading to hypervitaminosis A.[4] | Moderate to High. Can cause a range of adverse effects including headache, nausea, and blurred vision.[4] | Avoid co-administration. Ensure animal diets do not contain excessive levels of Vitamin A. |
| Phenytoin (B1677684) | Acitretin may enhance the side effects of phenytoin.[4] | Moderate. Requires careful monitoring in clinical settings. | If co-administration is necessary in animal models, monitor for signs of phenytoin toxicity. |
| Progestin-only contraceptives ("minipills") | Decreased contraceptive efficacy.[4][10][11][12] | High. Risk of unintended pregnancy in clinical trials. | In animal studies, consider that the biological effects of progestin may be diminished. |
| Cyclosporine | Increased risk of hypertriglyceridemia.[1] | Moderate. | Monitor lipid profiles in animals receiving this combination. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Acitretin's Potential to Inhibit CYP Enzymes
This protocol provides a general framework for assessing the inhibitory potential of acitretin on major cytochrome P450 (CYP) isoforms using human liver microsomes.
1. Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Acitretin sodium
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, etc.)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare stock solutions of acitretin and CYP probe substrates in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate acitretin (at various concentrations) with human liver microsomes in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP probe substrate.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each acitretin concentration and determine the IC50 value.
Protocol 2: In Vivo Assessment of Acitretin and Methotrexate-Induced Hepatotoxicity in a Rodent Model
This protocol outlines a study design to evaluate the potential for enhanced hepatotoxicity when acitretin and methotrexate are co-administered to rats.
1. Animals:
-
Male Wistar rats (8-10 weeks old)
2. Study Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Acitretin alone
-
Group 3: Methotrexate alone
-
Group 4: Acitretin and Methotrexate co-administered
3. Dosing:
-
Administer drugs orally (gavage) for a specified period (e.g., 28 days). Doses should be based on established literature or preliminary dose-ranging studies.
4. Monitoring:
-
Weekly: Record body weight and perform clinical observations.
-
Bi-weekly: Collect blood samples for serum biochemistry analysis (ALT, AST, ALP, bilirubin).
-
At termination: Collect blood for final biochemistry and hematology. Euthanize animals and perform a gross necropsy. Collect liver tissue for histopathological examination (H&E staining) and weigh the liver.
5. Data Analysis:
-
Compare body weight, liver weight, serum biochemistry, and histopathology scores between the groups.
-
Statistically analyze the data to determine if the combination of acitretin and methotrexate results in a synergistic or additive increase in hepatotoxicity compared to each drug alone.
Visualizations
Caption: Interaction of Acitretin and Ethanol leading to the formation of Etretinate.
Caption: Workflow for in vivo hepatotoxicity study of Acitretin and Methotrexate.
Caption: Simplified signaling pathway of Acitretin's mechanism of action.
References
- 1. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. graphviz.org [graphviz.org]
- 6. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Hormonal contraceptives, progestogens only - Hormonal Contraception and Post-menopausal Hormonal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Predicting drug-induced hepatotoxicity using QSAR and toxicogenomics approaches. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Bioavailability of Acitretin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of acitretin (B1665447).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, administration, and analysis of acitretin in animal models.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and/or Variable Oral Bioavailability | Poor Aqueous Solubility: Acitretin is a lipophilic compound with very low water solubility, which is a primary reason for its poor oral bioavailability.[1] | 1. Formulation Strategy: Utilize solubility enhancement techniques. Solid dispersions with lipidic solubilizers like Gelucire® 44/14 have shown promise in improving acitretin's solubility.[2] Another effective approach for lipophilic drugs is the use of lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[3][4] 2. Particle Size Reduction: While not explicitly detailed for acitretin in the provided results, reducing particle size is a general strategy to increase the surface area for dissolution of poorly soluble drugs. |
| Significant Food Effect: The bioavailability of acitretin is significantly increased when administered with food.[5] Experiments conducted in fasted animals will likely result in lower and more variable exposure. | 1. Standardize Feeding Conditions: Administer acitretin with a standardized meal to animal models to mimic clinical observations and achieve more consistent results. The presence of food can increase the Area Under the Curve (AUC) and maximum plasma concentration (Cmax) of acitretin by approximately 90% and 70%, respectively.[5] 2. Fasting vs. Fed State Studies: If the study design requires fasted conditions, be aware of the potential for high variability and low exposure. Consider including a fed group for comparison. | |
| First-Pass Metabolism: Acitretin undergoes metabolism in the liver.[[“]][7] | 1. Lipid-Based Formulations: Formulations like SNEDDS can promote lymphatic absorption, which may partially bypass first-pass metabolism in the liver.[4] 2. Dose Adjustment: Be prepared to adjust the oral dose to account for metabolic clearance. | |
| Difficulty in Oral Administration (Gavage) | Improper Technique: Incorrect oral gavage technique can lead to stress, injury (esophageal perforation), or accidental administration into the trachea.[8] | 1. Use Appropriate Equipment: For rats, use a 16-18 gauge feeding tube with a rounded tip. Flexible tubes are preferred to minimize trauma.[9] 2. Correct Animal Restraint: Immobilize the head and extend the neck to create a straight path to the esophagus.[10] 3. Measure Tube Length: Before insertion, measure the gavage tube from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[11] 4. Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.[5] |
| Animal Stress: The restraint and procedure of oral gavage can induce a stress response in animals, potentially affecting physiological parameters.[12] | 1. Habituation: Handle the animals prior to the experiment to acclimate them to the procedure. 2. Sucrose (B13894) Coating: Coating the gavage needle with a sucrose solution has been shown to reduce stress-related reactions in mice.[8] | |
| Inconsistent Pharmacokinetic (PK) Data | Formulation Inhomogeneity: If using a suspension, inadequate dispersal of acitretin can lead to inconsistent dosing. | 1. Ensure Uniform Suspension: Thoroughly vortex or sonicate the suspension before each administration to ensure a homogenous mixture. 2. Consider a Solution or Emulsion: Whenever possible, use a solution or a self-emulsifying formulation for more uniform dosing.[13] |
| Variability in Gastrointestinal Tract: Differences in gastric emptying and intestinal transit time among animals can contribute to variable absorption. | 1. Standardize Fasting Period: Implement a consistent fasting period (e.g., overnight) for all animals before dosing to minimize variability.[13] | |
| Issues with Plasma Sample Analysis (HPLC) | Drug Degradation: Acitretin is sensitive to light and can degrade in plasma samples, leading to inaccurate quantification. | 1. Protect from Light: Handle all samples and standards under yellow light to prevent photodegradation.[14] 2. Proper Storage: Store plasma samples at -80°C until analysis. 3. Use of Antioxidants: The addition of antioxidants like L-ascorbic acid can help stabilize acitretin in plasma. |
| Low Assay Sensitivity: Insufficient sensitivity of the analytical method may prevent the accurate measurement of low plasma concentrations, especially at later time points. | 1. Optimize HPLC-UV Method: A validated HPLC-UV method with a lower limit of quantification (LLOQ) of 2 ng/mL has been reported for human plasma and can be adapted for rat plasma.[14] 2. Consider LC-MS/MS: For higher sensitivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Acitretin Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Acitretin (Fasted) | Human Volunteers | 50 mg | 245 | ~2-4 | 1175 | Baseline | [5] |
| Acitretin (With Food) | Human Volunteers | 50 mg | 416 | ~2-4 | 2249 | ~191% | [5] |
| Alitretinoin (Innovator) | Rats | N/A | ~150 | ~2 | ~400 | Baseline | [11] |
| Alitretinoin (Lipid Formulation) | Rats | N/A | ~300 | ~1.5 | ~800 | ~200% | [11] |
Note: Data for a direct comparison of different oral acitretin formulations in a single rat study were not available in the search results. The data for alitretinoin, a structurally similar retinoid, is provided as a relevant example of the potential for lipid-based formulations to improve bioavailability in rats.
Experimental Protocols
Preparation of Acitretin Solid Dispersion
Objective: To prepare a solid dispersion of acitretin to enhance its solubility.
Materials:
-
Acitretin powder
-
Gelucire® 44/14 (lipid-based solubilizer)[2]
-
Methanol (B129727) (or other suitable solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Rotary evaporator (optional)
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the desired amount of acitretin and Gelucire® 44/14 in a minimal amount of methanol in a beaker with continuous stirring.
-
Solvent Evaporation: Gently heat the solution using a water bath while stirring to evaporate the methanol. A rotary evaporator can be used for more efficient solvent removal.
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Milling and Sieving: The dried solid dispersion can be milled and sieved to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized for drug content, solubility, and solid-state properties (e.g., using DSC and XRD).[2]
Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of an acitretin formulation to rats.
Materials:
-
Acitretin formulation (e.g., suspension, solution, or solid dispersion suspended in a vehicle)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
16-18 gauge stainless steel or flexible gavage needle with a ball tip[9]
-
1 mL or 3 mL syringe
-
Permanent marker
-
Animal balance
Methodology:
-
Animal Preparation: Fast the rats overnight (with free access to water) before dosing to standardize gastrointestinal conditions.[13]
-
Dose Calculation: Weigh each rat and calculate the exact volume of the formulation to be administered based on the desired dose (e.g., in mg/kg). The maximum recommended gavage volume for rats is 10-20 ml/kg.[9]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding it alongside the rat from the corner of the mouth to the last rib. Mark this length on the needle with a permanent marker.[11]
-
Animal Restraint: Gently but firmly restrain the rat, immobilizing the head and extending the neck to create a straight line through the esophagus.[10]
-
Needle Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it passes down the esophagus. Do not force the needle.[11]
-
Dose Administration: Once the needle is in place (up to the pre-measured mark), slowly administer the formulation from the syringe.[5]
-
Needle Removal: Gently withdraw the needle in the same path it was inserted.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions for at least 10-15 minutes.[9]
Quantification of Acitretin in Rat Plasma by HPLC
Objective: To determine the concentration of acitretin in rat plasma samples.
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid or other suitable buffer components
-
Internal standard (e.g., retinyl acetate (B1210297) or another suitable retinoid)[14]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[15]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
In a microcentrifuge tube, add a known volume of rat plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Add 2-3 volumes of cold acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase: A mixture of an acidic buffer and organic solvents like methanol and tetrahydrofuran (B95107) is suitable. A reported mobile phase for acitretin is a mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (12:85:3 v/v/v).[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at 354 nm.[15]
-
Injection Volume: Typically 20-50 µL.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of acitretin in blank rat plasma.
-
Calculate the peak area ratio of acitretin to the internal standard.
-
Determine the concentration of acitretin in the unknown samples by interpolating from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for an in vivo bioavailability study of an oral acitretin formulation.
References
- 1. instechlabs.com [instechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. consensus.app [consensus.app]
- 7. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-vitro skin pharmacokinetics of acitretin: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
Technical Support Center: Navigating Acitretin Sodium-Induced Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with acitretin (B1665447) sodium-induced cytotoxicity in their cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acitretin-induced cytotoxicity?
A1: Acitretin, a synthetic retinoid, primarily induces cytotoxicity by triggering apoptosis, or programmed cell death.[1][2] This process is often initiated through the activation of death receptor pathways, such as the CD95 (Fas/APO-1) signaling cascade.[1][2] Additionally, acitretin can influence cell survival and proliferation by modulating intracellular signaling pathways like the JAK/STAT pathway.[3] In some cell types, it may also contribute to the generation of reactive oxygen species (ROS).[4]
Q2: Why do I observe different levels of cytotoxicity with acitretin across various cell lines?
A2: The cytotoxic effects of acitretin are cell-type dependent. For instance, acitretin has been shown to preferentially inhibit the growth of cutaneous squamous cell carcinoma (SCL-1) cells while having minimal toxic effects on non-malignant keratinocytes (HaCaT cells).[1][2] This selectivity is attributed to differences in the expression of retinoid receptors and the downstream signaling components that mediate apoptosis.
Q3: My acitretin solution appears to be precipitating in the cell culture medium. What should I do?
A3: Acitretin has poor aqueous solubility. To prevent precipitation, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider preparing fresh stock solutions and warming the media to 37°C before adding the acitretin.
Q4: I am not observing the expected level of apoptosis after treating my cells with acitretin. What are the possible reasons?
A4: Several factors could contribute to this observation:
-
Sub-optimal Concentration: The concentration of acitretin may be too low to induce apoptosis in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The induction of apoptosis by acitretin is time-dependent. You may need to extend the incubation period.
-
Cell Line Resistance: Your cell line may be inherently resistant to acitretin-induced apoptosis due to the downregulation of pro-apoptotic proteins or the upregulation of anti-apoptotic factors.
-
Compound Instability: Acitretin can be sensitive to light and temperature. Ensure proper storage of the compound and minimize its exposure to light during experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently after plating.2. Thoroughly mix the media after adding acitretin.3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media instead. |
| Low or no cytotoxic effect observed. | 1. Acitretin concentration is too low.2. Short incubation time.3. Cell line is resistant.4. Acitretin has degraded. | 1. Perform a dose-response study to determine the IC50 value for your cell line.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Consider using a different cell line or a positive control for apoptosis.4. Prepare fresh acitretin solutions from a new stock. Protect from light. |
| Precipitation of acitretin in culture medium. | 1. Poor aqueous solubility of acitretin.2. High final concentration of acitretin. | 1. Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration is non-toxic to cells.2. If high concentrations are needed, consider using a solubilizing agent, but validate its effect on cell viability first. |
| Unexpected morphological changes in cells. | 1. Off-target effects of acitretin.2. Solvent (DMSO) toxicity. | 1. Review literature for known off-target effects on your cell type.2. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Quantitative Data Summary
The cytotoxic effects of acitretin are dose and time-dependent. The following tables summarize the quantitative data from various studies.
Table 1: Dose-Dependent Effect of Acitretin on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | % Inhibition of Proliferation | Reference |
| HaCaT | 0.01 | 72 hours | 13.70% | [1] |
| 0.1 | 72 hours | 25.12% | [1] | |
| 1 | 72 hours | 38.45% | [1] | |
| 10 | 72 hours | 55.21% | [1] | |
| 50 | 72 hours | 67.73% | [1] | |
| SCL-1 | 10⁻⁷ M (0.1 µM) | 3 days | ~10% | [2] |
| 10⁻⁶ M (1 µM) | 3 days | ~30% | [2] | |
| 10⁻⁵ M (10 µM) | 3 days | ~60% | [2] | |
| 10⁻⁴ M (100 µM) | 3 days | ~80% | [2] |
Table 2: Time-Dependent Effect of Acitretin on SCL-1 Cell Viability
| Concentration | Incubation Time | % Cell Viability | Reference |
| 10⁻⁵ M (10 µM) | 1 day | ~80% | [2] |
| 3 days | ~40% | [2] | |
| 5 days | ~20% | [2] |
Table 3: Induction of Apoptosis by Acitretin in SCL-1 Cells
| Acitretin Concentration | Incubation Time | Method | Observation | Reference |
| 10⁻⁵ M (10 µM) | 24 hours | Western Blot | Cleavage of Caspase-8, -9, -3 and PARP | [1] |
| 10⁻⁵ M (10 µM) | 1, 2, 3 days | Annexin V/PI Staining | Time-dependent increase in Annexin V positive cells | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
Acitretin stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of acitretin in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of acitretin to the respective wells. Include a vehicle control (medium with DMSO) and untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with acitretin for the desired concentration and time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Caspase Activation
This protocol is used to detect the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with acitretin, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to acitretin-induced cytotoxicity.
References
- 1. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Acitretin induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying HPLC protocols for better resolution of acitretin and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the HPLC analysis of acitretin (B1665447) and its metabolites. Our goal is to help you achieve better resolution and reliable quantification in your experiments.
Troubleshooting Guide: Enhancing Resolution
This guide addresses common issues encountered during the HPLC analysis of acitretin and its metabolites, offering step-by-step solutions to improve peak resolution and overall chromatographic performance.
Q1: I am observing poor resolution between acitretin and its main metabolite, isoacitretin (B1672207). How can I improve their separation?
A1: Poor resolution between acitretin and isoacitretin is a frequent challenge due to their structural similarity. Here are several strategies to enhance their separation:
-
Mobile Phase Optimization:
-
Adjusting pH: The retention of acidic compounds like acitretin is highly dependent on the mobile phase pH. Acitretin has a pKa of approximately 5.[1] Operating the mobile phase at a pH around 4 can improve separation by controlling the ionization of the analytes.[2][3] Using an acetic acid buffer to maintain a stable pH is recommended.[2][3]
-
Solvent Composition: Fine-tuning the ratio of organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer can significantly impact resolution. A methodical approach is to vary the organic content in small increments (e.g., 2-5%) to find the optimal balance. Some methods have found success with a mixture of methanol, tetrahydrofuran, and an acetic acid buffer.[2][3] Another approach utilized acetonitrile (B52724) and isopropyl alcohol with glacial acetic acid.[1][4][5][6]
-
-
Gradient Elution: If optimizing the isocratic mobile phase is insufficient, employing a gradient elution program can be highly effective.[2][7][8][9][10] A shallow gradient, where the organic solvent concentration is increased slowly over time, can effectively separate closely eluting peaks like acitretin and its isomers.[11]
-
Column Selection:
-
Ensure you are using a high-efficiency column, such as one packed with smaller particles (e.g., <5 µm).
-
Consider a column with a different stationary phase chemistry. While C18 columns are common, sometimes a phenyl-hexyl or a cyano column can offer different selectivity for retinoids.
-
Q2: My acitretin peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing for acitretin can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic acitretin molecule, causing peak tailing.
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3-4) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.
-
Additives: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.
-
Column Choice: Using an end-capped C18 column or a column with a base-deactivated stationary phase can minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and reinjecting to see if the peak shape improves.
-
Column Contamination: Accumulation of matrix components from biological samples can lead to active sites on the column, causing peak tailing. Regularly flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) can help to remove contaminants.
Q3: I am analyzing acitretin in plasma samples and suspect matrix effects are impacting my results. How can I mitigate this?
A3: Matrix effects, where components in the plasma interfere with the ionization or detection of acitretin, are a common issue in bioanalysis.
-
Effective Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and common method, but it may not remove all interfering substances. Acetonitrile is often used as the precipitating agent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A combination of butanol and acetonitrile has been used for the extraction of acitretin and etretinate (B1671770) from plasma.[12]
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup, significantly reducing matrix effects. A C18 SPE cartridge can be effective for retaining acitretin while allowing more polar interferences to be washed away.
-
-
Chromatographic Separation: Ensure your HPLC method provides good separation between acitretin and any co-eluting matrix components. Adjusting the mobile phase or gradient may be necessary.
-
Use of an Internal Standard (IS): A suitable internal standard that is structurally similar to acitretin can help to compensate for matrix effects and improve the accuracy and precision of quantification. Retinyl acetate (B1210297) has been used as an internal standard in some studies.[12]
Q4: I'm concerned about the stability of acitretin during my analysis, especially its conversion to etretinate. What precautions should I take?
A4: Acitretin is known to be sensitive to light and can undergo esterification to etretinate, particularly in the presence of ethanol (B145695).[13][14]
-
Sample Handling:
-
Protect all samples and standards from light by using amber vials and minimizing exposure to ambient light.
-
If analyzing biological samples, it's crucial to inquire about the subject's alcohol consumption, as this can lead to the in vivo conversion of acitretin to etretinate, which has a much longer half-life.[13][14][15]
-
-
Sample Preparation: Avoid using ethanol in the sample preparation or as a solvent for your standards if etretinate is not an analyte of interest. If it is, then careful validation is required.
-
Storage: Store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation. One study noted a significant decrease in acitretin and etretinate concentrations after 24 hours of storage at room temperature under light exposure.[12]
Frequently Asked Questions (FAQs)
Q1: What is the typical retention time for acitretin?
A1: The retention time for acitretin can vary significantly depending on the HPLC method, including the column, mobile phase, and flow rate. However, reported retention times are often in the range of 4 to 10 minutes. For example, one method reported a retention time of 4.313 minutes using a C18 column with a mobile phase of acetic acid buffer (pH 4), methanol, and tetrahydrofuran.[2][3]
Q2: What is the optimal UV detection wavelength for acitretin?
A2: The optimal UV detection wavelength for acitretin is typically between 350 nm and 360 nm. Various studies have successfully used wavelengths in this range, such as 350 nm, 354 nm, and 360 nm.[2][3][5][6][12]
Q3: Can I use an isocratic method, or is a gradient method necessary for separating acitretin and its metabolites?
A3: Both isocratic and gradient methods can be used for the analysis of acitretin. An isocratic method is simpler and can be sufficient if you are only analyzing for acitretin or if your separation from other components is already adequate.[2][9] However, for complex samples containing multiple metabolites or impurities with a wide range of polarities, a gradient elution method is generally preferred as it can provide better resolution and shorter analysis times.[2][7][8][10]
Q4: What are the main metabolites of acitretin I should be aware of?
A4: The primary metabolite of acitretin is its 13-cis isomer, often referred to as isoacitretin.[16] Additionally, in the presence of ethanol, acitretin can be converted back to its parent drug, etretinate.[13][14][15] Depending on the scope of your study, you may also consider glucuronide conjugates, which are involved in its elimination.
Quantitative Data Summary
The following table summarizes key quantitative data from various published HPLC methods for acitretin analysis to facilitate comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Acitretin | Acitretin & Etretinate | Acitretin & Degradation Products |
| Column | Purospher BDS C18 (250x4.6mm, 5µm)[2][3] | C18 Reverse Phase[12] | Thermo beta-basic C18 (100x4.6mm, 5µm)[1][4][5][6] |
| Mobile Phase | Acetic acid buffer (pH 4):Methanol:THF (12:85:3 v/v/v)[2][3] | Not specified | 0.3% (v/v) Glacial Acetic Acid with Acetonitrile and Isopropyl Alcohol (70:30)[1][4][5][6] |
| Elution Mode | Isocratic[2][3] | Isocratic[12] | Isocratic[1][4][5][6] |
| Flow Rate | 1.0 mL/min[2][3] | Not specified | 1.0 mL/min[1][4][5][6] |
| Detection (UV) | 354 nm[2][3] | 350 nm[12] | 360 nm[4][5][6] |
| Retention Time (Acitretin) | 4.313 min[2][3] | Not specified | Not specified |
| Linearity Range | 30-180 µg/mL[2][3] | Up to 500 ng/mL[12] | 50-150 µg/mL[1][4] |
| LLOQ | 3 µg/mL[17] | 2 ng/mL[12] | Below 0.02%[1][4] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Acitretin in Pharmaceutical Formulations (Adapted from Devika et al., 2016)[2][3]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Purospher BDS C18 (250 x 4.6 mm, 5 µm particle size).
-
Detector Wavelength: 354 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Methanol (HPLC grade).
-
Tetrahydrofuran (THF) (HPLC grade).
-
Acetic acid (glacial).
-
Water (HPLC grade).
-
Mobile Phase Preparation: Prepare a mixture of acetic acid buffer (pH adjusted to 4 with acetic acid), methanol, and THF in the ratio of 12:85:3 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of acitretin in methanol (1 mg/mL). From this, prepare working standards in the mobile phase to achieve concentrations in the range of 30-180 µg/mL.
-
-
Sample Preparation (from capsules):
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Weigh a quantity of the powder equivalent to 10 mg of acitretin and transfer to a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 20 minutes to dissolve.
-
Dilute to the mark with mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of acitretin in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: HPLC Method for Simultaneous Determination of Acitretin and Etretinate in Plasma (Adapted from Park et al., 2009)[12]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Detector Wavelength: 350 nm.
-
(Other parameters such as flow rate and mobile phase composition should be optimized based on the specific column and system).
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Butanol (HPLC grade).
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄).
-
Retinyl acetate (Internal Standard).
-
Internal Standard (IS) Solution: Prepare a stock solution of retinyl acetate in a suitable solvent.
-
-
Sample Preparation (from plasma):
-
To a 200 µL plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex to mix.
-
Add 400 µL of a butanol:acetonitrile (1:1 v/v) solution and 50 µL of K₂HPO₄ solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 30 µL of the supernatant for injection into the HPLC system.
-
-
Analysis:
-
Prepare calibration standards by spiking blank plasma with known concentrations of acitretin, etretinate, and the internal standard.
-
Process the calibration standards and plasma samples as described above.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of acitretin and etretinate in the unknown samples from their respective calibration curves.
-
Visualizations
Caption: Metabolic pathway of Acitretin.
Caption: HPLC troubleshooting workflow for resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Determination Of Acitretin In Pharmaceutical Formulations By Hplc Method - Neliti [neliti.com]
- 4. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uhplcs.com [uhplcs.com]
- 10. biotage.com [biotage.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion of acitretin to etretinate in psoriatic patients is influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acitretin is converted to etretinate only during concomitant alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and drug interactions of etretinate and acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.neliti.com [media.neliti.com]
Best practices for handling and disposal of acitretin sodium in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of acitretin (B1665447) sodium in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is acitretin sodium and what are its primary hazards in the lab?
A1: Acitretin is a second-generation oral retinoid, a synthetic derivative of vitamin A, used in the treatment of severe skin disorders like psoriasis.[1][2][3] In the laboratory, the primary hazards are its teratogenic nature, meaning it can cause birth defects, and its potential for reproductive toxicity.[4][5][6] It is also classified as an irritant to the skin and eyes and is very toxic to aquatic life with long-lasting effects.[4][6][7] Therefore, it must be handled with great care, especially by women of childbearing age.[8]
Q2: What are the proper storage conditions for this compound?
A2: this compound is sensitive to light, moisture, and heat.[7][9][10] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place, typically at temperatures between 2°C and 8°C or at -20°C for long-term storage.[1][6][11] It should be kept away from oxidizing agents and incompatible materials.[4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves are recommended.[12][13]
-
Gown: A disposable gown that is shown to be resistant to hazardous drugs.[13]
-
Eye and Face Protection: Safety glasses with side shields, goggles, or a full-face shield should be worn to protect against splashes.[12][14]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[11]
Q4: How should I prepare a stock solution of acitretin?
A4: Acitretin is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][6][15] To prepare a stock solution, dissolve the acitretin powder in the chosen solvent, purging with an inert gas is recommended. For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer. Aqueous solutions are not stable and should be used within a day.[6]
Q5: What should I do in case of an this compound spill?
A5: In the event of a spill, evacuate the area and ensure it is well-ventilated. Only trained personnel with appropriate PPE should perform the cleanup. For a powder spill, carefully cover it with a damp absorbent material to avoid generating dust.[16] For a liquid spill, use absorbent pads to contain and clean it up. The contaminated materials should be placed in a sealed container for hazardous waste disposal. The area should then be decontaminated.[16][17]
Q6: How do I properly dispose of this compound waste?
A6: this compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[4][5][7] It should not be disposed of in the regular trash or down the drain.[7] All contaminated materials, including empty containers, used PPE, and spill cleanup debris, should be collected in a designated, sealed hazardous waste container.[16] Contact a licensed professional waste disposal service for final disposal.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Acitretin | Incorrect solvent selection or insufficient mixing. | Acitretin has low aqueous solubility. Use organic solvents like DMSO or DMF for initial dissolution.[6] Gentle warming and vortexing can aid dissolution. For aqueous buffers, dissolve in a small amount of DMF first, then dilute. |
| Precipitation in Aqueous Solution | Exceeding the solubility limit in the aqueous buffer. | The solubility of acitretin in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.2 mg/ml.[6] Do not exceed this concentration. Prepare fresh aqueous solutions daily as they are not stable.[6] |
| Degradation of the Compound | Exposure to light, heat, or acidic conditions. | Acitretin is sensitive to light and degrades under acidic conditions.[14][18] Always work with acitretin under subdued light, use low-actinic glassware, and store solutions protected from light at recommended temperatures.[15][19] |
| Inconsistent Experimental Results | Degradation of the compound or variability in solution preparation. | Ensure consistent and accurate preparation of solutions. Use freshly prepared solutions for experiments. Validate the stability of your experimental solutions under your specific conditions. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the stability and solubility of acitretin.
| Parameter | Value | Conditions |
| Solubility in DMSO | ~ 1 mg/ml | Purge with an inert gas.[6] |
| Solubility in DMF | ~ 5 mg/ml | Purge with an inert gas.[6] |
| Aqueous Solubility | ~ 0.2 mg/ml | In a 1:4 solution of DMF:PBS (pH 7.2).[6] |
| Degradation Kinetics | Pseudo-first-order | Under acidic and photolytic conditions.[14][18] |
| Photolytic Degradation Constant (Sunlight) | 0.002698% min⁻¹ | [14][18] |
| Photolytic Degradation Constant (UV light) | 0.0008402% min⁻¹ | [14][18] |
Experimental Protocols
Protocol for Preparation of a 10 mM Acitretin Stock Solution in DMSO
Materials:
-
Acitretin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Low-actinic glassware (e.g., amber vials)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under subdued light, weigh the required amount of acitretin powder using a calibrated analytical balance. For a 10 mM solution, this is 3.264 mg per ml of DMSO.
-
Transfer the powder to an appropriate-sized amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Purge the vial with an inert gas to displace oxygen, which can promote degradation.
-
Seal the vial tightly.
-
Vortex the solution until the acitretin is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C, protected from light.
Protocol for Spill Cleanup of this compound
Materials:
-
Hazardous drug spill kit containing:
-
Two pairs of chemotherapy-grade gloves
-
Disposable gown
-
Face shield or goggles
-
Shoe covers
-
Absorbent pads
-
Scoop and scraper
-
Sealable hazardous waste disposal bags
-
Warning signs
-
-
Detergent solution
-
Water
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area of the spill. Post warning signs to prevent entry.
-
Don Personal Protective Equipment (PPE): Put on a gown, two pairs of chemotherapy gloves, shoe covers, and a face shield or goggles.
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne. Do not pour water directly on the powder.
-
For Liquid Spills: Place absorbent pads around the spill to contain it and then cover the entire spill with absorbent pads.
-
-
Clean the Spill:
-
Working from the outer edge of the spill inwards, use the scoop and scraper to collect the absorbed material.
-
Place all contaminated materials into a sealable hazardous waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a detergent solution and wipe with clean absorbent pads.
-
Rinse the area with water and wipe dry with clean absorbent pads.
-
Place all used cleaning materials into the hazardous waste bag.
-
-
Dispose of Waste:
-
Carefully remove the outer pair of gloves and place them in the waste bag.
-
Seal the hazardous waste bag. Place it into a second hazardous waste bag for extra security.
-
Remove the remaining PPE and place it in the second waste bag.
-
Seal the outer bag and label it clearly as "Hazardous Waste: Acitretin."
-
Dispose of the waste according to your institution's hazardous waste procedures.
-
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor or Environmental Health and Safety department as per your institution's policy.
Visualizations
Caption: Workflow for cleaning up an this compound spill.
Caption: Workflow for the disposal of this compound waste.
Caption: Key safety precautions for this compound.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. Acitretin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. A Unique Preparation and Delivery Method for Acitretin for Neonatal Harlequin Ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007017720A1 - Process for the preparation of acitretin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 17. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uspnf.com [uspnf.com]
Minimizing variability in acitretin sodium treatment of psoriasis models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in experiments using acitretin (B1665447) to treat psoriasis models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of acitretin in psoriasis?
Acitretin, a synthetic retinoid, modulates gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This interaction leads to the normalization of epidermal cell proliferation, differentiation, and cornification.[1] Acitretin also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[2]
Q2: Which animal model is most commonly used to study psoriasis and the effects of acitretin?
The imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice is widely used.[3][4] Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a skin phenotype that mimics many key features of human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).[3]
Q3: What are the common sources of variability in acitretin studies using psoriasis models?
Variability in experimental outcomes can arise from several factors, including:
-
Animal Strain: Different mouse strains can exhibit varying degrees of sensitivity and disease severity in the imiquimod-induced model.[4]
-
Diet: The nutritional status of the animals can influence the inflammatory response.
-
Acitretin Formulation and Administration: The vehicle used for oral gavage, the stability of the formulation, and the consistency of administration can significantly impact drug exposure.
-
Imiquimod Induction Protocol: Variations in the amount of imiquimod applied and the duration of treatment can affect the severity and consistency of the psoriasis-like phenotype.
-
Stress: Animal stress can prolong the disease and upregulate inflammatory cytokines.[4]
Troubleshooting Guides
Issue 1: High Variability in Psoriasis Severity Scores (PASI) Between Animals in the Same Group
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Imiquimod Application | Ensure a consistent amount of imiquimod cream is applied to the same shaved area of the back and/or ear of each mouse daily. Using a positive displacement pipette or pre-weighing the cream for each animal can improve accuracy. |
| Animal Strain | Different mouse strains show varied responses to imiquimod.[4] Consider using a strain known for a robust and consistent response, such as BALB/c or C57BL/6. Some studies suggest Swiss mice may develop a more severe and stable phenotype.[4] |
| Animal Stress | House animals in a low-stress environment with consistent light-dark cycles. Handle mice gently and consistently. Stressed animals can have an altered inflammatory response.[4] |
| Inconsistent Shaving | Ensure the shaving of the application area is consistent for all animals to allow for uniform absorption of the imiquimod cream. |
Issue 2: Inconsistent or Unexpected Response to Acitretin Treatment
| Potential Cause | Troubleshooting Recommendation |
| Improper Acitretin Formulation/Administration | Acitretin is lipophilic and should be dissolved in a suitable vehicle for oral gavage, such as arachis oil or other vegetable oils. Ensure the drug is fully dissolved and the solution is homogenous before each administration. Prepare fresh solutions regularly to avoid degradation. |
| Dose-Response Variability | The therapeutic effect of acitretin is dose-dependent.[1] If observing a lack of efficacy, consider a dose-escalation study to determine the optimal dose for your specific model and strain. Conversely, if signs of toxicity are present, the dose may need to be reduced. |
| Timing of Treatment | The timing of acitretin administration relative to the induction of psoriasis can influence the outcome. Establish a consistent treatment start time (e.g., concurrently with the first imiquimod application or after the establishment of the psoriatic phenotype). |
| Dietary Influences | Standardize the diet across all experimental groups. Diets rich in omega-3 fatty acids or low in calories have been shown to have anti-inflammatory effects and could potentially modulate the response to acitretin. |
| Drug Interaction | Be aware of potential interactions if co-administering other compounds. For example, concurrent use of methotrexate (B535133) can increase the risk of hepatotoxicity.[2] |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol is adapted from widely used methods to induce a psoriasis-like phenotype in mice.[3][4]
Materials:
-
8-10 week old mice (e.g., BALB/c or C57BL/6)
-
Imiquimod 5% cream (e.g., Aldara™)
-
Electric shaver
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring sheet
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a consistent area on the dorsal skin (approximately 2x3 cm). Allow the mice to recover for 24 hours.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Score the severity of erythema, scaling, and skin thickness of the treated back skin daily using a modified PASI scoring system (0-4 scale for each parameter).
-
Measure the ear thickness daily using calipers if the ear is also treated.
-
-
Endpoint Analysis: On the final day of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis, cytokine profiling, and other relevant assays.
Protocol 2: Oral Administration of Acitretin via Gavage
This protocol outlines the preparation and administration of acitretin to mice.
Materials:
-
Acitretin powder
-
Vehicle (e.g., sterile arachis oil, corn oil, or sesame oil)
-
Scale and weighing paper
-
Homogenizer or magnetic stirrer
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of acitretin and vehicle based on the desired dose and the number of animals.
-
Weigh the acitretin powder accurately.
-
In a sterile container, add the acitretin powder to the vehicle.
-
Mix thoroughly using a homogenizer or a magnetic stirrer until the acitretin is completely dissolved or forms a uniform suspension. Protect the solution from light.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate depth for gavage needle insertion.
-
Draw the prepared acitretin solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently administer the solution.
-
Administer the acitretin or vehicle control at the same time each day.
-
-
Treatment Schedule: The treatment with acitretin can be initiated concurrently with the imiquimod application or after the psoriasis-like lesions have developed, depending on the study design (prophylactic vs. therapeutic). A typical treatment duration is concurrent with the 5-7 days of imiquimod application.
Data Presentation
Table 1: Example of Psoriasis Area and Severity Index (PASI) Scoring
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Erythema (Redness) | None | Slight | Moderate | Severe | Very Severe |
| Scaling | None | Slight | Moderate | Severe | Very Severe |
| Thickness | None | Slight | Moderate | Severe | Very Severe |
| Total Score | - | - | - | - | Sum of Scores (0-12) |
Table 2: Example of Acitretin Dose-Response Data in an Imiquimod Model
| Treatment Group | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) | Spleen Weight (mg) |
| Vehicle Control | 9.8 ± 1.2 | 120 ± 15 | 250 ± 30 |
| Acitretin (1 mg/kg) | 7.5 ± 1.5 | 95 ± 12 | 220 ± 25 |
| Acitretin (5 mg/kg) | 4.2 ± 0.8 | 60 ± 8 | 180 ± 20 |
| Acitretin (10 mg/kg) | 2.1 ± 0.5 | 35 ± 5 | 150 ± 15 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Mandatory Visualizations
Caption: Acitretin signaling pathway.
Caption: Experimental workflow for acitretin treatment in a psoriasis model.
References
Validation & Comparative
Acitretin vs. Etretinate: A Comparative Guide for Psoriasis Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of acitretin (B1665447) and its predecessor, etretinate (B1671770), for the treatment of severe psoriasis. The following sections present a comprehensive analysis of their clinical efficacy, pharmacokinetic profiles, and the experimental methodologies used in key comparative studies, supported by quantitative data and visual diagrams to facilitate understanding.
Introduction
Etretinate, a second-generation aromatic retinoid, was a cornerstone in the systemic treatment of severe psoriasis. However, its high lipophilicity and long elimination half-life raised safety concerns, particularly regarding teratogenicity. Acitretin, the active carboxylic acid metabolite of etretinate, was developed to offer a similar therapeutic effect with a more favorable pharmacokinetic profile.[1][2] This guide delves into the clinical data that defines the roles of these two compounds in psoriasis management.
Comparative Efficacy
Clinical trials have demonstrated that acitretin and etretinate have comparable therapeutic effectiveness in treating severe psoriasis.[3][4] Multiple studies show similar improvements in the Psoriasis Area and Severity Index (PASI) scores between the two drugs.
A Nordic multicentre study found that after 12 weeks of treatment, the PASI score improvement was 75.8% for acitretin and 70.8% for etretinate, a difference that was not statistically significant.[3] Similarly, another study reported a reduction in the initial PASI score from 14.5 to 3.9 for acitretin and from 12.0 to 3.1 for etretinate after 12 weeks, with no significant difference between the groups.[1]
While overall efficacy is similar, some studies suggest minor differences in response rates at specific time points. For instance, one multicenter trial noted that after 8 weeks, PASI 50 (a 50% reduction in PASI score) was achieved by 57% of patients on acitretin compared to 40% on etretinate.[5] However, by the end of the 12-week treatment, these differences tended to even out.[5]
Quantitative Efficacy Data
The following tables summarize the key efficacy data from comparative clinical trials.
Table 1: PASI Score Reduction
| Study | Treatment Duration | Drug & Daily Dose | Initial Mean PASI Score | Final Mean PASI Score | Percentage PASI Reduction |
| Moon SE, et al.[1] | 12 weeks | Acitretin (30 mg) | 14.5 | 3.9 | 73.1% |
| Etretinate (30 mg) | 12.0 | 3.1 | 74.2% | ||
| Nordic Multicentre Study[3] | 12 weeks | Acitretin (avg. 0.54 mg/kg) | - | - | 75.8% |
| Etretinate (avg. 0.65 mg/kg) | - | - | 70.8% | ||
| German Multicenter Study[6] | 8 weeks | Acitretin (50 mg) | - | - | >50% improvement in 53.8% of patients |
| Etretinate (50 mg) | - | - | >50% improvement in 61.1% of patients |
Table 2: PASI 50 and PASI 75 Response Rates
| Study | Treatment Duration | Drug | PASI 50 Response Rate | PASI 75 Response Rate |
| Geiger JM, et al. (Study B)[5] | 8 weeks | Acitretin | 57% | 24% |
| Etretinate | 40% | 17% | ||
| 12 weeks (completers) | Acitretin | 85% | 52% | |
| Etretinate | 80% | 45% |
Pharmacokinetic Profiles
The most significant difference between acitretin and etretinate lies in their pharmacokinetics, which has profound clinical implications.
Acitretin is less lipophilic than etretinate.[2][3] This results in a much shorter terminal elimination half-life of approximately 49 to 50 hours.[5][7][8] Its metabolite, 13-cis-acitretin, has a half-life of about 63 hours.[8]
Etretinate , due to its high lipophilicity, is stored in adipose tissue, leading to a very long terminal elimination half-life of up to 120 days.[4][7] This prolonged presence in the body is a major concern, especially for its teratogenic potential.
A critical finding is that acitretin can be reverse-metabolized back into etretinate in the presence of alcohol.[8][9][10][11] This metabolic conversion is significant as it can lead to the accumulation of the long-half-life etretinate in patients taking acitretin who consume alcohol, thereby extending the period of teratogenic risk.[5][8]
Quantitative Pharmacokinetic Data
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Acitretin | Etretinate |
| Active Form | Direct | Metabolite (Acitretin) |
| Terminal Elimination Half-Life | ~50 hours[5] | Up to 120 days[7] |
| Lipophilicity | Less lipophilic[2][3] | Highly lipophilic[2] |
| Tissue Storage | Minimal | Significant storage in adipose tissue[2][12] |
| Post-treatment Contraception | 3 years (due to potential conversion to etretinate with alcohol)[5] | 2 years[12] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, multicenter clinical trials. Below is a generalized methodology for these key comparative studies.
Study Design
Most comparative studies employed a randomized, double-blind, parallel-group design.[3][6][13]
-
Patient Population: Patients with severe, extensive, and often recalcitrant plaque, pustular, or erythrodermic psoriasis.
-
Treatment Phase: Typically an 8 to 12-week active treatment period.
-
Dosing:
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Psoriasis Area and Severity Index (PASI) score from baseline to the end of treatment. PASI 50 and PASI 75 response rates were also commonly calculated.
-
Safety and Tolerability: Assessed through the recording of adverse events, clinical laboratory tests (e.g., liver function tests, lipid profiles), and both investigator and patient global assessments of tolerability.[3]
-
Pharmacokinetic Analysis: Plasma concentrations of the drugs and their metabolites were measured at various time points during and after the treatment period to determine pharmacokinetic parameters.[6]
Visualizations
Metabolic Pathway of Etretinate and Acitretin
Caption: Metabolic conversion of etretinate to acitretin and the reverse pathway influenced by alcohol.
Generalized Clinical Trial Workflow
Caption: Generalized workflow for comparative clinical trials of acitretin and etretinate.
Logical Comparison of Acitretin and Etretinate
Caption: Key distinguishing characteristics of acitretin and etretinate for psoriasis treatment.
Conclusion
Acitretin has largely replaced etretinate in the treatment of severe psoriasis due to its significantly more favorable pharmacokinetic profile, primarily its much shorter elimination half-life.[2] Clinical evidence robustly supports that acitretin offers comparable therapeutic efficacy to etretinate.[3][4] The primary advantage of acitretin is the reduced risk of long-term accumulation and a shorter post-treatment period of teratogenic concern, although the potential for reverse metabolism to etretinate with alcohol consumption necessitates stringent patient counseling on alcohol abstinence.[8][10] For drug development professionals, the evolution from etretinate to acitretin serves as a key example of optimizing a therapeutic agent by modifying its pharmacokinetic properties to improve its safety profile without compromising efficacy.
References
- 1. KoreaMed [koreamed.org]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. Acitretin versus etretinate in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acitretin is converted to etretinate only during concomitant alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potentially new metabolic pathway: ethyl esterification of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Acitretin (Ro 10-1670) in the treatment of severe psoriasis. A randomized double-blind parallel study comparing acitretin and etretinate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Acitretin Sodium and Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of acitretin (B1665447) sodium, a second-generation retinoid, with other notable retinoids, including its parent compound etretinate, the first-generation retinoid all-trans retinoic acid (ATRA), and the third-generation retinoid tazarotene. The following sections present quantitative data on their effects on keratinocyte proliferation and differentiation, detail the experimental methodologies used to obtain this data, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Retinoid In Vitro Effects
The following tables summarize the quantitative effects of acitretin and other retinoids on key cellular processes in vitro, primarily focusing on keratinocytes, the main target cells in many dermatological conditions.
Table 1: Comparative Efficacy of Retinoids on Keratinocyte Proliferation
| Retinoid | Cell Line | Assay | Concentration | % Inhibition | IC50 | Citation |
| Acitretin | HaCaT | MTT | 0.01 µM | 13.70% | Not Reported | [1] |
| HaCaT | MTT | 0.1 µM | Not Reported | Not Reported | ||
| HaCaT | MTT | 1 µM | Not Reported | Not Reported | ||
| HaCaT | MTT | 10 µM | Not Reported | Not Reported | ||
| HaCaT | MTT | 50 µM | 67.73% | Not Reported | [1] | |
| All-trans Retinoic Acid (ATRA) | HaCaT | Cell Count | 0.1 µM | Significant | < 0.1 µM | [2] |
| HaCaT | Cell Count | 1.0 µM | Significant | [2] | ||
| 9-cis Retinoic Acid | HaCaT | Cell Count | 0.1 µM | Significant | < 0.1 µM | [2] |
| HaCaT | Cell Count | 1.0 µM | Significant | [2] | ||
| Etretinate | Murine Keratinocytes | [3H]Thymidine Incorporation | Dose-dependent | Not Reported | Not Reported | [3] |
| Tazarotene | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Direct comparison of IC50 values is challenging as data is often from different studies with varying experimental conditions. 9-cis Retinoic Acid was found to be more potent than ATRA in inhibiting HaCaT cell proliferation.[2]
Table 2: Comparative Efficacy of Retinoids on Keratinocyte Differentiation
| Retinoid | Assay | Effect | Relative Potency | Citation |
| Acitretin | Inhibition of Keratin (B1170402) 16 | Inhibition | Acitretin ≥ Etretinate | |
| Inhibition of Envelope Formation | Inhibition | Acitretin = Etretinate | ||
| Etretinate | Inhibition of Keratin 16 | Inhibition | See Acitretin | |
| Inhibition of Envelope Formation | Inhibition | See Acitretin | ||
| All-trans Retinoic Acid (ATRA) | Inhibition of Keratin 16 & Envelope Formation | Inhibition | Arotinoid ethyl ester ≥ Arotinoid acid >> ATRA > Acitretin ≥ Etretinate | |
| Tazarotene | Not specified | Not specified | Not specified |
Note: The data indicates a relative order of activity in suppressing markers of keratinocyte hyperproliferation and promoting normal differentiation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Proliferation Assays
1. MTT Assay for Cell Viability
-
Objective: To assess the effect of retinoids on the metabolic activity of keratinocytes, as an indicator of cell viability and proliferation.
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Procedure:
-
HaCaT cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test retinoid (e.g., acitretin from 0.01 to 50 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).[4][5]
-
Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4][5]
-
The medium containing MTT is then removed, and 100-200 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan (B1609692) crystals.[4][5][6]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
2. Cell Count Assay
-
Objective: To directly quantify the number of viable cells after treatment with retinoids.
-
Cell Line: HaCaT cells.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with different concentrations of retinoids (e.g., ATRA and 9-cis RA at 0.1 and 1.0 µM) for a defined period.[2]
-
At the end of the treatment, cells are washed with PBS, detached using trypsin-EDTA, and resuspended in culture medium.
-
An aliquot of the cell suspension is mixed with a vital stain, such as trypan blue, to differentiate between viable and non-viable cells.
-
The number of viable cells is then counted using a hemocytometer or an automated cell counter.
-
Keratinocyte Differentiation Assays
1. Immunofluorescence Staining for Differentiation Markers
-
Objective: To visualize and quantify the expression of keratinocyte differentiation markers, such as involucrin (B1238512) and specific keratins (e.g., Keratin 1 and Keratin 10).
-
Cell Line: Primary human keratinocytes or HaCaT cells.
-
Procedure:
-
Keratinocytes are cultured on coverslips or in chamber slides and treated with retinoids.
-
To induce differentiation, the calcium concentration in the culture medium is typically raised (e.g., to 1.8 mM).[7]
-
After the treatment period, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).[8]
-
The cells are then permeabilized (e.g., with 0.2% Triton X-100) to allow antibody access to intracellular proteins.[8]
-
Non-specific antibody binding is blocked using a blocking solution (e.g., PBS with 10% fetal bovine serum).[8]
-
Cells are incubated with primary antibodies specific for differentiation markers (e.g., anti-involucrin, anti-keratin 1, anti-keratin 10).[7][9]
-
After washing, cells are incubated with fluorochrome-conjugated secondary antibodies.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The expression and localization of the differentiation markers are then visualized and analyzed using fluorescence microscopy.
-
2. Western Blotting for Protein Expression
-
Objective: To quantify the protein levels of differentiation markers in response to retinoid treatment.
-
Procedure:
-
Following treatment with retinoids, total protein is extracted from the keratinocytes using a lysis buffer.
-
The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the differentiation markers of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Signaling Pathways and Mechanisms of Action
Retinoids exert their effects by binding to and activating nuclear receptors, which function as ligand-dependent transcription factors. There are two main families of retinoid receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ).[10] The differential binding of various retinoids to these receptor subtypes contributes to their distinct biological activities.
Upon ligand binding, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[11] This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.
Acitretin is a non-selective RAR agonist, meaning it binds to all three RAR subtypes (α, β, and γ).[12] This broad activation leads to a wide range of gene regulation, contributing to its efficacy in hyperproliferative and inflammatory skin conditions.
Tazarotene , a third-generation retinoid, is selective for RAR-β and RAR-γ.[13] This receptor selectivity is thought to contribute to its specific therapeutic profile.
The following diagrams illustrate the generalized signaling pathway for retinoids and a more specific pathway for acitretin's anti-inflammatory effects.
Caption: Generalized retinoid signaling pathway.
Caption: Acitretin's inhibition of pro-inflammatory signaling pathways.
References
- 1. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of retinoids on DNA synthesis in calcium-regulated murine epidermal keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ukm.my [ukm.my]
- 7. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Modulation of keratin 1, 10 and involucrin expression as part of the complex response of the human keratinocyte cell line HaCaT to ultraviolet radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 12. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 13. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acitretin's Mechanism of Action: A Comparative Guide Based on Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
Acitretin (B1665447), a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic effects are attributed to its ability to modulate keratinocyte differentiation and proliferation, as well as its anti-inflammatory properties. This guide provides an objective comparison of acitretin's genetically validated mechanism of action with alternative psoriasis treatments, supported by experimental data.
Acitretin's Mechanism of Action: A Genetic Perspective
Acitretin, a synthetic analog of retinoic acid, exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors are transcription factors that, upon activation, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This interaction modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis, thereby normalizing the hyperproliferation of keratinocytes seen in psoriatic lesions.[2][3]
Genetic studies have begun to elucidate the specific genes and pathways influenced by acitretin. Transcriptomic analyses of psoriasis patients before and after acitretin treatment have revealed significant downregulation of genes related to inflammatory responses and the interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) pathways.[4] Specifically, the expression of key inflammation-related genes such as CD14, CTSL, CEBPD, and IL1B has been shown to decrease significantly after treatment.[4][5]
Furthermore, pharmacogenomic studies have identified genetic variations that may predict patient response to acitretin. For instance, single nucleotide polymorphisms (SNPs) in genes such as VEGFA, IL12B, and IL23R, as well as certain human leukocyte antigen (HLA) alleles, have been associated with varying treatment outcomes.[6] These findings underscore the genetic basis of acitretin's therapeutic efficacy and pave the way for personalized medicine approaches.
Below is a diagram illustrating the signaling pathway of acitretin.
Comparison with Alternative Psoriasis Treatments
To provide a comprehensive overview, the following table summarizes the genetically validated mechanisms of action for acitretin and key alternative systemic treatments for psoriasis.
| Drug Class | Drug Example(s) | Genetically Validated Mechanism of Action | Key Genes/Pathways Implicated |
| Retinoids | Acitretin | Binds to RARs and RXRs, modulating gene expression to normalize keratinocyte proliferation and differentiation, and reduce inflammation.[1][2] | VEGFA, IL12B, IL23R, HLA alleles, IFN-α/γ pathways.[4][6] |
| Immunosuppressants | Methotrexate | Inhibits dihydrofolate reductase, leading to decreased proliferation of lymphoid cells.[6] | TYMS, MTHFR, ABCC1, ABCG2, HLA-C.[6][7] |
| Immunosuppressants | Cyclosporine | Inhibits calcineurin, leading to potent inhibition of T-lymphocyte activation. | Limited specific genetic validation studies available. |
| Biologics (TNF-α inhibitors) | Adalimumab, Etanercept, Infliximab | Bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine in psoriasis. | TNFA, TNFRSF1B, TNFAIP3, IL23R, IL6. |
| Biologics (IL-12/23 inhibitors) | Ustekinumab | Binds to the p40 subunit of Interleukin-12 (IL-12) and Interleukin-23 (IL-23), inhibiting their signaling pathways. | IL12B, IL23A, IL23R, HLA-C. |
| Biologics (IL-17 inhibitors) | Secukinumab, Ixekizumab | Bind to and neutralize Interleukin-17A (IL-17A), a pro-inflammatory cytokine. | IL17A, IL17F, IL17RA. |
| Small Molecules (PDE4 inhibitors) | Apremilast | Inhibits phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels and downregulation of inflammatory responses. | Limited specific genetic validation studies available. |
Experimental Protocols: A Methodological Overview
The validation of acitretin's mechanism of action relies on a variety of experimental techniques. A generalized workflow for a transcriptomic study is presented below.
Detailed Methodologies:
-
Patient Selection: Patients with a confirmed diagnosis of severe psoriasis, naive to systemic treatments, are recruited. Baseline disease severity is assessed using standardized scores like the Psoriasis Area and Severity Index (PASI).
-
Sample Collection: Skin biopsies from lesional skin and/or peripheral blood mononuclear cells (PBMCs) are collected before and after a defined period of acitretin treatment.[5]
-
RNA Isolation: Total RNA is extracted from the collected samples using commercially available kits, followed by quality and quantity assessment.
-
Library Preparation and RNA Sequencing: RNA sequencing libraries are prepared to be compatible with a high-throughput sequencing platform. Sequencing is performed to generate millions of short reads.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to the human reference genome.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and statistical tests are performed to identify genes that are significantly up- or downregulated after treatment.
-
Pathway Enrichment Analysis: Differentially expressed genes are analyzed to identify over-represented biological pathways (e.g., KEGG, Gene Ontology).
-
-
Validation: The expression changes of key genes identified by RNA sequencing are often validated using a more targeted technique like quantitative real-time polymerase chain reaction (qRT-PCR).[5]
Conclusion
Genetic and transcriptomic studies have provided significant insights into the molecular mechanisms underlying the therapeutic effects of acitretin in psoriasis. By modulating the expression of genes involved in keratinocyte proliferation, differentiation, and inflammation, acitretin effectively controls the disease process. The identification of genetic markers associated with treatment response opens up the possibility of a more personalized approach to psoriasis management. Further research in this area will continue to refine our understanding and optimize the use of acitretin and other systemic therapies.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Transcriptomic landscape of generalized pustular psoriasis before and after acitretin/glucocorticoids treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine [mdpi.com]
- 7. researchgate.net [researchgate.net]
Acitretin sodium vs. isotretinoin: a comparative analysis in skin disorders
A definitive guide for researchers and drug development professionals on the distinct therapeutic roles, mechanisms, and clinical performance of two pivotal systemic retinoids.
Acitretin (B1665447) and isotretinoin (B22099), both synthetic derivatives of vitamin A, represent cornerstone therapies for a range of severe and recalcitrant dermatological conditions. While sharing a common class, their pharmacological profiles, mechanisms of action, and primary clinical indications are markedly different. This guide provides a comparative analysis of their performance, supported by experimental data, to delineate their respective places in dermatological therapy.
Comparative Efficacy in Core Indications
The therapeutic utility of these retinoids is best understood through their performance in specific skin disorders. Acitretin is the only systemic retinoid FDA-approved for psoriasis, whereas isotretinoin is the gold standard for severe acne.[1][2]
Psoriasis: Acitretin is a primary monotherapy for severe plaque-type, generalized pustular, and erythrodermic psoriasis.[1][3] Clinical trials have demonstrated its efficacy, with one study showing that after 12 months of therapy, 78.4% of patients achieved a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).[4] Isotretinoin is considered less effective for psoriasis but may be used in women of childbearing age with pustular psoriasis due to its shorter teratogenicity window.[3]
Table 1: Comparative Efficacy in Severe Psoriasis
| Parameter | Acitretin | Isotretinoin |
| Primary Indication | Severe Psoriasis[1][3] | Severe recalcitrant nodular acne[2] |
| PASI 75 (12 weeks) | ~34% - 52%[4] | Inferior to acitretin[3] |
| PASI 75 (12 months) | ~78%[4] | Not typically used long-term for psoriasis |
Acne Vulgaris: Isotretinoin is unparalleled in the treatment of severe, recalcitrant nodular acne.[2] Its efficacy stems from its profound impact on all major pathogenic factors of acne.[5][6] Acitretin is not indicated or effective for the treatment of acne vulgaris.
Disorders of Keratinization: Both drugs are utilized for various disorders of keratinization, such as ichthyoses and Darier's disease.[7] Clinical response to acitretin in conditions like congenital ichthyosiform erythroderma and lamellar ichthyosis has been reported as superior to etretinate (B1671770) (the parent drug of acitretin).[3]
Mechanism of Action: Divergent Cellular Pathways
The distinct clinical effects of acitretin and isotretinoin arise from their different interactions with nuclear receptors and their downstream impact on cellular processes.
Acitretin in Psoriasis: Acitretin's mechanism involves binding to and activating all subtypes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][8][9] This interaction modulates gene transcription, leading to the normalization of keratinocyte proliferation and differentiation.[1][8] It also exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like IL-6 and reducing T-cell activation, which are crucial in the pathogenesis of psoriasis.[1][8][10]
Caption: Acitretin's signaling pathway in psoriasis.
Isotretinoin in Acne: Isotretinoin's primary mechanism is the induction of apoptosis (programmed cell death) in sebocytes, leading to a dramatic reduction in sebum production.[2][11] This alters the microenvironment of the follicle, making it less hospitable to the acne-causing bacterium Cutibacterium acnes.[5] Isotretinoin also reduces hyperkeratinization, preventing the formation of comedones, and has anti-inflammatory properties.[2][6] Its effects are thought to be mediated by the upregulation of pro-apoptotic transcription factors like p53 and FoxO1.[11]
Caption: Isotretinoin's signaling pathway in acne.
Pharmacokinetic Profiles
The pharmacokinetics of these drugs, particularly their elimination half-lives, are critical determinants of their clinical use and safety considerations.
Table 2: Comparative Pharmacokinetics
| Parameter | Acitretin | Isotretinoin |
| Elimination Half-life | ~48-50 hours[3][[“]][[“]] | ~10-20 hours[3][[“]][[“]] |
| Key Metabolite | Cis-acitretin (~63-hour half-life)[1] | 4-oxo-isotretinoin (~24-29 hour half-life)[[“]] |
| Fat Accumulation | Low, but can be re-esterified to etretinate (half-life ~120 days), especially with alcohol.[1][[“]] | Minimal[14] |
| Protein Binding | >99.9%[1][9] | >99.9%[2] |
| Teratogenicity Window | Pregnancy must be avoided during therapy and for 3 years post-treatment. | Pregnancy must be avoided during therapy and for 1 month post-treatment. |
Experimental Protocols: A Comparative Trial Workflow
A robust understanding of drug performance is derived from well-designed clinical trials. The following diagram outlines a typical experimental workflow for a randomized, double-blind study comparing acitretin and isotretinoin in a condition like recalcitrant common warts, where both have shown some efficacy.[15]
Caption: Workflow for a randomized comparative clinical trial.
Safety and Tolerability
Both retinoids are potent drugs with significant, dose-dependent side effect profiles. Teratogenicity is the most severe risk for both, necessitating strict pregnancy prevention programs.
Table 3: Comparative Safety Profiles
| Adverse Effect Class | Acitretin | Isotretinoin |
| Mucocutaneous | Cheilitis, xerosis, hair thinning are common.[3] | Cheilitis and xerosis are the most frequent side effects.[3] |
| Musculoskeletal | Arthralgia, myalgia, risk of diffuse idiopathic skeletal hyperostosis (DISH) with long-term use. | Arthralgia, myalgia. |
| Hepatic | Elevations in liver enzymes are common; regular monitoring is required. | Elevations in liver enzymes can occur. |
| Lipids | Hypertriglyceridemia and hypercholesterolemia are common. | Hypertriglyceridemia and hypercholesterolemia are common. |
| Drug Interactions | Avoid alcohol (risk of etretinate formation), methotrexate (B535133) (hepatotoxicity), and tetracyclines (pseudotumor cerebri).[1] | Avoid vitamin A supplements and tetracyclines (pseudotumor cerebri). |
Conclusion for the Drug Development Professional
Acitretin and isotretinoin are not interchangeable. Acitretin's strengths lie in its ability to control keratinocyte hyperproliferation and inflammation, making it a vital tool for psoriasis and other keratinization disorders. Its longer half-life and metabolic profile demand careful patient selection and long-term safety considerations. Isotretinoin's profound and specific sebosuppressive and apoptotic effects on sebaceous glands make it the definitive therapy for severe acne. Its shorter half-life offers a more favorable teratogenicity profile post-treatment. Future research and development may focus on creating derivatives with more targeted receptor activity to enhance efficacy for specific disorders while minimizing the broad, dose-limiting side effects common to this class of drugs.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iranjd.ir [iranjd.ir]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. What is the mechanism of Isotretinoin? [synapse.patsnap.com]
- 6. Accutane Mechanism of Action: Clearer Skin and Lasting Results [dermondemand.com]
- 7. Retinoids in psoriasis and disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Circulating microRNA profile unveils mechanisms of action of acitretin for psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acne Transcriptomics: Fundamentals of Acne Pathogenesis and Isotretinoin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. Systemic pharmacokinetics of acitretin, etretinate, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral isotretinoin versus acitretin in male patients with multiple recalcitrant common warts: A randomized, double-blinded placebo-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Acitretin Sodium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the detection and quantification of acitretin (B1665447) sodium: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a comparative analysis of their performance based on key validation parameters, supported by detailed experimental data and protocols.
At a Glance: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of acitretin in both pharmaceutical formulations and biological matrices. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and a representative HPTLC method, providing a clear comparison to aid in method selection.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Acitretin
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[2] |
| Linearity Range | 30 - 180 µg/mL | 1.025 - 753.217 ng/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.9 - 99.8% | Within ±7.0% of nominal |
| Precision (% RSD) | < 2.0% | Intra-day: < 8.1%, Inter-day: < 8.1% |
| Limit of Detection (LOD) | 1.0 µg/mL | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not Reported | 1.025 ng/mL[2] |
| Matrix | Pharmaceutical Dosage Forms | Human Plasma |
Table 2: Performance Characteristics of a Representative HPTLC Method for a Related Retinoid (Isotretinoin) *
| Parameter | HPTLC Method[3] |
| Linearity Range | 100 - 500 ng/spot |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.6 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 13.72 ng/spot |
| Limit of Quantification (LOQ) | 41.58 ng/spot |
| Matrix | Topical Formulations |
*Note: Data for a validated HPTLC method for the structurally similar retinoid, isotretinoin (B22099), is presented as a representative example of the technique's capabilities.
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are the methodologies for the HPLC-UV and LC-MS/MS methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of acitretin in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Purospher BDS C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetic acid buffer (pH 4.0), methanol, and tetrahydrofuran (B95107) in a ratio of 12:85:3 (v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 354 nm[1]
-
Injection Volume: Not Specified
-
Runtime: Not Specified
Sample Preparation (for Capsules):
-
The contents of twenty capsules are weighed and finely powdered.
-
A quantity of powder equivalent to a specific dose of acitretin is accurately weighed and transferred to a volumetric flask.
-
The sample is dissolved in the mobile phase, sonicated for 20 minutes, and then diluted to the final volume with the mobile phase.
-
The solution is filtered through a 0.2 µm membrane filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of acitretin in complex biological matrices like human plasma.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Ascentis-RP amide (150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with a specific composition (details to be sourced from the specific study)[2]
-
Flow Rate: Not Specified
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Ion Mode[2]
-
Monitored Transitions: For acitretin, the transition is m/z 325.4 → 266.3. For the internal standard (acitretin-d3), it is m/z 328.3 → 266.3[2].
Sample Preparation (for Human Plasma):
-
To a plasma sample, an internal standard (acitretin-d3) is added.
-
Protein precipitation is performed, followed by liquid-liquid extraction.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
High-Performance Thin-Layer Chromatography (HPTLC)
While a specific protocol for acitretin was not detailed in the provided search results, a validated method for the related compound isotretinoin in topical formulations offers a representative workflow.
Chromatographic Conditions (for Isotretinoin):
-
Stationary Phase: Silica gel 60 F254 HPTLC plates[3]
-
Mobile Phase: Toluene: Methanol (9.0:1.0 v/v)[3]
-
Application: Samples are applied as bands of 6 mm length.
-
Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 340 nm[3]
Sample Preparation (for Topical Formulations):
-
A specific amount of the formulation is accurately weighed.
-
The active ingredient is extracted with a suitable solvent (e.g., methanol).
-
The solution is sonicated and then filtered.
-
The filtrate is applied to the HPTLC plate.
Visualizing the Cross-Validation Workflow
The process of cross-validating analytical methods involves a systematic comparison of their performance to determine the most suitable method for a specific application. This workflow ensures that the chosen method is reliable, accurate, and fit for its intended purpose.
References
A Head-to-Head Stalemate: An Indirect Comparison of Acitretin and Biologic Agents in Psoriasis Management
For researchers, scientists, and drug development professionals, the choice between established oral retinoids and targeted biologic agents for the treatment of moderate-to-severe psoriasis is a critical one. In the absence of direct head-to-head clinical trials comparing acitretin (B1665447) sodium with biologic agents, this guide provides an objective, data-driven comparison based on pivotal monotherapy trials to inform research and development decisions.
This comprehensive analysis synthesizes efficacy and safety data from key clinical trials, details the experimental protocols of these studies, and illustrates the distinct mechanisms of action through signaling pathway diagrams.
Efficacy: An Indirect Comparative Analysis
The Psoriasis Area and Severity Index (PASI) is a primary endpoint in most psoriasis clinical trials, with PASI 75, 90, and 100 responses—representing a 75%, 90%, and 100% reduction in PASI score from baseline, respectively—being key metrics of efficacy. The following tables summarize the performance of acitretin and various classes of biologic agents at week 12 of treatment, based on data from their respective pivotal trials.
Table 1: Efficacy of Acitretin in Moderate-to-Severe Plaque Psoriasis (Week 12)
| Trial Name/Citation | Dosage | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Dogra S, et al. (2012)[1][2] | 35 mg/day | 69% | Not Reported | Not Reported |
| Murray HE, et al. (2003)[3][4] | 50 mg/day (initial) | 34% | Not Reported | Not Reported |
| Olsen EA, et al. (1990) | 25-75 mg/day | Moderate Improvement | Not Reported | Not Reported |
Table 2: Efficacy of TNF-α Inhibitors in Moderate-to-Severe Plaque Psoriasis (Week 12-16)
| Agent (Trial Name) | Dosage | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Etanercept (Global Psoriasis Pivotal Trial)[5][6] | 50 mg twice weekly | 46% | Not Reported | Not Reported |
| Adalimumab (REVEAL)[7][8] | 80 mg at week 0, then 40 mg every other week | 71% | 45% | Not Reported |
Table 3: Efficacy of IL-17 Inhibitors in Moderate-to-Severe Plaque Psoriasis (Week 12)
| Agent (Trial Name) | Dosage | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Secukinumab (ERASURE)[9] | 300 mg | 82% | Not Reported | Not Reported |
| Ixekizumab (UNCOVER-1)[10] | 80 mg every 2 weeks | 89.1% | 70.9% | 35.3% |
| Brodalumab (AMAGINE-2)[11][12] | 210 mg | 86% | Not Reported | 44% |
Table 4: Efficacy of IL-23 Inhibitors in Moderate-to-Severe Plaque Psoriasis (Week 16)
| Agent (Trial Name) | Dosage | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| Guselkumab (VOYAGE 1) | 100 mg at weeks 0, 4, then every 8 weeks | 85.1% | 73.3% | 37.2% |
| Risankizumab (UltIMMa-1)[13] | 150 mg at weeks 0, 4, then every 12 weeks | Not Reported | 75% | Not Reported |
| Tildrakizumab (reSURFACE 1)[14][15] | 100 mg at weeks 0, 4, then every 12 weeks | 64% | Not Reported | Not Reported |
Safety and Tolerability: A Comparative Overview
The safety profiles of acitretin and biologic agents differ significantly, reflecting their distinct mechanisms of action.
Table 5: Common Adverse Events Associated with Acitretin and Biologic Agents
| Drug Class | Common Adverse Events |
| Acitretin | Cheilitis, xerosis (dry skin), alopecia (hair loss), hyperlipidemia (elevated blood fats), potential for teratogenicity (risk of birth defects), hepatotoxicity (liver damage).[3] |
| TNF-α Inhibitors | Injection site reactions, upper respiratory tract infections, increased risk of serious infections (including tuberculosis), and potential for demyelinating disorders and heart failure. |
| IL-17 Inhibitors | Nasopharyngitis, upper respiratory tract infections, injection site reactions, and an increased risk of mucocutaneous candidiasis. A potential risk of inflammatory bowel disease exacerbation has been noted. |
| IL-23 Inhibitors | Upper respiratory tract infections, headache, fatigue, and injection site reactions. The long-term safety profile is still under evaluation. |
Mechanisms of Action: Divergent Pathways to a Common Goal
Acitretin and biologic agents achieve their therapeutic effects in psoriasis through fundamentally different molecular pathways.
Acitretin: A Nuclear Receptor Agonist
Acitretin, a synthetic retinoid, modulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the normalization of keratinocyte proliferation and differentiation and exerts anti-inflammatory effects.
Biologic Agents: Precision-Targeted Immunomodulation
Biologics are monoclonal antibodies or fusion proteins that selectively target specific cytokines or their receptors involved in the inflammatory cascade of psoriasis.
-
TNF-α Inhibitors: These agents neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
IL-17 Inhibitors: This class of biologics targets Interleukin-17A (IL-17A) or its receptor, a cytokine that plays a crucial role in the activation of keratinocytes and the recruitment of neutrophils.
-
IL-23 Inhibitors: These biologics inhibit Interleukin-23 (IL-23), a cytokine that promotes the development and maintenance of Th17 cells, which are significant producers of IL-17.
Experimental Protocols: A Glimpse into Pivotal Trial Designs
The methodologies of the pivotal clinical trials for acitretin and biologic agents share common foundational elements, yet differ in specific design aspects.
General Clinical Trial Workflow
Key Components of Pivotal Trial Protocols:
-
Study Design: Most pivotal trials are multicenter, randomized, double-blind, placebo-controlled studies. Some biologic trials also include an active comparator arm (e.g., another biologic or a conventional systemic agent).[16][17]
-
Patient Population: Typically, adult patients with moderate-to-severe chronic plaque psoriasis (defined by a certain percentage of Body Surface Area (BSA) involvement and a minimum PASI score) who are candidates for systemic therapy or phototherapy are enrolled.[16]
-
Intervention:
-
Acitretin Trials: Patients are often randomized to receive a fixed daily oral dose of acitretin or placebo. Dose adjustments may be permitted based on clinical response and tolerability.[1][18]
-
Biologic Trials: Patients are randomized to receive subcutaneous injections or intravenous infusions of the biologic agent at specified intervals, or placebo. An induction phase with more frequent dosing is common, followed by a maintenance phase.[16][17]
-
-
Primary Endpoints: The most common primary endpoints are the proportion of patients achieving PASI 75 and/or a static Physician's Global Assessment (sPGA) of "clear" or "almost clear" at a specific time point (e.g., week 12 or 16).[16]
-
Secondary Endpoints: These often include other levels of PASI response (PASI 90, PASI 100), improvements in quality of life measures (e.g., Dermatology Life Quality Index - DLQI), and assessments of specific psoriasis manifestations (e.g., scalp or nail psoriasis).
-
Safety Assessments: Safety is monitored throughout the trial by recording adverse events, serious adverse events, and changes in laboratory parameters.
Conclusion
This comparative guide, based on an indirect analysis of pivotal clinical trial data, highlights the distinct profiles of acitretin and various biologic agents in the management of psoriasis. While biologics, particularly the IL-17 and IL-23 inhibitors, demonstrate higher levels of skin clearance as measured by PASI 75/90/100, acitretin remains a viable oral therapeutic option. The choice of agent in a clinical or developmental context will depend on a multitude of factors, including the desired level of efficacy, the safety and tolerability profile, the mechanism of action, and patient-specific factors. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers and drug development professionals in the ongoing effort to advance psoriasis therapeutics. Direct head-to-head trials are warranted to provide a more definitive comparison and guide clinical practice.
References
- 1. Efficacy and safety of acitretin in three fixed doses of 25, 35 and 50 mg in adult patients with severe plaque type psoriasis: a randomized, double blind, parallel group, dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. scispace.com [scispace.com]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. enbrelpro.com [enbrelpro.com]
- 6. A global phase III randomized controlled trial of etanercept in psoriasis: safety, efficacy, and effect of dose reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- 9. cosentyxhcp.com [cosentyxhcp.com]
- 10. Ixekizumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brodalumab achieved primary endpoints for moderate to severe psoriasis at 52 weeks | MDedge [mdedge.com]
- 13. Risankizumab Meets All Co-Primary and Ranked Secondary Endpoints, Achieving Significantly Greater Efficacy Versus Standard Biologic Therapies in Three Pivotal Phase 3 Psoriasis Studies [prnewswire.com]
- 14. Pivotal Trial Data | ILUMYA® (tildrakizumab-asmn) [ilumyapro.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Evolution of the inclusion/exclusion criteria and primary endpoints in pivotal trials of biologics and small oral molecules for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A double-blind, placebo-controlled trial of acitretin for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of Acitretin in Research Cohorts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of acitretin (B1665447), a systemic retinoid, in the treatment of severe psoriasis and other disorders of keratinization. It offers a comparative analysis with other systemic therapies, including methotrexate (B535133) and biologics, supported by experimental data from clinical trials. Detailed methodologies of key experiments are provided to aid in the critical appraisal of these treatments.
Long-Term Efficacy: A Comparative Analysis
Acitretin has been a therapeutic option for severe psoriasis and disorders of keratinization for several decades.[1] Its efficacy is primarily assessed by the Psoriasis Area and Severity Index (PASI), a scoring tool that measures the severity and extent of psoriasis.[1][2][3][4][5] A PASI 75 response, indicating a 75% reduction in the baseline PASI score, is a common benchmark for treatment success in clinical trials.[4]
In long-term studies, acitretin has demonstrated sustained efficacy in a significant portion of patients. For instance, one study reported that for patients who completed a 12-month course of therapy, 78.4% achieved a PASI 75 response. However, it is generally considered less effective as a monotherapy for chronic plaque psoriasis when compared to biologics.[6]
The following tables summarize the long-term efficacy of acitretin in comparison to methotrexate and common biologics based on available clinical trial data.
Table 1: Long-Term Efficacy of Acitretin in Plaque Psoriasis
| Study/Trial | Duration | Dosage | Key Efficacy Endpoint | Result |
| Multicenter Canadian Trial | 12 months | 50 mg/day initially, then adjusted | PASI 75 | 78.4% of patients completing the trial achieved PASI 75 |
| Dogra et al. (2012)[7] | 12 weeks | 25, 35, and 50 mg/day | PASI 75 | 47% (25mg), 69% (35mg), and 53% (50mg) of patients achieved PASI 75 |
| Phase 4, open-label, multicenter study[8] | 24 weeks | 25 mg/day | PASI 75 | 31% of patients achieved PASI 75 |
Table 2: Comparative Long-Term Efficacy of Acitretin, Methotrexate, and Biologics in Plaque Psoriasis
| Treatment | Duration | Key Efficacy Endpoint | Reported Efficacy |
| Acitretin | 1 Year | Absolute PASI ≤ 2 | 9.5% |
| Methotrexate | 1 Year | Absolute PASI ≤ 2 | 30.6% |
| Adalimumab | 1 Year | PASI 90 | Significantly higher probability of reaching PASI 90 than etanercept.[1] |
| Etanercept | 1 Year | PASI 90 | Lower probability of reaching PASI 90 compared to adalimumab, ustekinumab, secukinumab, ixekizumab, and guselkumab.[1] |
| Ustekinumab | 1 Year | PASI 90 | Significantly higher probability of reaching PASI 90 than etanercept.[1] |
Long-Term Safety Profile
The long-term use of acitretin is associated with a range of potential adverse effects that necessitate careful monitoring.
Mucocutaneous Effects: The most common side effects are mucocutaneous, including dry lips, skin peeling, and hair thinning.[7] These are generally dose-dependent and reversible upon dose reduction or discontinuation.
Hepatotoxicity: Acitretin can cause elevations in liver enzymes and, in rare cases, severe hepatotoxicity.[9] Regular monitoring of liver function is crucial.
Hyperlipidemia: Increases in serum triglycerides and cholesterol are common and require regular monitoring.[9]
Skeletal Effects: A significant long-term concern is the potential for skeletal changes, including hyperostosis (excessive bone growth) and calcification of ligaments and tendons.[10][11][12][13][14] While the risk appears to be low with long-term, low-dose therapy, periodic monitoring may be considered.[12][13]
Teratogenicity: Acitretin is a potent teratogen, and effective contraception is mandatory for female patients of childbearing potential during treatment and for three years after discontinuation.[15]
Table 3: Comparison of Long-Term Safety Profiles
| Adverse Event | Acitretin | Methotrexate | Biologics (Anti-TNF, Anti-IL17/23) |
| Hepatotoxicity | Common, requires regular monitoring.[9] | Significant risk, requires regular monitoring of liver function tests.[2][16] | Rare, but can occur. |
| Mucocutaneous Effects | Very common (dryness, peeling).[7] | Mouth sores can occur. | Injection site reactions are common. |
| Skeletal Effects | Risk of hyperostosis with long-term use.[10][11][12][13][14] | Not a primary concern. | Not a primary concern. |
| Infection Risk | Not significantly increased. | Increased risk of opportunistic infections. | Increased risk of serious infections, particularly with anti-TNF agents like infliximab (B1170848) and adalimumab.[17][18][19][20][21] |
| Teratogenicity | Highly teratogenic.[15] | Teratogenic. | Generally not recommended during pregnancy, but data is evolving. |
Experimental Protocols
Detailed protocols are essential for the replication and critical evaluation of clinical trial findings. Below are representative methodologies for assessing the efficacy and safety of systemic treatments for psoriasis.
Pivotal Clinical Trial Protocol for a Systemic Psoriasis Therapy (General Template)
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12][22][23][24][25][26][27][28]
2. Patient Population:
- Inclusion Criteria:
- Adults (≥18 years) with a diagnosis of chronic plaque psoriasis for at least 6 months.[29]
- Moderate to severe disease, defined by a PASI score ≥ 12, Body Surface Area (BSA) involvement ≥ 10%, and a Physician's Global Assessment (PGA) score of at least moderate.[23][29]
- Candidate for systemic therapy or phototherapy.[23]
- Exclusion Criteria:
- Clinically significant abnormal laboratory results at screening.[27]
- History of active tuberculosis or other severe infections.[27]
- Pregnancy or breastfeeding.[10]
- Receipt of other systemic psoriasis therapies or phototherapy within a specified washout period.[30]
3. Randomization and Blinding: Patients are randomly assigned to receive the investigational drug or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
4. Treatment Regimen:
- Investigational Drug: Specified dose and route of administration (e.g., Acitretin 25-50 mg orally daily).[15]
- Placebo: An identical-appearing pill or injection administered on the same schedule.
- Duration: Typically includes an initial treatment period (e.g., 12-16 weeks) followed by a long-term extension or maintenance phase.[22][25]
5. Efficacy Assessment:
- Primary Endpoint: The proportion of patients achieving PASI 75 at a prespecified time point (e.g., week 12 or 16).[12][23]
- Secondary Endpoints:
- Proportion of patients achieving PASI 50, PASI 90, and PASI 100.[31]
- Change from baseline in PASI score.
- Proportion of patients achieving a PGA score of "clear" or "almost clear".[31]
- Change in BSA involvement.
- Assessment of quality of life using validated instruments like the Dermatology Life Quality Index (DLQI).
6. Safety Monitoring:
- Acitretin:
- Baseline and periodic monitoring of lipid profile and liver function tests.[15][32]
- Monthly pregnancy tests for women of childbearing potential.[32]
- Methotrexate:
- Baseline and periodic monitoring of complete blood count, and liver and renal function tests.[33][34]
- Biologics:
- Screening for latent tuberculosis before initiating therapy.[17][19]
- Monitoring for signs and symptoms of infection throughout treatment.[17][18]
Psoriasis Area and Severity Index (PASI) Calculation
The PASI score is a composite measure of psoriasis severity.[1][2][3][4][5] The body is divided into four regions: head (10% of BSA), trunk (30%), upper extremities (20%), and lower extremities (40%).[4] In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale (0=none, 4=most severe).[4] The percentage of area affected in each region is also scored on a 0-6 scale (0=0%, 6=90-100%).[4]
The final PASI score is calculated using the following formula: PASI = 0.1(Eh + Ih + Dh)Ah + 0.2(Eu + Iu + Du)Au + 0.3(Et + It + Dt)At + 0.4(El + Il + Dl)Al Where E=Erythema, I=Induration, D=Desquamation, A=Area, and the subscripts h, u, t, and l represent the head, upper extremities, trunk, and lower extremities, respectively.[3][5] The score ranges from 0 (no disease) to 72 (maximal disease).[4]
Mandatory Visualizations
Acitretin Mechanism of Action
References
- 1. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Psoriasis Area and Severity Index - Wikipedia [en.wikipedia.org]
- 5. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. enbrelpro.com [enbrelpro.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A randomized, double-blind, placebo-controlled study to evaluate the addition of methotrexate to etanercept in patients with moderate to severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Monitoring methotrexate hepatotoxicity in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. Methotrexate for rheumatoid arthritis. Suggested guidelines for monitoring liver toxicity. American College of Rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment and monitoring of biologic drug adverse events in patients with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Biologic Therapy In Psoriasis: A Primer [practicaldermatology.com]
- 19. A Practical Approach to Monitoring Patients on Biological Agents for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meddatax.com [meddatax.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Adalimumab therapy for moderate to severe psoriasis: A randomized, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. abbvie.com [abbvie.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. droracle.ai [droracle.ai]
- 32. droracle.ai [droracle.ai]
- 33. researchgate.net [researchgate.net]
- 34. Noninvasive Tests to Monitor Methotrexate‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin Sodium: A Comparative Performance Analysis Against Novel Psoriasis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acitretin (B1665447) sodium's performance against novel therapeutic compounds for the treatment of psoriasis. The analysis is supported by experimental data from clinical trials and preclinical studies, with a focus on efficacy, safety, and mechanisms of action.
Executive Summary
Acitretin, a second-generation oral retinoid, has long been a therapeutic option for severe psoriasis, valued for its non-immunosuppressive mechanism of action.[1][2] It is particularly useful for pustular and erythrodermic psoriasis variants and for patients with contraindications to immunosuppressive therapies.[1][2] However, the therapeutic landscape of psoriasis has been revolutionized by the advent of highly targeted biologic agents and novel oral small molecules, which often demonstrate superior efficacy in treating moderate-to-severe plaque psoriasis.[3][4][5] This guide will dissect the performance of acitretin in relation to these newer compounds, providing a data-driven comparison to inform research and development decisions.
Comparative Efficacy of Acitretin and Novel Therapies
The primary metric for assessing efficacy in psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI) score, with PASI 75 (a 75% reduction in the baseline PASI score) being a common endpoint.
Table 1: Comparative Efficacy (PASI 75 Response Rates) of Acitretin vs. Novel Oral Small Molecules
| Compound | Therapeutic Class | Dosage | Trial/Study | PASI 75 Response Rate (Timepoint) |
| Acitretin | Oral Retinoid | 25-50 mg/day | Pooled Analysis | ~34%-46% (Week 12)[6] |
| Deucravacitinib | Oral TYK2 Inhibitor | 6 mg once daily | POETYK PSO-1 | 58.4% (Week 16)[7] |
| Apremilast | Oral PDE4 Inhibitor | 30 mg twice daily | Cross-sectional study | 40% (Week 12)[8] |
Table 2: Comparative Efficacy (PASI 75 Response Rates) of Acitretin vs. Biologic Therapies
| Compound | Therapeutic Class | Dosage | Trial/Study | PASI 75 Response Rate (Timepoint) |
| Acitretin | Oral Retinoid | 0.4 mg/kg/day | Randomized Controlled Trial | Lower than Etanercept (specific % not stated) (Week 12)[9] |
| Etanercept | TNF-α Inhibitor | 50 mg twice weekly | Randomized Controlled Trial | Higher than Acitretin (specific % not stated) (Week 12)[9] |
| Secukinumab | IL-17A Inhibitor | 300 mg | N/A (Generally high efficacy) | High response rates reported in various trials |
| Ixekizumab | IL-17A Inhibitor | 80 mg every 2/4 weeks | N/A (Generally high efficacy) | High response rates reported in various trials |
| Guselkumab | IL-23p19 Inhibitor | 100 mg at weeks 0, 4, then every 8 weeks | N/A (Generally high efficacy) | High response rates reported in various trials |
Note: Direct head-to-head trials between acitretin and many novel biologics are limited. The efficacy of biologics is generally understood to be significantly higher than acitretin monotherapy for plaque psoriasis. Combination therapy of acitretin with biologics has shown promise in some cases.[10][11]
Mechanisms of Action: A Comparative Overview
The therapeutic agents discussed herein operate through distinct signaling pathways to mitigate psoriatic inflammation and hyperproliferation.
Acitretin: Nuclear Receptor Agonist
Acitretin's mechanism is not fully elucidated but is known to involve the regulation of gene expression through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][12] This interaction normalizes epidermal cell proliferation, differentiation, and cornification.[12]
Caption: Acitretin binds to nuclear receptors to modulate gene expression.
Novel Oral Small Molecules: Intracellular Signal Transduction Inhibition
Novel oral therapies, such as TYK2 and PDE4 inhibitors, target key intracellular enzymes in inflammatory signaling cascades.
-
Deucravacitinib (TYK2 Inhibitor): This is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[13] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, locking it in an inactive state.[13][14] This selectively blocks signaling from key cytokines like IL-23, IL-12, and Type I interferons, which are pivotal in psoriasis pathogenesis.[13][15]
Caption: Deucravacitinib selectively inhibits TYK2 to block IL-23 signaling.
Biologic Therapies: Extracellular Cytokine and Receptor Blockade
Biologics are monoclonal antibodies or fusion proteins that target specific cytokines or their receptors, such as TNF-α, IL-17, and IL-23.
-
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These agents directly bind to and neutralize the pro-inflammatory cytokine IL-17A, preventing it from binding to its receptor on keratinocytes and other cells. This disrupts a key downstream effector pathway in psoriasis.[16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Detection of inflammatory cytokines in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 5. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. psoriasiscouncil.org [psoriasiscouncil.org]
- 8. ijord.com [ijord.com]
- 9. Serum levels of IL-17 and IL-22 are reduced by etanercept, but not by acitretin, in patients with psoriasis: a randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. Interleukin-17 Inhibitor Combination Therapies for the Treatment of Psoriasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 15. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 16. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 17. jddonline.com [jddonline.com]
A Comparative Meta-Analysis of Acitretin and Alternative Systemic Therapies for Chronic Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for acitretin (B1665447) sodium in the context of currently available systemic treatments for moderate-to-severe chronic plaque psoriasis. It offers an objective comparison of acitretin's performance against other therapeutic classes, supported by aggregated experimental data on efficacy and safety. Detailed methodologies of pivotal clinical trials are provided, alongside visualizations of key biological pathways and experimental workflows to support research and development efforts.
Comparative Efficacy of Systemic Psoriasis Therapies
The primary endpoint for efficacy in most psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 responses—representing a 75%, 90%, and 100% reduction in PASI score from baseline, respectively—being the standard metrics for comparison. The following table summarizes the typical week 12-16 PASI response rates for acitretin and its alternatives, compiled from various meta-analyses and pivotal clinical trials.
| Therapeutic Agent | Class | PASI 75 Response Rate (Weeks 12-16) | PASI 90 Response Rate (Weeks 12-16) | PASI 100 Response Rate (Weeks 12-16) |
| Acitretin | Retinoid | 34% - 52%[1] | Not commonly reported as a primary endpoint | Not commonly reported as a primary endpoint |
| Methotrexate | Antimetabolite | ~45%[2][3] | Not commonly reported as a primary endpoint | Not commonly reported as a primary endpoint |
| Cyclosporine | Calcineurin Inhibitor | 80% - 90% (short-term)[4] | Not commonly reported as a primary endpoint | Not commonly reported as a primary endpoint |
| Apremilast | PDE4 Inhibitor | ~33%[5][6] | Not commonly reported as a primary endpoint | Not commonly reported as a primary endpoint |
| Adalimumab | TNF-α Inhibitor | ~71% - 80%[7][8] | ~45% | ~23% (at 24 weeks)[7] |
| Secukinumab | IL-17A Inhibitor | ~82%[9] | ~70% | ~40% |
| Ixekizumab | IL-17A Inhibitor | ~89%[10][11] | ~71%[12] | ~35-41%[12] |
| Ustekinumab | IL-12/23 Inhibitor | ~67% - 74%[13] | Not commonly reported as a primary endpoint | Not commonly reported as a primary endpoint |
| Guselkumab | IL-23 Inhibitor | ~70% | ~76%[14] | ~48% (at 1 year)[15] |
| Risankizumab | IL-23 Inhibitor | ~73%[16] | ~72%[14] | ~51% (at 28 weeks)[16] |
Comparative Safety Profiles
The safety and tolerability of systemic psoriasis therapies are critical considerations in drug development and clinical practice. The following table outlines the most common adverse events reported in clinical trials for acitretin and its alternatives.
| Therapeutic Agent | Common Adverse Events |
| Acitretin | Cheilitis (chapped lips), skin peeling, hair loss, hyperlipidemia (high cholesterol and triglycerides), dry eyes, dry mouth, joint pain.[17][18][19] |
| Methotrexate | Nausea, fatigue, mouth sores, loss of appetite, elevated liver enzymes, bone marrow suppression.[10][20][21] |
| Cyclosporine | Nephrotoxicity (kidney damage), hypertension (high blood pressure), headache, increased risk of infections.[4][22][23] |
| Apremilast | Diarrhea, nausea, headache, upper respiratory tract infection.[3][9][24][25][26] |
| Adalimumab | Injection site reactions, upper respiratory infections, headache, rash, increased risk of serious infections and malignancies (Boxed Warning).[1][14][27][28][29] |
| Secukinumab | Nasopharyngitis, diarrhea, upper respiratory tract infections, increased risk of Candida infections.[16][30][31][32][33] |
| Ixekizumab | Injection site reactions, upper respiratory tract infections, nausea, tinea infections.[8][13][34][35] |
| Ustekinumab | Nasopharyngitis, upper respiratory tract infection, headache, fatigue.[2][5][12][36][37] |
| Guselkumab | Upper respiratory infections, headache, injection site reactions, arthralgia (joint pain), diarrhea.[7][11][38][39][40] |
| Risankizumab | Upper respiratory infections, headache, fatigue, injection site reactions, tinea infections.[41][42][43][44][45] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled, multicenter Phase III clinical trials, which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents. The general methodology for these trials is outlined below.
Patient Population:
-
Inclusion Criteria: Adult patients (typically ≥18 years of age) with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months. Severity is typically defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score of ≥3 (on a 5-point scale), and body surface area (BSA) involvement of ≥10%.
-
Exclusion Criteria: Patients with forms of psoriasis other than chronic plaque type, those who have received other systemic or biologic therapies within a specified washout period, individuals with active or chronic infections (including tuberculosis), and women who are pregnant or breastfeeding.
Study Design:
-
Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.
-
Blinding: To minimize bias, both patients and investigators are unaware of the treatment assignments (double-blind).
-
Treatment Periods:
-
Induction Period: Typically lasts for 12 to 16 weeks, during which the initial response to treatment is evaluated against placebo.
-
Maintenance Period: Patients who respond to the investigational drug may be re-randomized to continue the treatment or receive a placebo to assess the maintenance of the response. This period can extend for a year or longer.
-
Endpoints:
-
Primary Endpoints: The proportion of patients achieving a PASI 75 response and/or a sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period (e.g., week 12 or 16).
-
Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100, changes in the Dermatology Life Quality Index (DLQI), and assessments of safety and tolerability through the monitoring of adverse events.
Visualizations
Acitretin's Mechanism of Action
Acitretin, a synthetic retinoid, exerts its therapeutic effects by modulating gene expression. It binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell nucleus. These activated receptor complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs), leading to the regulation of genes involved in cellular differentiation, proliferation, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Efficacy and Safety of Apremilast Over 52 Weeks in Patients with Plaque Psoriasis in High-Impact Areas and Impaired Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoriasis treatment: Cyclosporine [aad.org]
- 5. Side Effects of Stelara (ustekinumab): Interactions & Warnings [medicinenet.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. New data show TREMFYA® (guselkumab) is the only IL-23 inhibitor proven to significantly inhibit progression of joint structural damage in active psoriatic arthritis [jnj.com]
- 8. Risk Factors of Ixekizumab-Induced Injection Site Reactions in Patients with Psoriatic Diseases: Report from a Single Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Methotrexate for Psoriasis: Treatment, Dosage, and Side Effects [healthline.com]
- 11. TREMFYA® (guselkumab) [tremfya.com]
- 12. Stelara Side Effects and How to Manage Them [healthline.com]
- 13. drugs.com [drugs.com]
- 14. HUMIRA® (adalimumab) for Plaque Psoriasis (PS) [humira.com]
- 15. Acitretin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Acitretin: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Acitretin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Psoriasis treatment: Methotrexate [aad.org]
- 21. Safety and Efficacy of Methotrexate in Psoriasis: A Meta-Analysis of Published Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dermnetnz.org [dermnetnz.org]
- 23. Risk Factors Affecting Adverse Effects of Cyclosporine A in a Real-World Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. otezla.com [otezla.com]
- 25. Management of Common Side Effects of Apremilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Humira (adalimumab) side effects: Common, mild, and serious [medicalnewstoday.com]
- 28. dermnetnz.org [dermnetnz.org]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Cosentyx (secukinumab) side effects: What to expect [resources.healthgrades.com]
- 31. Evaluation of the efficacy, safety, and side effects of secukinumab in patients with moderate-to-severe psoriasis: real-world data from a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 7 Cosentyx Side Effects You Should Know About - GoodRx [goodrx.com]
- 33. Safety And Side Effects | COSENTYX® (secukinumab) [cosentyx.com]
- 34. m.youtube.com [m.youtube.com]
- 35. Ixekizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Ustekinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. drugs.com [drugs.com]
- 38. TREMFYA® (guselkumab) Demonstrates Significant and Rapid Scalp Psoriasis Clearance in People of Color in New Large Phase 3b Study [jnj.com]
- 39. Safety In Plaque PsO & Active PsA | TREMFYA® (guselkumab) HCP [tremfyahcp.com]
- 40. Guselkumab (Tremfya) [canjhealthtechnol.ca]
- 41. SKYRIZI® (risankizumab-rzaa) Clinical Safety Profile for Ps & PsA [skyrizihcp.com]
- 42. Pharmacovigilance of Risankizumab in the Treatment of Psoriasis and Arthritic Psoriasis: Real-World Data from EudraVigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 43. news.abbvie.com [news.abbvie.com]
- 44. Adverse events with risankizumab in the real world: postmarketing pharmacovigilance assessment of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 45. drugs.com [drugs.com]
Validating Biomarkers for Predicting Acitretin Response in Psoriasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acitretin (B1665447), a second-generation oral retinoid, is a systemic treatment option for severe psoriasis. Its mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene expression to normalize keratinocyte proliferation and differentiation and exert anti-inflammatory effects.[1][2][3] However, clinical response to acitretin can be variable.[2] The identification and validation of biomarkers to predict treatment response is a critical unmet need to enable personalized medicine approaches for psoriasis patients. This guide provides a comparative overview of potential biomarkers for predicting acitretin efficacy, supported by available experimental data.
Comparison of Acitretin with Other Systemic Therapies
Acitretin is often compared to other systemic treatments for psoriasis, such as methotrexate (B535133) and biologic agents. While it can be an effective monotherapy, particularly for pustular and erythrodermic psoriasis, its efficacy in plaque psoriasis is often considered moderate compared to newer biologic therapies.[4][5]
| Treatment | PASI 75 Response Rate (at ~12 weeks) | Key Advantages | Key Disadvantages |
| Acitretin | 34% - 69% (dose-dependent)[6][7][8] | Oral administration, not immunosuppressive[4][9] | Teratogenic, mucocutaneous side effects, potential for hyperlipidemia and hepatotoxicity[10] |
| Methotrexate | ~49%[11] | Oral or injectable, long history of use | Potential for hepatotoxicity, myelosuppression, and pulmonary fibrosis |
| Etanercept (Biologic) | ~64%[5] | Targeted mechanism of action | Subcutaneous injection, potential for immunosuppression and injection site reactions |
Potential Biomarkers for Predicting Acitretin Response
Several candidate biomarkers have been investigated for their potential to predict response to acitretin in psoriasis. These can be broadly categorized into genetic, serum protein, and transcriptomic markers.
Genetic Biomarkers: Single Nucleotide Polymorphisms (SNPs)
Recent research has identified single nucleotide polymorphisms (SNPs) in genes related to the inflammatory pathways in psoriasis as potential predictors of acitretin response.
| Biomarker | Gene | Association with Acitretin Response |
| rs112009032 (AA genotype) | IL-23R | Improved response (PASI 75) to acitretin in patients with secondary non-response to TNF-α monoclonal antibodies (p=0.02).[2][3] |
| rs3212227 (TG genotype) | IL-12B | Increased sensitivity to acitretin monotherapy (PASI 50) (p=0.035).[2][3] |
Serum Protein Biomarkers
The levels of certain proteins in the blood may reflect the underlying inflammatory state of psoriasis and could potentially predict treatment outcomes.
| Biomarker | Association with Acitretin Response |
| High-sensitivity C-reactive protein (hs-CRP) | Higher baseline levels may be associated with a better therapeutic response. One study showed a significant correlation between hs-CRP levels and PASI score, with higher levels in patients with more severe disease.[12][13] |
| Interleukin-17 (IL-17) | One study suggested that baseline serum IL-17 levels could predict the curative effect of acitretin.[9] However, another study found that acitretin treatment did not significantly reduce serum IL-17 levels, unlike the biologic agent etanercept.[5][14] |
| Retinol-Binding Protein 4 (RBP4) | Serum levels of RBP4 have been shown to decrease significantly with acitretin treatment, which may be relevant given the role of retinoid metabolism in the drug's mechanism of action.[15] |
Transcriptomic Biomarkers
Changes in the expression of specific genes in peripheral blood mononuclear cells (PBMCs) may also serve as biomarkers of acitretin response.
| Biomarker (Gene) | Change with Acitretin Treatment |
| CD14 | Significantly decreased expression after treatment.[11] |
| CTSL | Significantly decreased expression after treatment.[11] |
| CEBPD | Significantly decreased expression after treatment.[11] |
| IL1B | Significantly decreased expression after treatment.[11] |
Experimental Protocols
Genotyping of SNPs (rs112009032 and rs3212227)
Methodology: TaqMan SNP Genotyping Assay
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.
-
PCR Amplification: The genomic region containing the SNP of interest is amplified using polymerase chain reaction (PCR) with specific primers and TaqMan probes labeled with different fluorescent dyes for each allele.
-
Allelic Discrimination: The PCR reaction is performed in a real-time PCR instrument. The instrument detects the fluorescence emitted by the probes, allowing for the determination of the genotype of each sample based on the allelic-specific fluorescence.[16]
Quantification of Serum Biomarkers (IL-17 and hs-CRP)
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation: Serum is collected from whole blood and stored at -80°C until analysis.
-
Assay Procedure: A sandwich ELISA is performed using a commercial kit. Briefly, a microplate pre-coated with a capture antibody specific for the target protein (e.g., IL-17 or CRP) is used.
-
Patient serum samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of bound protein.
-
The absorbance is measured using a microplate reader, and the concentration of the biomarker in the samples is determined by comparison to a standard curve.[11][13][15][17]
Methodology for hs-CRP: Latex Turbidimetric Method
-
Sample Preparation: Serum samples are prepared for analysis.
-
Assay Principle: This method involves the agglutination of latex particles coated with anti-CRP antibodies in the presence of CRP in the sample. The degree of turbidity caused by the agglutination is measured spectrophotometrically.
-
Instrumentation: The analysis is typically performed on an automated clinical chemistry analyzer (e.g., COBAS INTEGRA).[13]
Gene Expression Analysis
Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from peripheral blood mononuclear cells (PBMCs) using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target genes (CD14, CTSL, CEBPD, IL1B) and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Experimental Workflows
Caption: Acitretin's mechanism of action.
Caption: Experimental workflow for biomarker validation.
Caption: Logical relationship between biomarkers and treatment response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Inflammatory Factor SNP May Serve as a Promising Biomarker for Acitretin to Alleviate Secondary Failure of Response to TNF-a Monoclonal Antibodies in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixed Tapering Dosage of Acitretin in Patients with Psoriasis: A Short-Term Analysis of Clinical Efficacy and its Effects on Biochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum levels of IL-17 and IL-22 are reduced by etanercept, but not by acitretin, in patients with psoriasis: a randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of acitretin in three fixed doses of 25, 35 and 50 mg in adult patients with severe plaque type psoriasis: a randomized, double blind, parallel group, dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-17A, IL-22, IL-6, and IL-21 Serum Levels in Plaque-Type Psoriasis in Brazilian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. View of Assessment of IL-17 and IL-4 serum levels and their relationship to psoriasis pateints [jceps.utq.edu.iq]
- 12. Role of C-reactive protein as a marker of disease severity and cardiovascular risk in patients with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annalsofrscb.ro [annalsofrscb.ro]
- 14. Serum levels of IL-17 and IL-22 are reduced by etanercept, but not by acitretin, in patients with psoriasis: a randomized-controlled trial. [flore.unifi.it]
- 15. IL-17A in the Psoriatic Patients' Serum and Plaque Scales as Potential Marker of the Diseases Severity and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.neliti.com [media.neliti.com]
- 17. immunopathol.com [immunopathol.com]
Comparative Pharmacogenomics of Acitretin Sodium Response in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacogenomics of acitretin (B1665447) sodium in the context of psoriasis treatment. It aims to offer an objective overview of genetic markers influencing patient response to acitretin and its common alternatives, supported by experimental data. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the genetic landscape of psoriasis therapies and identifying potential avenues for personalized medicine.
Introduction to Acitretin and Psoriasis Pharmacogenomics
Psoriasis is a chronic, immune-mediated inflammatory skin disease with a significant genetic component. Treatment with systemic agents like acitretin, a second-generation oral retinoid, is often employed for moderate-to-severe cases.[1] Acitretin functions by modulating epidermal proliferation and inflammation through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4] However, clinical response to acitretin and other systemic psoriasis treatments is highly variable among individuals. Pharmacogenomics seeks to identify genetic variations that can predict a patient's efficacy and risk of adverse effects to a specific drug, thereby paving the way for personalized therapeutic strategies.[5]
This guide compares the pharmacogenomic markers associated with the response to acitretin and three major classes of systemic alternatives: the antimetabolite methotrexate (B535133), the calcineurin inhibitor cyclosporine, and tumor necrosis factor (TNF) inhibitors.
Data Presentation: Comparative Pharmacogenomics of Psoriasis Treatments
The following tables summarize the key genetic polymorphisms associated with treatment response for acitretin and its alternatives. The data presented is collated from various independent studies, and direct head-to-head comparative trials for these pharmacogenomic markers are limited. Therefore, the comparison is indirect and should be interpreted with caution.
Table 1: Pharmacogenomic Markers of Acitretin Response in Psoriasis
| Gene/Locus | Polymorphism | Association with Acitretin Response | Patient Population | Key Findings (Odds Ratio/Relative Risk, p-value) |
| HLA-DQA1 | 02:01 | Better response | Han Chinese | RR = 10.34, p = 0.001 |
| HLA-DQB1 | 02:02 | Better response | Han Chinese | RR = 21.01, p = 0.005 |
| VEGF | -460 C>T (rs833061) | TT genotype associated with non-response; TC with good response | United Kingdom | Not specified |
| ApoE | ε2, ε3, ε4 alleles | No significant association with treatment response | Multicenter | Allelic distribution was similar in responders and non-responders |
| ANKLE1 | rs11086065 | AG/GG genotypes associated with ineffective response | Chinese | p = 0.003 |
| CRB2 | rs1105223 | TT/CT genotypes associated with better efficacy | Chinese | p = 0.048 |
Table 2: Comparative Pharmacogenomic Markers for Acitretin Alternatives
| Drug Class | Gene/Locus | Polymorphism | Association with Treatment Response | Patient Population | Key Findings (Odds Ratio, p-value) |
| Methotrexate | TYMS | 2R/3R | 3R/3R genotype associated with sensitivity | Not specified | OR = 8.86 |
| MTHFR | A1298C (rs1801133) | TT genotype associated with better response (PASI 90) | Han Chinese | OR = 2.76, p = 0.006 | |
| Cyclosporine | ABCB1 | C3435T (rs1045642) | T allele associated with negative response | Greek | p = 0.0075 |
| ABCB1 | C3435T (rs1045642) | TT/CT genotypes associated with negative response | Russian | OR = 2.58 | |
| TNF Inhibitors (Etanercept) | TNF-α | -238G>A (rs361525) | GA genotype associated with poor response | Psoriatic patients | p = 0.001 |
| TNF-α | -308G>A (rs1800629) | GA and AA genotypes associated with poor response | Psoriatic patients | p = 0.03 |
Experimental Protocols
The following are summaries of the methodologies employed in key studies cited in this guide. These are not exhaustive protocols but provide an overview of the experimental approach.
Protocol 1: HLA Genotyping for Acitretin Response
-
Objective: To investigate the association between HLA gene variants and the response to acitretin in patients with moderate-to-severe psoriasis.
-
Study Population: 100 Han Chinese patients with psoriasis were enrolled. Patients were classified as responders if they achieved a 75% or greater reduction in the Psoriasis Area and Severity Index (PASI 75) after 8 weeks of acitretin treatment.
-
Methodology:
-
DNA Extraction: Genomic DNA was extracted from peripheral blood samples.
-
HLA Genotyping: A subset of patients (n=24) underwent deep sequencing by MHC targeted region capture. The remaining samples (n=76) were genotyped for validation using Sanger sequencing-based HLA typing.
-
Statistical Analysis: The association between specific HLA alleles and treatment response was evaluated using regression analysis, with adjustments for age, sex, body mass index (BMI), and baseline PASI. Relative risk (RR) and 95% confidence intervals were calculated.
-
Protocol 2: Genotyping of MTHFR Polymorphisms for Methotrexate Response
-
Objective: To assess the association of MTHFR rs1801133 polymorphism with the efficacy of methotrexate in psoriasis patients.
-
Study Population: 309 Han Chinese patients with psoriasis who completed a 12-week methotrexate treatment.
-
Methodology:
-
DNA Extraction: Genomic DNA was extracted from patient samples.
-
Genotyping: The MTHFR rs1801133 single nucleotide polymorphism (SNP) was genotyped. The specific genotyping method is not detailed in the abstract but is typically performed using techniques like PCR-RFLP, TaqMan assays, or DNA sequencing.
-
Efficacy Assessment: Treatment efficacy was determined by the percentage of patients achieving a 90% reduction from baseline PASI score (PASI 90).
-
Statistical Analysis: The association between the rs1801133 genotypes and PASI 90 response rates was analyzed, and odds ratios (OR) were calculated.
-
Protocol 3: ABCB1 Polymorphism Analysis for Cyclosporine Response
-
Objective: To evaluate the effect of ABCB1 genetic variants on the response to cyclosporine treatment in Russian psoriasis patients.
-
Study Population: 168 patients with psoriasis treated with cyclosporine.
-
Methodology:
-
DNA Extraction: DNA samples were collected from the patients.
-
Genotyping: Genotyping of the ABCB1 C3435T (rs1045642) SNP was performed using PCR-RFLP (polymerase chain reaction-restriction fragment length polymorphism) and TaqMan SNP genotyping assays.
-
Response Assessment: Patients were categorized as responders or non-responders based on their clinical response to cyclosporine therapy.
-
Statistical Analysis: The association between the C3435T SNP and treatment response was assessed, and an odds ratio (OR) was calculated.
-
Protocol 4: TNF-α Promoter Polymorphism Genotyping for Etanercept Response
-
Objective: To evaluate the role of TNF-α promoter polymorphisms in predicting the response to the TNF inhibitor, etanercept.
-
Study Population: 97 psoriatic patients who received etanercept for at least 3 months. Responders were defined as those achieving PASI 75 after 12 weeks of treatment.
-
Methodology:
-
DNA Extraction: Genomic DNA was extracted from buccal epithelial cells.
-
Genotyping: SNPs in the TNF-α gene promoter (-238G>A and -308G>A) were genotyped by PCR-RFLP assays.
-
Statistical Analysis: The frequencies of the different genotypes were compared between responders and non-responders, and p-values were calculated to determine the significance of the associations.
-
Mandatory Visualization
Signaling Pathway of Acitretin
Caption: Acitretin signaling pathway in keratinocytes.
Experimental Workflow for a Pharmacogenomic Study
Caption: A typical experimental workflow for a pharmacogenomic study.
Conclusion
The field of pharmacogenomics holds immense promise for personalizing the treatment of psoriasis. While research has identified several genetic markers associated with the response to acitretin and its alternatives, further validation in larger, diverse cohorts is necessary. Head-to-head comparative pharmacogenomic studies are particularly needed to establish the clinical utility of these markers in guiding therapeutic decisions. The development of multiplex genetic testing panels that incorporate validated markers for multiple psoriasis treatments could be a significant step towards optimizing therapeutic outcomes and minimizing adverse effects for individuals with this chronic condition.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 5. Pharmacogenomics on the Treatment Response in Patients with Psoriasis: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Acitretin
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Acitretin, a retinoid used in the treatment of severe psoriasis, requires stringent disposal procedures due to its classification as a hazardous substance. It is known to be very toxic to aquatic life with long-lasting effects and poses risks to fertility and the unborn child.[1][2][3][4][5] Adherence to established safety protocols is paramount to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to handle Acitretin with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid the formation and inhalation of dust and aerosols.[1][6] In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Acitretin, particularly in a laboratory or research setting, involves treating it as hazardous waste. Discharge into the environment must be strictly avoided.[1]
-
Consult Regulations : Always begin by consulting local, state, and federal hazardous waste regulations to ensure complete and accurate classification and compliance.[3][5]
-
Collection : Collect surplus and non-recyclable Acitretin in a suitable, closed, and clearly labeled container for disposal.[1]
-
Professional Disposal : It is highly recommended to contact a licensed professional waste disposal company to manage the disposal of this material.[1]
-
Incineration : A preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Any packaging that has come into contact with Acitretin should be treated as unused product and disposed of as hazardous waste.[1]
Key Disposal and Safety Data
| Parameter | Specification | Source |
| Hazard Classification | Hazardous Substance | [3] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | [1][2][3][4][5] |
| Human Hazard | May damage fertility or the unborn child. Causes skin and serious eye irritation. | [1][2][4] |
| Primary Disposal Route | Licensed professional waste disposal company. | [1] |
| Recommended Technology | Chemical incineration with afterburner and scrubber. | [1] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid creating dust. | [1][5] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. | [1][4] |
Acitretin Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Acitretin.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fda.gov [fda.gov]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
